Dibromobimane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-bis(bromomethyl)-2,6-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIYFMVMZXJKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218736 | |
| Record name | Dibromobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68654-25-1 | |
| Record name | Dibromobimane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68654-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromobimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068654251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromobimane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dibromobimane: An In-depth Technical Guide to a Thiol-Reactive Fluorescent Cross-linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromobimane (bBBr) is a versatile, thiol-reactive, and fluorescent bifunctional reagent with significant applications in protein chemistry, cell biology, and drug development. Its ability to form stable, fluorescent cross-links between cysteine residues makes it an invaluable tool for studying protein structure, protein-protein interactions, and the dynamics of thiol-containing biomolecules. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in a research setting.
Introduction to this compound
This compound (3,5-Bis(bromomethyl)-2,6-dimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione) is a homobifunctional cross-linking agent that specifically reacts with thiol groups, primarily found in the cysteine residues of proteins and in small molecules such as glutathione. A key feature of this compound is that it is essentially non-fluorescent until both of its reactive bromomethyl groups have formed thioether bonds, a property that minimizes background fluorescence and enhances signal-to-noise ratios in experimental assays.[1][2] This fluorogenic characteristic, coupled with its ability to covalently link spatially proximate thiols, makes it a powerful probe for investigating protein conformation and intermolecular interactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 68654-25-1 | |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | |
| Molecular Weight | 350.01 g/mol | |
| Appearance | Solid | |
| Solubility | DMSO | |
| Excitation Maximum (λex) | ~390 nm | |
| Emission Maximum (λem) | ~450 nm |
Mechanism of Action
The reactivity of this compound towards thiols is based on a nucleophilic substitution reaction (Sɴ2). The sulfur atom of a deprotonated thiol group (thiolate) acts as a nucleophile, attacking one of the electrophilic bromomethyl groups of the this compound molecule. This results in the displacement of a bromide ion and the formation of a stable thioether bond. As a bifunctional reagent, this process can occur twice, allowing the molecule to cross-link two thiol groups.
The reaction proceeds in a two-step manner:
-
First Substitution: A thiolate anion reacts with one of the bromomethyl groups to form a monobromo-monothioether derivative.
-
Second Substitution: A second, spatially proximate thiolate anion reacts with the remaining bromomethyl group to form a stable, fluorescent dithioether cross-link.
It is the formation of this second covalent bond that leads to a significant increase in the fluorescence quantum yield of the bimane core.
Quantitative Data
Spectral Properties
The fluorescence properties of this compound adducts are crucial for their detection and quantification. Table 2 summarizes the spectral properties of this compound when conjugated with thiol-containing molecules.
| Adduct | Excitation Max (nm) | Emission Max (nm) | Reference(s) |
| This compound-Dithiol Adduct | ~390 | ~450 |
Reactivity with Thiols
Experimental Protocols
Protein Cross-linking with this compound
This protocol provides a general procedure for the intermolecular cross-linking of proteins containing accessible cysteine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 100 mM NaCl and 1 mM EDTA)
-
This compound (bBBr) stock solution in a water-miscible organic solvent (e.g., DMSO)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Quenching solution (e.g., 1 M DTT)
-
SDS-PAGE reagents and equipment
-
Fluorescence imaging system
Procedure:
-
Protein Preparation: If necessary, reduce any existing disulfide bonds in the protein by incubation with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the reducing agent by dialysis or gel filtration into the reaction buffer.
-
Cross-linking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 0.5 to 2-fold molar excess of bBBr over the protein concentration.
-
Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution, such as DTT, to a final concentration of 20 mM.
-
Analysis: Analyze the reaction products by SDS-PAGE. The formation of cross-linked species will be indicated by the appearance of higher molecular weight bands.
-
Visualization: Visualize the fluorescently labeled cross-linked products using a fluorescence imaging system with appropriate excitation and emission filters.
Detection of Glutathione (GSH)
This protocol is adapted from methods using the related monobromobimane and can be used for the fluorescent detection of glutathione in biological samples.
Materials:
-
Cell or tissue lysate
-
This compound (bBBr) stock solution in DMSO
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
Deproteinizing agent (e.g., perchloric acid)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Homogenize the cell or tissue sample in a suitable lysis buffer.
-
Derivatization: Add this compound stock solution to the lysate to a final concentration of 1-5 mM.
-
Incubation: Incubate the mixture in the dark at room temperature for 15-30 minutes.
-
Deproteinization: Precipitate proteins by adding a deproteinizing agent like perchloric acid.
-
Centrifugation: Centrifuge the sample to pellet the precipitated protein.
-
Analysis: Analyze the supernatant containing the fluorescent bBBr-GSH adduct by reverse-phase HPLC with fluorescence detection.
Applications in Research and Drug Development
Studying Protein-Protein Interactions
This compound is a valuable tool for identifying and characterizing protein-protein interactions. By cross-linking interacting proteins that contain spatially close cysteine residues, stable complexes can be formed and subsequently identified by techniques such as mass spectrometry.
A notable example is the study of the interaction between phospholamban (PLB) and the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA). This compound has been used to cross-link specific cysteine mutants of PLB to SERCA, providing insights into the regulatory mechanism of this critical cardiac protein complex.
Probing Protein Structure and Conformation
The bifunctional nature of this compound allows for its use in probing the three-dimensional structure of proteins. By introducing cysteine residues at specific locations through site-directed mutagenesis, the proximity of these residues can be assessed by their ability to be cross-linked by this compound. This "cysteine mapping" approach provides valuable distance constraints for structural modeling.
Cysteine Mapping
A detailed protocol for cysteine mapping involves the systematic introduction of cysteine pairs into a protein of interest and then assessing their ability to be cross-linked by this compound. The presence or absence of a cross-linked product provides information about the spatial proximity of the engineered cysteines.
Conclusion
This compound is a powerful and versatile tool for the study of thiol-containing biomolecules. Its thiol-specific reactivity, bifunctional nature, and fluorogenic properties make it an ideal reagent for a wide range of applications, from fundamental protein chemistry to cellular-level investigations. The protocols and data presented in this guide provide a solid foundation for researchers to effectively incorporate this compound into their experimental workflows. As with any chemical probe, careful optimization of reaction conditions is essential to achieve reliable and reproducible results.
References
The Reaction of Dibromobimane with Cysteine Residues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobimane (dBB) is a widely utilized thiol-reactive fluorescent probe that serves as a valuable tool for investigating protein structure and function. Its bifunctional nature allows it to act as a crosslinking agent for cysteine residues, providing insights into their proximity within a protein or between interacting proteins. A key feature of this compound is its fluorogenic property; it is essentially non-fluorescent until it reacts with thiols, with fluorescence significantly increasing after both of its electrophilic bromomethyl groups have reacted.[1][2][3] This characteristic minimizes background fluorescence and enhances signal-to-noise ratios in experimental assays. This guide provides an in-depth overview of the this compound-cysteine reaction, including its mechanism, quantitative data, experimental protocols, and potential considerations for its application in research and drug development.
Reaction Mechanism and Specificity
The reaction between this compound and cysteine residues proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The highly nucleophilic thiolate anion (R-S⁻) of a cysteine residue attacks one of the electrophilic bromomethyl groups of this compound, displacing a bromide ion and forming a stable thioether bond.[4] Given that this compound possesses two such reactive groups, it can react with one or two cysteine residues.
When two cysteine residues are in close proximity, this compound can form an intramolecular or intermolecular crosslink. This property is particularly useful for probing protein conformation and protein-protein interactions.
It is crucial to note that while this compound is highly reactive towards thiols, it is not entirely specific. Mechanistic studies have revealed that this compound can extract sulfur from other sulfhydryl sources besides hydrogen sulfide, which can lead to the formation of fluorescent artifacts. This is a critical consideration when using this compound for the quantification of specific thiols in complex biological samples.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the this compound-cysteine reaction, compiled from various sources.
| Parameter | Value | Notes |
| Molecular Weight | 350.01 g/mol | |
| Solubility | DMSO | |
| Excitation Maximum (λex) | ~385-394 nm | For the fluorescent adduct. |
| Emission Maximum (λem) | ~450-477 nm | For the fluorescent adduct. |
| Reaction Time | ~15 minutes to 1 hour | Can be temperature-dependent. |
| Optimal Molar Ratio (dBB:Thiol) | Substoichiometric (e.g., 0.5:1) for homodimer formation | To maximize the yield of crosslinked product. |
Experimental Protocols
Below are detailed methodologies for labeling cysteine residues with this compound, both for single labeling and crosslinking applications.
Materials
-
This compound (dBB)
-
Dimethyl sulfoxide (DMSO)
-
Protein of interest with accessible cysteine residue(s)
-
Reaction Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
Quenching Reagent (e.g., Dithiothreitol - DTT)
-
Gel filtration column for buffer exchange and purification
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO. Store in the dark at -20°C. Due to the reactivity of this compound, fresh dilutions should be prepared for each experiment.
-
Protein Preparation: If the protein of interest has disulfide bonds that need to be reduced to free the cysteine thiols for labeling, treat the protein with a reducing agent like DTT. Subsequently, the reducing agent must be removed, for example, by gel filtration chromatography, prior to adding this compound.
Experimental Workflow: Intermolecular Crosslinking
This protocol is adapted from a procedure for creating a crosslinked protein dimer.
-
Reaction Setup: In a microcentrifuge tube, combine the purified, reduced protein with the reaction buffer.
-
Initiation of Reaction: Add a substoichiometric amount of the this compound stock solution to the protein solution. A 0.5-fold molar excess of dBB relative to the protein's thiol groups is a good starting point to maximize dimer formation.
-
Incubation: Incubate the reaction mixture at 25°C for 15-30 minutes. The optimal time may need to be determined empirically. For intramolecular crosslinking, reaction times can be longer and temperature-dependent.
-
Quenching: Stop the reaction by adding a quenching reagent such as DTT to a final concentration of 20 mM to react with any unreacted this compound.
-
Analysis: The reaction products can be analyzed by SDS-PAGE. The crosslinked dimer will appear at a higher molecular weight than the monomer. The fluorescence of the crosslinked product can be visualized by exposing the gel to long-wave ultraviolet illumination.
-
Purification: The crosslinked protein can be purified from the reaction mixture using techniques such as gel filtration chromatography.
Visualizations
This compound Reaction with Cysteine Residues
Caption: Reaction pathway of this compound with cysteine residues.
Experimental Workflow for Protein Crosslinking
Caption: General workflow for crosslinking proteins using this compound.
References
Detecting Free Thiols in Proteins with Dibromobimane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of dibromobimane (DBB), a thiol-reactive fluorescent probe, for the detection and quantification of free sulfhydryl groups in proteins. This document details the underlying chemical principles, data on its reactivity and fluorescent properties, and step-by-step experimental protocols for its application in research and drug development.
Introduction to this compound and Thiol Detection
Protein thiols, primarily from cysteine residues, are critical to protein structure, function, and regulation. They participate in enzymatic catalysis, metal coordination, and the formation of disulfide bonds. The redox state of these thiols is a key indicator of cellular health and is intricately linked to various signaling pathways. Consequently, the accurate detection and quantification of free protein thiols are essential in many areas of biological research and drug discovery.
This compound (3,5-Bis(bromomethyl)-2,6-dimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione) is a valuable tool for this purpose. It is a bifunctional electrophilic reagent that specifically reacts with thiol groups. A key feature of this compound is that it is essentially non-fluorescent in its native state but becomes highly fluorescent upon reaction with thiols, making it a fluorogenic probe that minimizes background signal.[1] This property allows for sensitive detection and quantification of accessible free thiols in proteins.
Principles of this compound Chemistry and Fluorescence
This compound's utility stems from its chemical reactivity and fluorescent properties. Understanding these principles is crucial for its effective application.
Reaction Mechanism with Thiols
This compound is an alkylating agent containing two reactive bromomethyl groups. The reaction with a protein thiol (typically a deprotonated cysteine residue, or thiolate) proceeds via a nucleophilic substitution reaction. The reaction can result in either the labeling of a single thiol or the cross-linking of two spatially proximate thiols.
The initial reaction involves the nucleophilic attack of a thiolate anion on one of the electrophilic bromomethyl groups of the this compound molecule. This forms a stable thioether bond and releases a bromide ion. If a second thiol is in close proximity, the second bromomethyl group can react with it, resulting in an intramolecular or intermolecular cross-link. This cross-linking capability makes this compound particularly useful for probing the three-dimensional structure of proteins.
Fluorescent Properties
The key advantage of this compound is its fluorogenic nature. The unreacted molecule exhibits minimal fluorescence. Upon reaction with a thiol, the resulting thioether adduct is highly fluorescent, with an excitation maximum around 390 nm and an emission maximum around 450 nm.[2] This "turn-on" fluorescence significantly enhances the signal-to-noise ratio in detection assays.
Quantitative Data for this compound
For accurate and reproducible experiments, it is essential to consider the quantitative aspects of this compound's reactivity and fluorescence.
| Property | Value | Notes |
| Molecular Weight | 350.01 g/mol | |
| Excitation Wavelength (λex) | ~390 nm | [2] |
| Emission Wavelength (λem) | ~450 nm | [2] |
| Solubility | Soluble in DMSO and other organic solvents. | |
| Second-Order Rate Constant (k) | Not available for this compound. For comparison, the rate constant for the reaction of iodoacetamide with cysteine is ~0.6 M⁻¹s⁻¹. Fast-reacting thiol probes can have rate constants greater than 10 M⁻¹s⁻¹. | The reaction of this compound with thiols is generally considered to be rapid. |
| Fluorescence Quantum Yield (ΦF) | Not available for this compound adducts. For the related monobromobimane-glutathione adduct, the quantum yield is in the range of 0.1-0.3. | The quantum yield is dependent on the local environment of the fluorophore. |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in detecting and quantifying free thiols in proteins.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store this solution at -20°C, protected from light and moisture.
-
Labeling Buffer: A common labeling buffer is 50-100 mM Tris-HCl or HEPES at pH 7.0-8.5. The pH should be maintained in this range to ensure that a sufficient proportion of the cysteine residues are in the reactive thiolate form. The buffer should be free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol).
-
Quenching Solution: A solution of a low molecular weight thiol, such as 10-100 mM L-cysteine or β-mercaptoethanol, can be used to stop the labeling reaction by reacting with the excess this compound.
Sample Preparation
-
Harvest cultured cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without thiol-containing reducing agents) containing protease inhibitors.
-
Homogenize the lysate by sonication or by passing it through a fine-gauge needle.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Excise fresh or frozen tissue and place it in an ice-cold homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Mince the tissue into small pieces and homogenize using a mechanical homogenizer (e.g., Dounce or Potter-Elvehjem homogenizer) or a bead mill.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
Labeling of Protein Thiols with this compound
-
Dilute the protein sample (from cell lysate or tissue homogenate) to a final concentration of 1-5 mg/mL in the labeling buffer.
-
Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 1-5 mM. The optimal concentration may need to be determined empirically. A molar excess of this compound over the estimated thiol concentration is recommended.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
Stop the reaction by adding the quenching solution.
Quantification of Free Thiols
-
After the labeling reaction, remove the unreacted this compound and the quenching agent by protein precipitation (e.g., with trichloroacetic acid) followed by centrifugation and washing, or by gel filtration chromatography.
-
Resuspend the labeled protein pellet in a suitable buffer (e.g., PBS).
-
Measure the fluorescence intensity of the labeled protein solution using a fluorometer with excitation at ~390 nm and emission at ~450 nm.
-
To quantify the amount of free thiols, a standard curve can be generated using a known concentration of a thiol-containing compound, such as L-cysteine or glutathione, which has been labeled with this compound under the same conditions.
-
The concentration of free thiols in the protein sample can then be calculated from the standard curve.
Application in Signaling Pathway Analysis: The Keap1-Nrf2 Pathway
A prominent example of the importance of protein thiols in cellular signaling is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1. Keap1 acts as an adapter for the ubiquitination and subsequent proteasomal degradation of Nrf2. Keap1 is a cysteine-rich protein that functions as a redox sensor.
Upon exposure to oxidative or electrophilic stress, specific reactive cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, which disrupts its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
This compound can be a valuable tool to probe the redox state of Keap1's reactive thiols. By labeling cell lysates under different conditions (e.g., with and without oxidative stress), researchers can use this compound to assess the accessibility of these critical cysteine residues, providing insights into the activation state of the Keap1-Nrf2 pathway.
Conclusion
This compound is a powerful and sensitive tool for the detection and quantification of free thiols in proteins. Its fluorogenic properties provide a high signal-to-noise ratio, making it suitable for a variety of applications in academic research and drug development. By understanding the principles of its reactivity and fluorescence, and by following robust experimental protocols, researchers can effectively utilize this compound to gain valuable insights into the critical role of protein thiols in biological systems.
References
An In-depth Guide to Bimane Chemistry for Thiol Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bimane chemistry, a cornerstone technique for the fluorescent labeling and quantification of thiols in biological systems. From the fundamental reaction mechanism to detailed experimental protocols and applications in redox biology, this document serves as an in-depth resource for professionals engaged in cellular analysis, drug discovery, and proteomics.
Introduction: The Significance of Thiols and Their Detection
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are crucial functional groups in biochemistry. The most prominent biological thiol is the amino acid cysteine, which, as a residue in proteins, dictates protein structure through disulfide bonds, participates in enzyme catalysis, and is a key site for post-translational modifications. The tripeptide glutathione (GSH) is the most abundant low-molecular-weight thiol in cells and the principal intracellular antioxidant, playing a vital role in defending cells against oxidative stress.
Given their central role in cellular health and disease, the accurate detection and quantification of thiols are paramount. Bimane-based fluorescent probes have emerged as indispensable tools for this purpose due to their high specificity and "fluorogenic" nature.
Bimane Dyes: A Class of Fluorogenic Probes
Bimanes are a class of small, heterocyclic fluorescent dyes introduced by Kosower and colleagues. The core structure, a 1,5-diazabicyclo[3.3.0]octa-3,6-diene-2,8-dione, is rendered thiol-reactive by the addition of a leaving group, typically a halogen. The most common variants are monobromobimane (mBBr) and monochlorobimane (mBCl).
A key feature of these probes is that they are essentially non-fluorescent by themselves. However, upon reaction with a thiol, they form a stable, highly fluorescent thioether adduct. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making bimanes ideal for sensitive detection of thiols in complex biological samples, including live cells.
The Chemistry of Thiol Labeling
The reaction between a halogenated bimane and a thiol proceeds via a nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the thiol group attacks the electrophilic carbon of the bimane's halomethyl group, displacing the halide ion and forming a stable covalent thioether bond. This reaction is typically rapid and specific at physiological pH.
Monochlorobimane's reaction with glutathione is often catalyzed by the enzyme Glutathione S-transferase (GST), which enhances the specificity of the labeling for GSH within cells. Monobromobimane can react with thiols both non-enzymatically and enzymatically.
Figure 1. Reaction mechanism of monobromobimane (mBBr) with a generic thiol (R-SH).
Properties of Common Bimane Reagents
The choice of bimane reagent depends on the specific experimental requirements, such as cell permeability and reactivity. The following table summarizes the properties of commonly used bimane dyes after conjugation with thiols.
| Reagent Name | Abbreviation | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) of GSH Adduct | Key Features |
| Monobromobimane | mBBr | 271.11 | ~394[1] | ~490[1] | ~0.1 - 0.3 | Cell-permeable; reacts rapidly with most low-molecular-weight thiols both enzymatically and non-enzymatically. |
| Monochlorobimane | mBCl | 226.66 | ~394 | ~490 | Not specified | Cell-permeable; reaction with GSH is primarily catalyzed by Glutathione S-transferase (GST), enhancing specificity. |
| monobromotrimethylammoniobimane | qBBr | Not specified | Not specified | Not specified | Not specified | Positively charged and generally membrane-impermeable; useful for labeling thiols in cell lysates or on the cell surface. |
| Dibromobimane | bBBr | Not specified | ~394 | ~490 | Not specified | Homobifunctional crosslinking agent for proteins; fluoresces only after reacting with two thiol groups. |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent and the specific thiol conjugate. Quantum yield data for thiol adducts of many bimane derivatives is not consistently reported in the literature.
Experimental Protocol: Quantification of Cellular Glutathione (GSH)
This protocol provides a detailed methodology for the quantification of intracellular GSH in cultured mammalian cells using monobromobimane (mBBr) or monochlorobimane (mBCl) in a 96-well plate format, suitable for analysis with a fluorescence microplate reader.
Materials:
-
Mammalian cells cultured in a clear-bottom, black-walled 96-well plate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Monobromobimane (mBBr) or Monochlorobimane (mBCl)
-
Dimethyl sulfoxide (DMSO)
-
Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Fluorescence microplate reader (Excitation ~395 nm, Emission ~490 nm)
Procedure:
-
Cell Culture: Seed cells in a 96-well clear-bottom black plate at a density that ensures they are in the logarithmic growth phase and form a confluent monolayer on the day of the experiment. Include wells for background controls (no cells) and untreated controls.
-
Stock Solution Preparation: Prepare a 40 mM stock solution of mBBr or mBCl in anhydrous DMSO. This solution is light-sensitive and should be stored in the dark at -20°C.
-
Cell Treatment (Optional): If investigating the effect of a compound on GSH levels, treat the cells with the desired compounds for the appropriate duration.
-
Labeling Reaction:
-
Prepare a fresh 400 µM working solution of the bimane probe by diluting the 40 mM stock solution in pre-warmed PBS (pH 7.4). Protect this solution from light.
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of warm PBS per well.
-
Add 100 µL of the 400 µM bimane working solution to each well to achieve a final concentration of 40-100 µM (concentration may need optimization depending on the cell type).
-
Incubate the plate at 37°C for 10-30 minutes in the dark.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity using a microplate reader with excitation set to ~395 nm and emission to ~490 nm.
-
-
Data Normalization:
-
After reading the fluorescence, aspirate the labeling solution.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 50 µL of RIPA buffer).
-
Determine the protein concentration in each well using a standard method like the BCA assay.
-
Normalize the fluorescence reading of each well to its protein concentration (Relative Fluorescence Units / µg protein).
-
Figure 2. Experimental workflow for quantifying cellular GSH using a bimane-based assay.
Application: Studying the Glutathione Redox Cycle
Bimanes are powerful tools for investigating cellular redox homeostasis, which is largely maintained by the glutathione redox cycle. Glutathione exists in a reduced (GSH) and an oxidized (GSSG) state. The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.
Under normal conditions, GSH scavenges reactive oxygen species (ROS), becoming oxidized to GSSG in the process. Glutathione Reductase (GR) then reduces GSSG back to GSH, consuming NADPH. When the cell is under high oxidative stress, the rate of GSH oxidation outpaces its regeneration, leading to a decrease in the GSH/GSSG ratio.
Bimane dyes, particularly mBCl which is more specific for GSH, can be used to measure the pool of reduced glutathione. By comparing the fluorescence signal in treated versus untreated cells, researchers can infer changes in the cellular redox state and the impact of xenobiotics or disease states on the cell's antioxidant capacity.
Figure 3. The Glutathione Redox Cycle and its measurement using bimane probes.
Conclusion
Bimane chemistry provides a robust, sensitive, and specific method for the fluorescent labeling of thiols. The fluorogenic nature of these probes, coupled with their cell permeability, makes them exceptionally well-suited for quantifying crucial molecules like glutathione in living cells and tissues. This guide has outlined the core principles, provided key quantitative data, offered a detailed experimental protocol, and illustrated the application of bimanes in the context of cellular redox biology. For researchers in drug development and life sciences, a thorough understanding and application of bimane chemistry are essential for elucidating the role of thiols in health and disease.
References
Dibromobimane for qualitative assessment of protein thiols
An In-depth Technical Guide to Dibromobimane for the Qualitative and Quantitative Assessment of Protein Thiols
Protein thiols, primarily the sulfhydryl groups (-SH) of cysteine residues, are critical to protein structure and function. They participate in catalysis, metal binding, and the regulation of protein activity through various post-translational modifications. The study of these thiol groups provides insight into cellular redox states, enzyme mechanisms, and drug interactions. This compound (DBB) is a fluorescent labeling reagent that has become an invaluable tool for the investigation of protein thiols.
This compound is a small, electrically neutral molecule that readily permeates cell membranes. It is essentially non-fluorescent until it reacts with a thiol, forming a stable, highly fluorescent thioether derivative. This property makes it an excellent probe for detecting and quantifying protein thiols in complex biological samples. The reaction involves the sequential alkylation of the thiol by the two bromine atoms of DBB, leading to the formation of a fluorescent adduct.
Mechanism of Action
This compound reacts with thiols in a two-step process. The initial reaction of a thiol with one of the bromine atoms on the bimane core forms a monobromobimane-thioether intermediate. This intermediate can then react with a second thiol, if available in close proximity, to form a dithioether, effectively crosslinking the two thiol groups. However, for the purpose of labeling single protein thiols, the reaction is typically controlled to favor the formation of the fluorescent monoadduct.
Caption: Reaction of this compound with a protein thiol.
Experimental Protocols
Labeling of Protein Thiols in Solution
This protocol describes the general procedure for labeling purified proteins or protein mixtures in solution with this compound.
Materials:
-
This compound (DBB) stock solution (e.g., 100 mM in a water-miscible organic solvent like acetonitrile or DMSO).
-
Protein sample in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl). The buffer should be free of thiol-containing reagents.
-
Quenching solution (e.g., 1 M dithiothreitol (DTT) or 2-mercaptoethanol).
Procedure:
-
Prepare the protein sample at a desired concentration in the reaction buffer.
-
Add the DBB stock solution to the protein sample to a final concentration typically ranging from 10 to 100 µM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for a specified time, typically 15 to 60 minutes. The incubation should be performed in the dark to prevent photobleaching of the fluorescent product.
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT to consume any unreacted DBB.
-
The labeled protein sample is now ready for downstream analysis, such as SDS-PAGE, fluorescence spectroscopy, or mass spectrometry.
Labeling of Protein Thiols in Cells
This protocol outlines the steps for labeling protein thiols within intact cells.
Materials:
-
Cultured cells.
-
This compound (DBB) stock solution.
-
Cell culture medium.
-
Lysis buffer (e.g., RIPA buffer).
Procedure:
-
Wash the cultured cells with a buffered saline solution (e.g., PBS).
-
Incubate the cells with DBB at a final concentration typically ranging from 10 to 100 µM in cell culture medium.
-
Incubate for 15 to 60 minutes at 37°C in the dark.
-
Wash the cells to remove excess DBB.
-
Lyse the cells using a suitable lysis buffer.
-
The cell lysate containing the DBB-labeled proteins can then be analyzed by methods such as 2D-gel electrophoresis or mass spectrometry to identify the labeled proteins.
Caption: General experimental workflow for protein thiol analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in protein thiol assessment.
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelength (λex) | 380 - 395 nm | Optimal wavelength may vary slightly depending on the solvent and local environment of the adduct. |
| Emission Wavelength (λem) | 475 - 490 nm | Exhibits a significant Stokes shift. |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | For the bimane chromophore. |
| Quantum Yield (Φ) | 0.4 - 0.9 | Highly dependent on the environment; higher in non-polar environments. |
| Reaction pH | 6.5 - 8.5 | The reaction rate is pH-dependent, as it requires the thiolate anion (S⁻). |
| Optimal DBB Concentration | 10 - 100 µM | Should be optimized for each specific application to ensure complete labeling without significant background. |
| Reaction Time | 15 - 60 minutes | Dependent on temperature, pH, and the accessibility of the protein thiol. |
Applications in Signaling Pathways
Protein thiols play a crucial role in redox signaling pathways. For instance, the reversible oxidation of cysteine residues in proteins like protein tyrosine phosphatases (PTPs) and transcription factors (e.g., NF-κB, AP-1) is a key regulatory mechanism. This compound can be employed to probe the redox state of these critical thiols under different cellular conditions. By comparing the DBB labeling pattern in cells under normal and oxidative stress conditions, researchers can identify proteins that undergo redox-dependent modifications.
Caption: Role of protein thiols in redox signaling.
Advantages and Limitations
Advantages:
-
High Specificity: Reacts specifically with thiols.
-
Fluorogenic: Becomes fluorescent upon reaction, leading to low background signal.
-
Cell Permeable: Can be used for in situ labeling of intracellular proteins.
-
Stable Adduct: Forms a stable thioether bond.
Limitations:
-
Potential for Crosslinking: The bifunctional nature of DBB can lead to crosslinking of closely spaced thiols.
-
Photobleaching: The fluorescent product can be susceptible to photobleaching upon prolonged exposure to light.
-
pH Dependence: The reaction rate is dependent on the pH of the medium.
Conclusion
This compound is a powerful and versatile tool for the qualitative and quantitative assessment of protein thiols. Its fluorogenic nature and cell permeability make it suitable for a wide range of applications, from in vitro protein characterization to in situ analysis of cellular redox signaling. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. This guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound in protein thiol research.
An In-depth Technical Guide to the Basic Properties of Dibromobimane for Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobimane (bBBr) is a versatile, thiol-reactive fluorescent probe that has become an invaluable tool in biochemical and cellular research. Its utility stems from its ability to form stable, highly fluorescent adducts with sulfhydryl groups, which are predominantly found in cysteine residues of proteins and in the tripeptide glutathione. This property makes this compound an excellent reagent for the quantification of thiols, the study of protein structure and conformation through cross-linking, and the visualization of intracellular thiol distribution. This guide provides a comprehensive overview of the core properties of this compound and detailed protocols for its application in key biochemical assays.
Core Properties of this compound
This compound is a homobifunctional alkylating agent, meaning it has two reactive sites that can form covalent bonds with nucleophiles, primarily thiolate anions. The molecule itself is essentially non-fluorescent, but upon reaction with thiols, it forms a stable thioether linkage, resulting in a product with strong blue fluorescence.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | [1] |
| Molecular Weight | 350.01 g/mol | [1] |
| CAS Number | 68654-25-1 | [1] |
| Excitation Wavelength (λex) | ~394 nm | [2] |
| Emission Wavelength (λem) | ~490 nm | [2] |
| Quantum Yield (Φ) | ~0.1 - 0.3 (for glutathione conjugate in pH 8 buffer) | |
| Solubility | Soluble in DMSO and other organic solvents like acetonitrile and DMF. |
Storage and Stability
Solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, should be stored in aliquots at -20°C or -80°C and are generally stable for up to one month. Repeated freeze-thaw cycles should be avoided. The reagent is sensitive to air and light, which can lead to degradation.
Reaction with Thiols: Mechanism and Specificity
The primary application of this compound lies in its reaction with thiols. The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where the thiolate anion (R-S⁻) attacks one of the bromomethyl groups of this compound, displacing a bromide ion and forming a stable thioether bond. As a bifunctional reagent, this can occur at both bromomethyl groups, enabling it to cross-link two thiol molecules.
Experimental Protocols
Quantification of Cellular Glutathione using HPLC
This protocol outlines the derivatization of glutathione (GSH) in cell lysates with this compound for subsequent quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA) or other suitable deproteinating agent
-
This compound (bBBr) stock solution (e.g., 100 mM in DMSO)
-
Reaction buffer (e.g., 0.1 M potassium phosphate, pH 8.0)
-
HPLC system with a fluorescence detector (λex = ~394 nm, λem = ~490 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Lysis and Deproteination:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a deproteinating solution (e.g., 5% MPA) on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the low molecular weight thiols.
-
-
Derivatization:
-
In a microcentrifuge tube, mix a known volume of the supernatant with the reaction buffer.
-
Add the this compound stock solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding an acid (e.g., glacial acetic acid) to lower the pH.
-
-
HPLC Analysis:
-
Centrifuge the derivatized sample to remove any precipitate.
-
Inject a known volume of the supernatant onto the C18 column.
-
Elute the bBBr-GSH adduct using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer like 0.1% trifluoroacetic acid).
-
Monitor the fluorescence signal at the specified wavelengths.
-
Quantify the GSH concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of GSH.
-
Fluorescence Microscopy of Intracellular Thiols
This protocol provides a general guideline for labeling and visualizing intracellular thiols in live cells using this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
This compound (bBBr) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Wash the cells once with warm PBS or serum-free medium.
-
-
Labeling:
-
Prepare a fresh working solution of this compound in pre-warmed PBS or serum-free medium to a final concentration of 10-100 µM.
-
Remove the wash buffer and add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells two to three times with warm PBS to remove any unreacted probe.
-
-
Imaging:
-
Add fresh warm PBS or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the bBBr-thiol adduct.
-
Capture images for analysis. For quantitative analysis, ensure consistent imaging parameters across all samples.
-
Potential Interferences and Troubleshooting
Several factors can interfere with the accuracy of this compound-based assays. Being aware of these can aid in troubleshooting and ensure reliable results.
-
Autofluorescence: Cellular components such as NADH and flavins can exhibit natural fluorescence, potentially contributing to background signal. It is important to include unlabeled control samples to assess the level of autofluorescence.
-
Presence of Other Nucleophiles: While this compound is highly reactive towards thiols, it can also react with other nucleophiles, albeit at a much slower rate. High concentrations of other nucleophilic species could potentially lead to non-specific labeling.
-
Light Sensitivity: Both this compound and its fluorescent adducts are light-sensitive. All steps involving these compounds should be performed with protection from light to prevent photobleaching and degradation.
-
pH Dependence: The reaction of this compound with thiols is pH-dependent, as it is the thiolate anion that is the reactive species. Assays are typically performed at a slightly alkaline pH (7.5-8.5) to favor thiolate formation.
Conclusion
This compound is a powerful and widely used fluorescent probe for the detection, quantification, and visualization of thiols in biological systems. Its favorable spectroscopic properties and high reactivity with sulfhydryl groups make it an indispensable tool for researchers in various fields. By understanding its core properties and following optimized protocols, scientists can effectively utilize this compound to gain valuable insights into the roles of thiols in cellular processes and disease.
References
The Versatility of Dibromobimane: A Technical Guide for Cell Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromobimane (DBB) is a versatile, thiol-reactive fluorescent probe with broad applications in cell biology. Its utility stems from its ability to form stable, fluorescent adducts with sulfhydryl groups, which are critical components of various biomolecules, including the antioxidant glutathione and cysteine residues in proteins. This technical guide provides an in-depth exploration of the core applications of DBB, focusing on its use in quantifying cellular thiols and as a protein crosslinking agent to study protein structure and interactions. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and relevant signaling pathways are presented to facilitate the practical application of this powerful tool in research and drug development.
Introduction to this compound
This compound (4,6-bis(bromomethyl)-3,7-dimethyl-1,5-diazabicyclo[3.3.0]octa-3,6-diene-2,8-dione) is a small, cell-permeable molecule that becomes fluorescent upon reaction with thiols.[1] This property makes it an excellent tool for detecting and quantifying thiol-containing molecules within cells and biological samples.[2] The presence of two reactive bromomethyl groups allows DBB to act as a homobifunctional crosslinker, capable of forming covalent bonds with two sulfhydryl groups in close proximity.[3] This feature is particularly useful for studying protein conformation and protein-protein interactions.[3]
The reaction of DBB with a thiol-containing molecule (R-SH) proceeds via nucleophilic substitution, where the thiolate anion attacks the bromomethyl group, displacing the bromide ion and forming a stable, fluorescent thioether adduct. When both bromomethyl groups react, a highly fluorescent cyclized product is formed.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | |
| Molecular Weight | 350.01 g/mol | |
| Solubility | DMSO | |
| Excitation Maximum (λex) | ~390 nm | |
| Emission Maximum (λem) | ~450 nm | |
| Extinction Coefficient (ε) | See Note 1 | |
| Quantum Yield (Φ) | See Note 2 | |
| Photostability | Moderate |
Note 1: The extinction coefficient for DBB adducts can vary depending on the specific thiol it reacts with and the solvent environment. Note 2: The quantum yield of DBB is negligible in its free form and significantly increases upon reaction with thiols. The exact value depends on the nature of the thiol adduct.
Table 2: Kinetic Parameters of Bimane Reactions with Thiols
| Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Monobromobimane with Glutathione | ~30-50 | pH 7.4, 25 °C | |
| Monobromobimane with Cysteine | See Note 3 | pH 7.4, 25 °C | |
| This compound with Thiols | See Note 4 | pH 7.4, 25 °C |
Note 3: While specific second-order rate constants for monobromobimane with cysteine are not readily available in the provided results, the reactivity is expected to be comparable to that with glutathione under similar conditions. Note 4: Direct second-order rate constants for this compound with specific thiols are not extensively reported. However, the reaction is known to be rapid, and the rate is dependent on the pKa of the thiol and the pH of the reaction buffer. The reactivity of the second bromomethyl group is expected to be influenced by the initial reaction at the first site.
Core Applications and Experimental Protocols
Quantification of Cellular Glutathione
Glutathione (GSH) is a major cellular antioxidant, and its levels are a key indicator of cellular redox status and health. DBB can be used to quantify intracellular GSH levels. The following protocol is a general guideline that can be adapted for specific cell types and experimental conditions.
Experimental Protocol: Quantification of Intracellular Glutathione using HPLC
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Treat cells with compounds of interest as required by the experimental design.
-
-
Cell Lysis and Derivatization:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing a final concentration of 5 mM N-ethylmaleimide (NEM) to block free thiols and prevent post-lysis oxidation.
-
Incubate the lysate for 10 minutes at room temperature.
-
Add a solution of this compound (dissolved in a minimal amount of DMSO and diluted in buffer) to a final concentration of 1 mM.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for HPLC:
-
Precipitate proteins by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized for better separation.
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector with excitation at ~390 nm and emission at ~450 nm.
-
Quantification: Generate a standard curve using known concentrations of GSH derivatized with DBB under the same conditions as the samples. The concentration of GSH in the samples can be determined by comparing their peak areas to the standard curve.
-
Protein Crosslinking to Study Structure and Interactions
DBB's bifunctional nature allows it to crosslink cysteine residues within a single protein (intramolecular) or between interacting proteins (intermolecular). This is a powerful technique for probing protein conformation and identifying protein-protein interactions.
Experimental Protocol: Protein Crosslinking with this compound
-
Protein Preparation:
-
Purify the protein(s) of interest. Ensure the buffer is free of thiols (e.g., DTT, β-mercaptoethanol). A suitable buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
The protein concentration should be optimized for the specific experiment, typically in the range of 1-10 µM.
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 25 mM).
-
Add DBB to the protein solution to a final concentration that is typically in a 1:1 or 2:1 molar ratio of DBB to protein, but this should be optimized.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a thiol-containing reagent, such as DTT or β-mercaptoethanol, to a final concentration of ~20 mM to react with any unreacted DBB.
-
-
Analysis of Crosslinked Products:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control. The fluorescent nature of the DBB adduct allows for visualization of the crosslinked bands under UV light before Coomassie or silver staining.
-
Mass Spectrometry: To identify the specific crosslinked cysteine residues, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry. The crosslinker will add a specific mass shift to the crosslinked peptides, allowing for their identification.
-
Application in Studying Redox Signaling Pathways
The cellular redox environment plays a critical role in regulating various signaling pathways. Thiol modifications on key signaling proteins can act as "redox switches" that modulate their activity. DBB and other bimanes can be used to probe the redox state of specific cysteine residues in proteins involved in these pathways.
A prominent example of a redox-sensitive signaling pathway is the Keap1-Nrf2 pathway , which is a master regulator of the cellular antioxidant response. Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. Keap1 is a cysteine-rich protein, and upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
This compound can be used to probe the redox state of Keap1's reactive cysteines. By treating cells with DBB under different conditions (e.g., with and without an oxidative stressor), one can assess the accessibility of these cysteines. Changes in the labeling pattern of Keap1 by DBB, as determined by techniques like mass spectrometry, can provide insights into the conformational changes that occur upon redox signaling.
Conclusion
This compound is a powerful and versatile tool for cell biologists. Its ability to specifically label and crosslink thiols provides a means to quantify important cellular metabolites like glutathione and to probe the structure and interactions of proteins. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers looking to incorporate DBB into their experimental toolbox. By understanding the principles behind its applications and following optimized protocols, scientists and drug development professionals can leverage the unique properties of this compound to gain deeper insights into cellular function and disease mechanisms.
References
The Role of Dibromobimane in Elucidating Redox Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of dibromobimane (DBB) as a critical tool in the study of redox signaling. Redox signaling, a cornerstone of cellular communication, involves the reversible oxidation and reduction of key signaling molecules, primarily cysteine residues within proteins. Glutathione (GSH), the most abundant non-protein thiol in cells, plays a central role in maintaining redox homeostasis and is intimately involved in these signaling cascades through processes like S-glutathionylation.[1][2][3] this compound, a thiol-reactive fluorescent probe, has emerged as an invaluable instrument for researchers to investigate these intricate processes, offering insights into protein function, oxidative stress, and the development of novel therapeutic strategies.
This compound: A Fluorescent Probe for Thiol Chemistry
This compound is a cell-permeable, essentially non-fluorescent compound that becomes highly fluorescent upon reaction with thiols.[4][5] This property makes it an excellent probe for detecting and quantifying low molecular weight thiols, such as glutathione, and for labeling protein thiols. The reaction proceeds via nucleophilic substitution, where the thiol group attacks one of the bromomethyl groups of DBB, forming a stable, fluorescent thioether adduct. As a bifunctional reagent, DBB can also crosslink vicinal thiols, providing structural information about proteins.
Mechanism of Action
This compound reacts with thiols in a second-order reaction that is dependent on pH, with the thiolate anion being the reactive species. The formation of the DBB-thiol adduct results in a significant increase in fluorescence quantum yield, allowing for sensitive detection. This fluorogenic property is central to its utility in various analytical techniques.
Quantitative Data on this compound
The following tables summarize key quantitative data for this compound, crucial for designing and interpreting experiments in redox signaling research.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | |
| Molecular Weight | 350.01 g/mol | |
| Excitation Maximum (Abs) | ~381-394 nm | |
| Emission Maximum (Em) | ~450-490 nm | |
| Quantum Yield (QY) of GSH adduct | ~0.1 - 0.3 | |
| Solubility | Soluble in DMSO, DMF, acetonitrile, methanol |
Table 1: Physicochemical and Spectroscopic Properties of this compound. This table provides essential information for the preparation of DBB solutions and the setup of fluorescence detection systems.
| Thiol | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | References |
| Glutathione (GSH) with nitro-fatty acids (for comparison) | 183 - 355 | pH 7.4, 37°C | |
| Nitric oxide with Glutathione (for comparison) | 0.080 ± 0.008 | pH 7.4, 37°C |
Experimental Methodologies
The following sections provide detailed protocols for the application of this compound in key experiments for studying redox signaling.
Analysis of Low Molecular Weight Thiols by HPLC
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) with fluorescence detection to quantify low molecular weight thiols, such as glutathione, in biological samples.
Materials:
-
This compound (DBB) stock solution (e.g., 100 mM in DMSO)
-
Perchloric acid (PCA) or Metaphosphoric acid (MPA) for protein precipitation
-
N-ethylmaleimide (NEM) for blocking free thiols (for GSSG measurement)
-
Sodium borohydride (NaBH₄) or Dithiothreitol (DTT) for reducing disulfides
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice. For total glutathione measurement, proceed to step 3. For distinguishing between reduced (GSH) and oxidized (GSSG) glutathione, split the sample.
-
Blocking and Reduction (for GSSG): To one aliquot, add NEM to block free GSH. After incubation, reduce the GSSG to GSH using NaBH₄ or DTT.
-
Protein Precipitation: Add cold PCA or MPA to the samples to precipitate proteins. Centrifuge to collect the supernatant.
-
Derivatization: Adjust the pH of the supernatant to ~8.0. Add DBB to a final concentration of 1-2 mM and incubate in the dark at room temperature for 15-30 minutes.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the DBB-thiol adducts using a suitable gradient of mobile phases (e.g., acetonitrile and water with a buffer like ammonium formate).
-
Detection and Quantification: Detect the fluorescent adducts using an excitation wavelength of ~390 nm and an emission wavelength of ~480 nm. Quantify the thiols by comparing the peak areas to a standard curve of known thiol concentrations.
Fluorescence Microscopy of Cellular Thiols
This protocol describes the use of fluorescence microscopy to visualize the distribution of thiols within cells.
Materials:
-
This compound (DBB)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/blue channel)
Procedure:
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible dishes.
-
Labeling: Incubate the live cells with 25-100 µM DBB in serum-free medium for 15-30 minutes at 37°C. Protect from light.
-
Washing: Wash the cells three times with warm PBS to remove excess probe.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope. The DBB-thiol adducts will emit blue fluorescence.
Analysis of Protein S-Glutathionylation
This protocol details a method to detect and analyze protein S-glutathionylation, a key post-translational modification in redox signaling.
Materials:
-
Cell lysis buffer containing a thiol-blocking agent (e.g., NEM)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
This compound (DBB) for labeling
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner or UV transilluminator
-
Western blot equipment and anti-GSH antibody (for validation)
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing a high concentration of a thiol-blocking agent like NEM to preserve the in vivo glutathionylation status.
-
Protein Precipitation: Precipitate the proteins to remove excess NEM.
-
Reduction of Disulfides: Resuspend the protein pellet in a buffer containing a reducing agent (e.g., DTT or TCEP) to reduce the disulfide bond of the glutathionylated proteins, exposing a free thiol on the protein.
-
Labeling with DBB: Remove the reducing agent and label the newly exposed protein thiols with DBB.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Detection: Visualize the DBB-labeled proteins directly in the gel using a fluorescence scanner or a UV transilluminator.
-
Western Blotting (Validation): Alternatively, run a parallel non-reducing SDS-PAGE, transfer to a membrane, and probe with an anti-GSH antibody to specifically detect glutathionylated proteins.
Visualizing Redox Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of redox signaling with this compound.
Caption: Glutathione redox cycle and protein S-glutathionylation.
Caption: Workflow for analyzing protein S-glutathionylation using DBB.
Conclusion
This compound stands as a powerful and versatile tool for investigating the intricate world of redox signaling. Its ability to specifically label and quantify thiols, coupled with its fluorogenic nature, enables researchers to probe the dynamics of glutathione metabolism and protein S-glutathionylation in both health and disease. The detailed methodologies and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this compound in their quest to unravel the complexities of redox biology and develop novel therapeutic interventions.
References
- 1. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. bBBr [this compound] *CAS 68654-25-1* | AAT Bioquest [aatbio.com]
- 5. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling Protein Alliances: A Technical Guide to Dibromobimane-Based Crosslinking
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular landscape, protein-protein interactions (PPIs) form the bedrock of countless biological processes, from signal transduction to metabolic regulation. The transient and often weak nature of these interactions, however, presents a significant challenge to their study. Chemical crosslinking, a technique that "freezes" these interactions by creating covalent bonds, has emerged as a powerful tool to capture these fleeting partnerships. This guide provides an in-depth exploration of dibromobimane (DBB), a thiol-specific, fluorescent crosslinking agent, and its application in the identification and characterization of protein-protein interactions.
The Core Principle: How this compound Covalently Captures Protein Interactions
This compound is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups. These groups, specifically bromomethyl moieties, exhibit high reactivity towards sulfhydryl (-SH) groups found in the side chains of cysteine residues. The core mechanism of DBB in identifying PPIs unfolds in a two-step process:
-
First Reaction: One of the bromomethyl groups on the DBB molecule reacts with a cysteine residue on the first interacting protein, forming a stable thioether bond. This initial reaction also activates the bimane core, leading to an increase in its fluorescence.
-
Second Reaction (Crosslinking): If a second protein with a spatially proximal cysteine residue is interacting with the first, the second bromomethyl group of the now protein-bound DBB reacts with this cysteine. This forms a covalent bridge between the two proteins, effectively "trapping" the interaction.
The resulting crosslinked protein complex can then be detected and analyzed using various biochemical and biophysical techniques. A key advantage of DBB is its relatively short spacer arm, which ensures that only proteins in very close proximity (within approximately 3-6 Å) are crosslinked, providing high-resolution information about the interaction interface.[1]
Visualizing the Process: Experimental Workflow
The general workflow for identifying protein-protein interactions using this compound involves several key stages, from initial crosslinking to the final identification of the interacting partners and their specific crosslinked sites.
Quantitative Data in Focus
The efficiency and yield of the crosslinking reaction are critical parameters that need to be optimized for each specific protein system. The following table summarizes quantitative data from a study using this compound to crosslink a mutant of bovine seminal ribonuclease (BS-RNase).
| Parameter | Condition | Value | Reference |
| Crosslinking Efficiency | 0.5-fold molar excess of DBB to protein | ~70% conversion of monomer to dimer | [2] |
| Isolated Yield | Gel filtration chromatography | 60% overall yield of crosslinked dimer | [2] |
| Reaction Time | 25°C | Reaction complete in 15 minutes | [2] |
Detailed Experimental Protocols
The following protocols provide a starting point for researchers wishing to employ this compound for the identification of protein-protein interactions.
Protocol 1: Crosslinking and Analysis by SDS-PAGE (Based on ArsD-ArsA Interaction Study)
This protocol is adapted from a study investigating the interaction between the metallochaperone ArsD and the ATPase ArsA.[3]
1. Protein Preparation:
-
Purify the proteins of interest (e.g., ArsD and ArsA) to a high degree of homogeneity.
-
Prepare the proteins in a suitable buffer, for example, 10 mM sodium phosphate, pH 7.4, containing 100 mM NaCl and 1 mM EDTA.
2. Crosslinking Reaction:
-
Incubate the protein mixture (e.g., 24 µM of each protein) with 0.5 mM this compound.
-
The original protocol for ArsD suggests incubation at room temperature for 20 minutes. For other proteins, a 15-minute incubation at 25°C has been shown to be effective.
-
To optimize the yield of heterodimers, a three-step procedure can be employed: a. React one protein with a ~20-fold molar excess of DBB to produce an "activated monomer". b. Separate the activated monomer from unreacted DBB using a desalting column. c. Add the second thiol-containing protein to the activated monomer.
3. Quenching the Reaction:
-
Stop the crosslinking reaction by adding a quenching reagent that will react with any unreacted DBB. A common choice is dithiothreitol (DTT) to a final concentration of 20 mM.
4. SDS-PAGE Analysis:
-
Mix the quenched reaction samples with SDS-PAGE loading buffer.
-
Separate the proteins on a polyacrylamide gel (e.g., 8% polyacrylamide).
-
Visualize the crosslinked products by: a. Coomassie Blue Staining: To observe all protein bands. b. Fluorescence Imaging: Excite the gel with UV light to visualize the fluorescent bands corresponding to the bimane-crosslinked products. c. Immunoblotting: Use antibodies specific to the proteins of interest to confirm the identity of the crosslinked species.
Protocol 2: General Workflow for Crosslinking Mass Spectrometry (XL-MS)
1. Crosslinking and Quenching:
-
Follow steps 1-3 from Protocol 1.
2. Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the sample using a chaotropic agent (e.g., 8 M urea).
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide to prevent their re-oxidation.
3. Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration (typically to < 2 M).
-
Digest the proteins into smaller peptides using a protease such as trypsin. This can be done either in-solution or after separating the crosslinked complexes on an SDS-PAGE gel and excising the band of interest (in-gel digestion).
4. Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Crosslinked peptides are often present in low abundance compared to linear (non-crosslinked) peptides.
-
Employ a fractionation or enrichment strategy to increase the relative concentration of crosslinked peptides. Common methods include size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will measure the mass-to-charge ratio of the intact crosslinked peptides (MS1 scan) and then fragment them to obtain sequence information (MS/MS or MS2 scan).
6. Computational Data Analysis:
-
Utilize specialized software (e.g., pLink, MeroX, XiSearch) to analyze the complex MS/MS data.
-
These programs are designed to identify the sequences of the two peptides that are covalently linked by the crosslinker, as well as the specific cysteine residues involved in the linkage.
Case Study: Elucidating the Arsenic Resistance Pathway
A key application of this compound has been in studying the bacterial arsenic resistance (ars) system. In this pathway, the metallochaperone ArsD binds to and transfers trivalent arsenic (As(III)) to the catalytic subunit of an efflux pump, the ArsA ATPase. This interaction enhances the pump's efficiency, allowing the bacterium to survive in arsenic-contaminated environments.
This compound crosslinking was instrumental in demonstrating the direct physical interaction between ArsD and ArsA. By treating a mixture of the two proteins with DBB, researchers were able to capture and visualize a crosslinked ArsD-ArsA complex, confirming their close proximity within the cell. Further studies using site-directed mutagenesis revealed that the cysteine residues in the As(III)-binding site of ArsD are crucial for this interaction, as their removal prevented the formation of the crosslinked complex.
Conclusion
This compound serves as a valuable tool for researchers studying protein-protein interactions. Its specificity for cysteine residues, relatively short spacer arm, and inherent fluorescence provide a powerful combination for capturing and analyzing protein complexes. When coupled with modern mass spectrometry techniques, DBB can provide high-resolution data on the architecture of protein interaction networks, offering crucial insights into the fundamental mechanisms of cellular life and providing potential avenues for therapeutic intervention. As with any crosslinking approach, careful optimization and data interpretation are paramount to generating reliable and meaningful results.
References
The Chemistry of Dibromobimane Cross-linking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobimane (DBB) is a versatile, thiol-reactive, and fluorogenic cross-linking agent widely employed in the study of protein structure, function, and interactions.[1][2][3] Its utility stems from its bifunctional nature, allowing it to covalently link two sulfhydryl groups, primarily from cysteine residues, that are in close proximity. A key feature of this compound is that it is essentially non-fluorescent until it reacts with thiols, and its fluorescence is significantly enhanced when both of its reactive bromide groups have formed thioether bonds.[1][4] This property makes it a valuable tool for not only identifying protein-protein interactions but also for probing the conformational dynamics of proteins and protein complexes. This guide provides a comprehensive overview of the chemistry of this compound cross-linking, detailed experimental protocols, and quantitative data to aid researchers in its effective application.
Core Principles of this compound Cross-linking
The cross-linking reaction of this compound with thiol groups proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of a deprotonated cysteine residue (thiolate anion) acts as a nucleophile, attacking one of the bromomethyl groups of the this compound molecule and displacing a bromide ion to form a stable thioether bond. This process can occur twice, allowing the this compound molecule to act as a bridge between two cysteine residues.
The reaction is highly specific for thiols under physiological pH conditions. The resulting cross-linked product is fluorescent, with an excitation maximum around 390 nm and an emission maximum around 450 nm.
Quantitative Data on this compound Cross-linking
The efficiency and kinetics of this compound cross-linking are influenced by several factors, including the concentration of the reactants, pH, temperature, and the specific protein environment. The following tables summarize key quantitative parameters gathered from the literature.
| Parameter | Value | Protein/System | Conditions | Reference |
| Cross-linking Efficiency | ~70% conversion to dimer | Bovine Seminal Ribonuclease (C31S mutant) | 0.5-fold molar excess of DBB to protein, 25°C, 15 min | |
| Reaction Time | 15 minutes (for completion) | Bovine Seminal Ribonuclease (C31S mutant) | 0.5-fold molar excess of DBB, 25°C | |
| 30 minutes (second anchor attachment) | Myosin S1 fragment | Room temperature | ||
| ~1 week (second anchor attachment) | Myosin S1 fragment | On ice | ||
| Molar Ratio (DBB:Protein) | 0.5:1 (optimal for dimer formation) | Bovine Seminal Ribonuclease (C31S mutant) | 25°C, 10 min | |
| 20:1 (for activating a monomer for heterodimer formation) | General suggestion | - | ||
| pH | 7.2-8.5 (optimal for NHS ester reactions, relevant for general crosslinking) | General | - | |
| 8.0-9.0 (optimal for di-imidate cross-linking, provides context for amine reactivity) | General | - | ||
| Temperature | 25°C (room temperature) | Bovine Seminal Ribonuclease (C31S mutant) | - | |
| 4°C (on ice) | Myosin S1 fragment | - |
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~390 nm | Cross-linked product | |
| Emission Maximum (λem) | ~450 nm | Cross-linked product | |
| Quantum Yield (ΦF) | ~0.25-0.33 | General estimate for bimane-thiol adducts |
Experimental Protocols
In Vitro Protein Cross-linking with this compound
This protocol is adapted from a study on bovine seminal ribonuclease and can be optimized for other purified proteins.
Materials:
-
Purified protein with accessible cysteine residues
-
This compound (DBB)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 100 mM NaCl and 1 mM EDTA)
-
Quenching Solution (e.g., 1 M Dithiothreitol (DTT) stock)
-
SDS-PAGE reagents
-
Fluorescence spectrophotometer
Procedure:
-
Protein Preparation:
-
If necessary, reduce any existing disulfide bonds in the protein by incubating with a 10-fold molar excess of DTT for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the buffer with the Reaction Buffer.
-
Adjust the protein concentration to a suitable level (e.g., 0.37 mM).
-
-
This compound Stock Solution:
-
Prepare a stock solution of DBB in DMSO. The concentration should be determined based on the desired final molar excess.
-
-
Cross-linking Reaction:
-
Add the DBB stock solution to the protein solution to achieve the desired molar ratio (e.g., a 0.5-fold molar excess of DBB to protein for homodimerization).
-
Incubate the reaction mixture at 25°C for 15-30 minutes. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding DTT to a final concentration of 20 mM to react with any unreacted DBB.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. Cross-linked species will migrate at a higher molecular weight.
-
Visualize the fluorescent cross-linked products by exposing the gel to a UV transilluminator.
-
For quantitative analysis, measure the fluorescence of the cross-linked product using a fluorescence spectrophotometer (excitation ~390 nm, emission ~450 nm).
-
In Vivo Protein Cross-linking with this compound (General Framework)
Materials:
-
Cultured cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (DBB)
-
DMSO
-
Quenching solution (e.g., Tris buffer or a cell-permeable thiol like N-acetylcysteine)
-
Lysis buffer (containing protease inhibitors)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or mass spectrometry sample preparation reagents
Procedure:
-
Cell Culture and Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS to remove any interfering components from the culture medium.
-
-
Cross-linking:
-
Prepare a fresh solution of DBB in DMSO and dilute it in an appropriate buffer (e.g., PBS) to the desired final concentration.
-
Incubate the cells with the DBB solution for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Quenching:
-
Remove the DBB solution and wash the cells with PBS.
-
Add a quenching solution to stop the cross-linking reaction.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer to extract the proteins.
-
Centrifuge the lysate to remove cell debris.
-
-
Analysis:
-
The protein lysate containing the cross-linked complexes can be analyzed by various methods:
-
SDS-PAGE and Western Blotting: To detect specific cross-linked protein complexes.
-
Affinity Purification and Mass Spectrometry: To identify unknown interaction partners.
-
-
Application in Elucidating Signaling Pathways
While a specific signaling pathway fully elucidated solely by this compound cross-linking is not prominently featured in the provided search results, the technique is a powerful tool for confirming and mapping protein-protein interactions within a known or hypothesized pathway. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) signaling, which is known to involve receptor dimerization, DBB could be used to probe the proximity of cysteine residues in the transmembrane or cytoplasmic domains of two EGFR monomers upon ligand binding.
The general approach would involve:
-
Identifying a signaling pathway of interest where protein-protein interactions are mediated by domains containing cysteine residues.
-
Using site-directed mutagenesis to introduce cysteine residues at specific locations in the interacting proteins if they are not naturally present.
-
Performing in vitro or in vivo cross-linking with this compound.
-
Analyzing the formation of cross-linked products to confirm the proximity of the engineered cysteine residues and, by extension, the interaction of the proteins in the context of the signaling event.
Conclusion
This compound is a powerful and versatile tool for the study of protein structure and function. Its thiol-reactivity, bifunctional nature, and fluorogenic properties make it well-suited for a variety of applications, from confirming protein-protein interactions to probing conformational changes. By understanding the underlying chemistry and carefully optimizing experimental conditions, researchers can leverage this compound to gain valuable insights into the intricate molecular mechanisms that govern cellular processes.
References
The Structural Basis of Dibromobimane's Thiol Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobimane (bBBr) is a versatile, thiol-reactive fluorescent probe widely employed in biological research. Its utility stems from a unique combination of structural features that enable specific covalent modification and fluorescent labeling of sulfhydryl groups, particularly the side chains of cysteine residues in proteins and low-molecular-weight thiols like glutathione. This technical guide provides a comprehensive overview of the core structural attributes of this compound that dictate its reactivity, summarizes key quantitative data, and offers detailed experimental protocols for its application.
Core Structural Features of this compound
This compound, systematically named 3,5-Bis(bromomethyl)-2,6-dimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione, possesses a rigid, planar heterocyclic core. This core structure is fundamental to its fluorescent properties. The key functional components responsible for its thiol reactivity are the two bromomethyl groups attached to the bimane core.
Key Structural Attributes:
-
Bimane Fluorophore: The diazabicyclo[3.3.0]octadienedione core is inherently fluorescent upon reaction. Unreacted this compound is essentially non-fluorescent, but the formation of a thioether bond significantly enhances its quantum yield, making it a fluorogenic probe.[1]
-
Two Electrophilic Centers: The presence of two bromomethyl groups makes this compound a bifunctional alkylating agent.[2] These groups contain highly electrophilic carbon atoms due to the electron-withdrawing nature of the adjacent bromine atom.
-
Leaving Groups: The bromide ions are excellent leaving groups, facilitating a nucleophilic substitution reaction with thiolates.
Reactivity with Thiols
The primary mechanism for the reaction of this compound with thiols is a bimolecular nucleophilic substitution (SN2) reaction.[3] The reaction is highly specific for the deprotonated form of the thiol, the thiolate anion (RS-), which is a potent nucleophile.
Reaction Mechanism
The reaction proceeds in a two-step manner when crosslinking two thiol groups:
-
First Substitution: A thiolate anion attacks one of the electrophilic carbons of a bromomethyl group, displacing a bromide ion and forming a stable thioether linkage. This initial reaction results in a mono-substituted, fluorescent intermediate.
-
Second Substitution: If a second thiol is in close proximity, its thiolate form can then react with the remaining bromomethyl group, forming a second thioether bond and thus creating an intramolecular or intermolecular crosslink. It is this dual reaction that leads to a significant increase in fluorescence.[4]
This compound is unlikely to fluoresce until both of its alkylating groups have reacted.[4]
Factors Influencing Reactivity
-
pH: The reaction rate is highly dependent on pH. Since the thiolate anion is the reactive species, the reaction is most efficient at a pH near or above the pKa of the target thiol group (typically around 8.5 for cysteine). At acidic pH, the thiol is protonated and a much weaker nucleophile, significantly slowing the reaction.
-
Thiol Accessibility: In the context of proteins, the reactivity of a cysteine residue with this compound is contingent on its solvent accessibility. Buried thiols will not react unless the protein is denatured.
-
Proximity for Crosslinking: For intramolecular crosslinking, the two cysteine residues must be able to come into close spatial proximity to be bridged by the relatively short bimane linker. The reaction can be sensitive to protein conformation and temperature, which can influence protein flexibility.
Potential Side Reactions
Mechanistic studies have revealed that this compound can extract sulfur from thiols that possess α- or β-hydrogens, which can lead to the formation of a bimane thioether (BTE) product. This is a consideration when using this compound for the quantification of hydrogen sulfide (H₂S) in the presence of other biological thiols.
Quantitative Data
Table 1: Physicochemical and Spectroscopic Properties of this compound and its Adducts
| Property | Value | Source(s) |
| This compound (bBBr) | ||
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | |
| Molecular Weight | 350.01 g/mol | |
| Solubility | DMSO | |
| This compound-Thiol Adducts | ||
| Excitation Maximum (λex) | ~390 nm | |
| Emission Maximum (λem) | ~450-490 nm | |
| Bimane Thioether (BTE) from H₂S ¹ | ||
| Absorption Maximum (λmax) | 388 nm | |
| Molar Absorptivity (ε) | 6,500 M⁻¹cm⁻¹ | |
| Emission Maximum (λem) | 481 nm | |
| Quantum Yield (Φ)² | 0.62 | |
| Brightness (ε × Φ) | 4,030 |
¹Data for the bimane thioether (BTE) formed from the reaction of this compound with H₂S, which is structurally analogous to the cross-linked thiol product. ²Referenced to 1 μM fluorescein (Φ = 0.95 in 0.1 M NaOH).
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol is adapted from the method described for crosslinking bovine seminal ribonuclease.
-
Protein Preparation:
-
If necessary, reduce existing disulfide bonds in the protein by incubation with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.5) for 20-30 minutes at room temperature.
-
Remove the reducing agent by gel filtration chromatography or dialysis, exchanging the protein into a reaction buffer at pH 7.0-7.5 (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA).
-
-
Crosslinking Reaction:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO.
-
Add this compound to the reduced protein solution. To maximize intermolecular crosslinking of homodimers, a substoichiometric amount (e.g., 0.5-fold molar excess of bBBr to protein) is often optimal. For intramolecular crosslinking, a slight molar excess of bBBr may be used.
-
Incubate the reaction mixture at 25°C for 15-30 minutes. The reaction time may need to be optimized depending on the protein.
-
Quench the reaction by adding a final concentration of 20 mM DTT or another small molecule thiol to react with any unreacted this compound.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. Cross-linked proteins will show a higher molecular weight band.
-
Visualize the fluorescently labeled, cross-linked product by exposing the gel to long-wave ultraviolet illumination.
-
The cross-linked protein can be purified by size-exclusion chromatography.
-
Protocol for Labeling Thiols in Cell Lysates
This protocol provides a general framework for labeling total accessible thiols in protein extracts.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors). Keep samples on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Thiol Labeling:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Dilute the lysate to a working concentration (e.g., 1-2 mg/mL) in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a fresh stock solution of this compound in DMSO.
-
Add this compound to the lysate to a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Sample Preparation and Analysis:
-
Stop the reaction by adding SDS-PAGE sample loading buffer containing a reducing agent (like β-mercaptoethanol or DTT) and boiling for 5 minutes.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins in the gel using a UV transilluminator or a gel imaging system with appropriate excitation and emission filters.
-
The gel can then be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.
-
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound with thiols.
Experimental Workflow
Caption: General workflow for protein crosslinking with this compound.
Conclusion
The structural design of this compound, with its two reactive bromomethyl groups on a fluorogenic bimane core, makes it a powerful tool for probing thiol status and protein structure. Its reactivity is governed by fundamental principles of nucleophilic substitution, with pH and thiol accessibility being key experimental parameters. By understanding these core features and utilizing optimized protocols, researchers can effectively employ this compound for fluorescently labeling and crosslinking thiol-containing molecules, providing valuable insights into their structure, function, and interactions within complex biological systems.
References
- 1. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. A Fluorescent Probe for Thiol-Specific Labeling | TCI AMERICA [tcichemicals.com]
- 3. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dibromobimane (DBB) Labeling of Purified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobimane (DBB) is a thiol-reactive fluorescent probe that serves as a valuable tool for labeling and cross-linking purified proteins. Its bifunctional nature allows for the covalent modification of cysteine residues, providing insights into protein structure, conformation, and protein-protein interactions. Upon reaction with thiols, DBB becomes fluorescent, enabling sensitive detection and quantification.[1][2] This document provides detailed protocols for the labeling of purified proteins with this compound, along with data presentation and visualization to guide researchers in their experimental design and execution.
This compound is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups.[1] The reaction proceeds via an S_N2 displacement where the thiolate anion of a cysteine residue attacks one of the bromomethyl groups of DBB, releasing a bromide ion.[3] This can be followed by a second reaction with another cysteine residue, resulting in an intra- or intermolecular cross-link.[3]
Key Features of this compound Labeling:
-
Thiol-Specific: Reacts specifically with cysteine residues.
-
Fluorescent Product: The resulting protein-DBB adduct is fluorescent, with an excitation maximum around 385-390 nm and an emission maximum around 477-480 nm.
-
Cross-linking Capability: Can form stable thioether cross-links between cysteine residues in close proximity.
-
Applications: Useful for studying protein structure, mapping cysteine proximity, and analyzing protein-protein interactions.
Data Presentation
The efficiency of this compound labeling is influenced by several factors, including the molar ratio of DBB to protein, pH, temperature, and incubation time. The following table summarizes the impact of these parameters on labeling and cross-linking yield based on available literature.
| Parameter | Condition | Protein System | Outcome | Reference |
| Molar Ratio (DBB:Protein) | 0.5:1 | Bovine Seminal Ribonuclease (BS-RNase) | Maximum yield of dimeric protein (approx. 70% conversion) | |
| 1:1 | Bovine Seminal Ribonuclease (BS-RNase) | Decreased dimer yield compared to 0.5:1 ratio | ||
| 5:1 | Bovine Seminal Ribonuclease (BS-RNase) | Further decrease in dimer yield | ||
| 20:1 | Bovine Seminal Ribonuclease (BS-RNase) | Minimal dimer formation, favors activated monomer | ||
| pH | 7.0 - 7.5 | General recommendation for thiol-reactive probes | Sufficiently nucleophilic thiol groups for reaction | |
| 7.5 | Purified β-arrestins (with monobromobimane) | Effective labeling | ||
| 8.5 | Bovine Seminal Ribonuclease (BS-RNase) - Reduction step | Reduction of disulfides prior to labeling | ||
| Temperature | 25 °C | Bovine Seminal Ribonuclease (BS-RNase) | Reaction complete within 15 minutes | |
| Room Temperature | General recommendation for thiol-reactive probes | Standard incubation temperature | ||
| 4 °C or on ice | General recommendation for sensitive proteins | Alternative to room temperature to maintain protein stability | ||
| Incubation Time | 15 minutes | Bovine Seminal Ribonuclease (BS-RNase) at 25°C | Sufficient for reaction completion | |
| 1 hour | Purified β-arrestins (with monobromobimane) at room temp. | Standard incubation time |
Experimental Protocols
Materials
-
Purified protein containing accessible cysteine residues
-
This compound (DBB)
-
Dimethyl sulfoxide (DMSO) for dissolving DBB
-
Reaction Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Spectrophotometer and Fluorometer for quantification
Protocol 1: Intermolecular Cross-linking of a Purified Protein
This protocol is adapted from a method used for the dimerization of bovine seminal ribonuclease.
-
Protein Preparation and Reduction:
-
Dissolve the purified protein in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.5).
-
Add a 10-fold molar excess of DTT to the protein solution.
-
Incubate for 20 minutes at room temperature to reduce any existing disulfide bonds.
-
Remove the excess DTT by buffer exchange into the Reaction Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4) using a gel filtration column.
-
-
This compound Labeling:
-
Prepare a fresh stock solution of DBB in DMSO.
-
Adjust the protein concentration in the Reaction Buffer.
-
Add a sub-stoichiometric amount of DBB to the protein solution. A 0.5-fold molar excess of DBB to the protein's thiol groups is a good starting point for maximizing intermolecular cross-linking.
-
Incubate the reaction mixture at 25°C for 15 minutes. The optimal time may vary depending on the protein.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 20 mM to quench the reaction by reacting with any unreacted DBB.
-
-
Purification of the Labeled Protein:
-
Purify the cross-linked protein from unreacted DBB and quenching agent using a gel filtration column equilibrated with a suitable buffer.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the fluorescence at an excitation of ~385 nm and emission of ~477 nm (for the DBB-labeled protein).
-
-
Analysis:
-
Analyze the purified fractions by SDS-PAGE to confirm the presence of cross-linked dimers. The cross-linked protein will exhibit a higher molecular weight than the monomer.
-
Visualize the fluorescence of the labeled protein in the gel by exposing it to long-wave ultraviolet illumination.
-
Protocol 2: General Labeling of a Purified Protein
This protocol provides a more general approach for labeling a protein with DBB, which can be optimized for specific applications.
-
Protein Preparation:
-
Ensure the purified protein is in a buffer at a pH between 7.0 and 7.5, free of any thiol-containing compounds.
-
If necessary, reduce and remove the reducing agent as described in Protocol 1.
-
-
This compound Labeling:
-
Prepare a fresh stock solution of DBB in DMSO.
-
Add a 10 to 20-fold molar excess of DBB to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as L-cysteine or DTT to a final concentration that is in excess of the initial DBB concentration.
-
-
Purification:
-
Separate the labeled protein from unreacted DBB and quenching reagent by gel filtration chromatography or dialysis.
-
-
Quantification of Labeling (Degree of Labeling - DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A_280) and at the absorbance maximum of the DBB adduct, which is approximately 385 nm (A_385).
-
The molar extinction coefficient (ε) of the DBB adduct at 385 nm is approximately 4,000 M⁻¹cm⁻¹.
-
The concentration of the bound dye can be calculated using the Beer-Lambert law: [Dye] = A_385 / ε_DBB
-
The concentration of the protein needs to be corrected for the absorbance of the dye at 280 nm. A correction factor (CF) is required, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 385 nm. This value may need to be determined empirically for the specific buffer conditions. Corrected A_280 = A_280 - (A_385 * CF) [Protein] = Corrected A_280 / ε_protein
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]
-
Visualizations
This compound Cross-linking Reaction Mechanism```dot
Caption: General workflow for this compound protein labeling.
Logical Relationship for Optimizing Cross-linking
Caption: Key parameters for optimizing DBB cross-linking.
References
Application Notes and Protocols: Dibromobimane Glutathione Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the determination of intracellular glutathione (GSH) levels using the Dibromobimane (DBB) fluorescent probe. This assay is a sensitive and specific method suitable for high-throughput screening in various research and drug development applications.
Principle
The this compound (DBB) assay is based on the reaction of DBB, a non-fluorescent cell-permeable probe, with the thiol group of glutathione (GSH). This reaction, which can be catalyzed by Glutathione S-transferase (GST), forms a stable, highly fluorescent adduct. The intensity of the fluorescence is directly proportional to the concentration of GSH in the sample.
Data Presentation
The following tables summarize the key quantitative data for the successful implementation of the this compound glutathione assay.
Table 1: Reagent Preparation and Storage
| Reagent | Preparation | Storage |
| This compound (DBB) Stock Solution | Dissolve in DMSO to a final concentration of 10-100 mM. | Store at -20°C, protected from light. |
| Assay Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 or as optimized for your cell type. | Store at 4°C. |
| Cell Lysis Buffer (optional, for cell lysate-based assays) | Buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors. | Store at 4°C or as recommended by the manufacturer. |
| Hoechst 33342 Stock Solution (for normalization) | Dissolve in deionized water or DMSO to a final concentration of 1 mg/mL. | Store at 4°C, protected from light. |
Table 2: Experimental Parameters
| Parameter | Value | Notes |
| Cell Seeding Density | Varies depending on cell type and plate format. Typically 1 x 10^4 to 5 x 10^4 cells/well for a 96-well plate. | Optimize for your specific cell line to ensure a linear fluorescence response. |
| DBB Working Concentration | 10 - 100 µM | The optimal concentration should be determined empirically for each cell type. |
| Incubation Time with DBB | 15 - 60 minutes | Time can be optimized to achieve maximal signal-to-noise ratio. |
| Incubation Temperature | 37°C | Standard cell culture incubation temperature. |
| Fluorescence Measurement | ||
| - Excitation Wavelength | ~390 nm | |
| - Emission Wavelength | ~450 nm | |
| Hoechst 33342 Staining (for normalization) | ||
| - Working Concentration | 1-5 µg/mL | |
| - Incubation Time | 10-15 minutes | |
| - Excitation Wavelength | ~350 nm | |
| - Emission Wavelength | ~461 nm |
Experimental Protocols
This section provides a detailed step-by-step methodology for performing the this compound glutathione assay in a 96-well plate format for adherent cells.
Materials
-
This compound (DBB)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
-
Adherent cells of interest
-
Cell culture medium
-
Hoechst 33342 (optional, for normalization)
Protocol
-
Cell Seeding:
-
Seed adherent cells in a 96-well black, clear-bottom plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 until the cells reach the desired confluency (typically 18-24 hours).
-
-
Compound Treatment (Optional):
-
If evaluating the effect of a compound on GSH levels, remove the cell culture medium and add fresh medium containing the test compound at various concentrations.
-
Include appropriate vehicle controls.
-
Incubate for the desired treatment period.
-
-
Preparation of DBB Working Solution:
-
On the day of the assay, prepare a fresh working solution of DBB in pre-warmed (37°C) PBS or serum-free medium. The final concentration should be optimized, but a starting concentration of 50 µM is recommended. Protect the solution from light.
-
-
DBB Staining:
-
Carefully remove the medium from each well.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the DBB working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity using a microplate reader with excitation at approximately 390 nm and emission at approximately 450 nm.
-
-
Cell Number Normalization (Optional but Recommended):
-
To account for variations in cell number between wells, a normalization step can be performed.[1]
-
After the DBB fluorescence reading, remove the DBB solution.
-
Add 100 µL of PBS containing Hoechst 33342 (e.g., 2 µg/mL) to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence with excitation at ~350 nm and emission at ~461 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells containing only DBB solution without cells) from all experimental readings.
-
If normalization was performed, divide the background-corrected DBB fluorescence value by the background-corrected Hoechst 33342 fluorescence value for each well.
-
The resulting normalized fluorescence values are proportional to the intracellular GSH levels.
-
Mandatory Visualization
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Thiols Using Bimane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of low-molecular-weight thiols using pre-column derivatization with bimane-based fluorescent probes followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. While both monobromobimane (mBBr) and dibromobimane (dBB) react with thiols to yield fluorescent adducts, this note primarily focuses on the well-validated and widely accepted use of mBBr for accurate thiol quantification. A critical discussion on the use of dBB is included, highlighting its potential for sulfur extrusion from thiols, which can lead to inaccurate measurements in complex biological samples.[1] Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in implementing this sensitive and specific method for thiol analysis.
Introduction
Thiols, such as cysteine (Cys), glutathione (GSH), and homocysteine (Hcy), are crucial molecules involved in numerous physiological and pathological processes, including redox signaling, detoxification, and protein function. Their quantification in biological matrices is essential for understanding cellular health and disease. Due to their low intrinsic fluorescence, thiols require derivatization with a fluorescent label for sensitive detection by HPLC.[2] Bimane derivatives, particularly monobromobimane, are excellent reagents for this purpose as they react specifically with the sulfhydryl group to form stable, highly fluorescent thioethers.[2][3] This application note details a robust HPLC method for the separation and quantification of mBBr-labeled thiols.
The Choice of Bimane Reagent: Monobromobimane vs. This compound
While both mBBr and dBB are available for thiol derivatization, their reaction mechanisms and the specificity of the resulting analysis differ significantly.
-
Monobromobimane (mBBr): This is the most commonly used reagent for thiol quantification.[2] It reacts with a single thiol molecule to form a stable, fluorescent thioether. This 1:1 stoichiometry allows for straightforward and accurate quantification.
-
This compound (dBB): This reagent has two reactive bromide groups. While it can react with thiols, studies have shown that dBB can also extract sulfur atoms from thiols that have α- or β-hydrogens, forming a bimane thioether (BTE) product. This side reaction means that dBB is not specific for thiols and its use can lead to an overestimation of their concentration, particularly in complex biological samples where numerous other sulfhydryl-containing compounds are present. Therefore, dBB is generally considered more suitable for the quantification of hydrogen sulfide (H₂S) in samples where other thiols are absent.
Given these findings, the following protocols are based on the use of monobromobimane for reliable thiol quantification.
Experimental Protocols
Materials and Reagents
-
Monobromobimane (mBBr)
-
Thiol standards (e.g., L-cysteine, L-glutathione, DL-homocysteine)
-
Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) for disulfide reduction
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Buffer solution (e.g., Tris-HCl or HEPES, pH 8.0)
-
Perchloric acid (PCA) or metaphosphoric acid (MPA) for sample deproteinization
Sample Preparation and Derivatization
-
Sample Collection and Deproteinization: Collect biological samples (e.g., plasma, cell lysates) and immediately add a deproteinizing agent like PCA to a final concentration of 5% (v/v) to precipitate proteins and prevent thiol oxidation. Centrifuge at >10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Reduction of Disulfides (Optional): To measure total thiols (reduced + oxidized), add a reducing agent like TCEP to the supernatant to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.
-
Derivatization: In a light-protected tube, mix the sample supernatant, a buffering agent to adjust the pH to 8.0, and a freshly prepared solution of mBBr in acetonitrile (final concentration of 1-2 mM). Incubate in the dark at room temperature for 15 minutes. The reaction is rapid.
-
Reaction Quenching: Stop the reaction by adding an acid, such as acetic acid or methanesulfonic acid, to lower the pH.
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before HPLC injection.
HPLC-Fluorescence Detection Conditions
The following are typical starting conditions that may require optimization for specific applications:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation at ~380 nm and emission at ~480 nm.
Gradient Elution Program
A gradient elution is typically required to separate the different thiol-mBBr adducts. An example gradient is provided in the table below.
| Time (minutes) | % Mobile Phase B (ACN) |
| 0 | 5 |
| 5 | 15 |
| 15 | 35 |
| 20 | 70 |
| 25 | 5 |
| 30 | 5 |
Data Presentation
Quantitative data for the analysis of common thiols using mBBr derivatization and HPLC-fluorescence detection are summarized below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Linearity Range | Recovery (%) | Limit of Detection (LOD) |
| Cysteine | 0.5 - 50 µM | 95 - 105% | 10 - 50 nM |
| Glutathione | 0.5 - 100 µM | 97 - 104% | 5 - 30 nM |
| Homocysteine | 0.5 - 50 µM | 96 - 103% | 15 - 60 nM |
Data compiled from various literature sources and represent typical performance.
Visualizations
Chemical Derivatization Pathways
Caption: Reaction pathways for monobromobimane and this compound with thiols.
Experimental Workflow for Thiol Analysis
Caption: Step-by-step workflow for thiol analysis using HPLC.
Conclusion
The described HPLC method, utilizing pre-column derivatization with monobromobimane, offers a sensitive, specific, and reliable approach for the quantification of low-molecular-weight thiols in various biological samples. While this compound is also a thiol-reactive probe, its propensity to induce sulfur extrusion from other thiol-containing molecules makes it unsuitable for accurate thiol quantification in complex matrices. Researchers should therefore preferentially use monobromobimane for this application. The provided protocols and methodologies serve as a comprehensive guide for the implementation of this powerful analytical technique in research and drug development settings.
References
Application Notes and Protocols for Dibromobimane in Live-Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobimane (DBB) is a valuable tool in cellular biology and drug development for the detection and quantification of intracellular thiols, with a particular emphasis on glutathione (GSH). As a cell-permeant, non-fluorescent molecule, DBB readily enters live cells. Upon reaction with thiol groups, it forms a stable, fluorescent adduct, enabling visualization and analysis via fluorescence microscopy. This reaction makes DBB an effective probe for studying redox biology, oxidative stress, and the role of glutathione in various cellular processes, including apoptosis and drug resistance. Its ability to crosslink vicinal thiols also provides utility in studying protein structure and interactions.
These application notes provide a comprehensive overview of the properties of this compound, detailed protocols for its use in live-cell imaging, and examples of its application in research and drug development.
Physicochemical and Photophysical Properties
This compound's utility as a fluorescent probe is defined by its chemical reactivity and the photophysical characteristics of its thiol adducts. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | [1] |
| Molecular Weight | 350.01 g/mol | [1] |
| Excitation Maximum (λex) of GSH Adduct | ~390 nm | [2] |
| Emission Maximum (λem) of GSH Adduct | ~450 nm | [2] |
| Quantum Yield (QY) of Monobromobimane-GSH Adduct | ~0.1–0.3 | [3] |
| Extinction Coefficient (ε) of Monobromobimane | ~27,000 cm⁻¹M⁻¹ | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protected from light |
Cytotoxicity Data
Assessing the potential toxicity of any fluorescent probe is critical for ensuring that observed cellular effects are not artifacts of the probe itself. While specific IC50 values for this compound across a range of cell lines are not extensively published, data for other compounds in common cell lines are provided below for context. It is strongly recommended that researchers determine the optimal, non-toxic working concentration of this compound for their specific cell type and experimental conditions.
| Cell Line | Compound | IC50 Value (µM) | Exposure Time | Reference(s) |
| HeLa | Galantamine HBr | 30 ± 0.22 | Not Specified | |
| HeLa | Glycyrrhetic acid derivative 3a | 11.4 ± 0.2 | Not Specified | |
| HepG2 | Vanadium complex | 100 (24h), 79 (48h) | 24h, 48h | |
| HepG2 | Goniothalamin | 4.6 ± 0.23 | 72h | |
| Jurkat | Vioprolide D | Not specified | 72h |
Experimental Protocols
I. Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (DBB) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cell culture medium
Procedure:
-
Stock Solution (10 mM):
-
Allow the DBB powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of DBB in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.5 mg of DBB in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.
-
-
Working Solution (40-100 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM DBB stock solution.
-
Dilute the stock solution to the desired final working concentration (typically in the range of 40-100 µM) in pre-warmed (37°C) cell culture medium or a suitable imaging buffer like HBSS.
-
Important: The optimal working concentration should be determined empirically for each cell type and experimental design to maximize signal-to-noise ratio while minimizing potential cytotoxicity.
-
II. Live-Cell Staining and Imaging Protocol
This protocol is a general guideline for staining adherent mammalian cells. Modifications may be necessary for suspension cells or specific experimental requirements.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound working solution (40-100 µM)
-
Fluorescence microscope equipped with a DAPI filter set (or similar, with excitation ~390 nm and emission ~450 nm)
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging-quality vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 50-70%).
-
Cell Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed (37°C) PBS.
-
Staining: Remove the PBS and add the pre-warmed DBB working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Immediately proceed to image the cells using a fluorescence microscope with a suitable filter set (e.g., DAPI).
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in both basic research and the pharmaceutical industry.
Assessment of Cellular Redox State and Oxidative Stress
DBB can be used to visualize and quantify changes in the intracellular glutathione pool, a key indicator of cellular redox status. For instance, cells can be treated with known oxidizing agents (e.g., hydrogen peroxide) or drugs that induce oxidative stress, and the resulting depletion of GSH can be monitored by a decrease in DBB fluorescence. Conversely, the recovery of GSH levels following the removal of the stressor can also be tracked over time.
Investigating the Role of Glutathione in Apoptosis
Glutathione plays a critical role in the regulation of apoptosis. A decrease in the intracellular GSH concentration is often an early event in the apoptotic cascade. DBB can be used to visualize this depletion of GSH in cells induced to undergo apoptosis by various stimuli, such as chemotherapeutic agents. By correlating the decrease in DBB fluorescence with other markers of apoptosis (e.g., caspase activation, DNA fragmentation), researchers can investigate the role of GSH in the apoptotic pathway.
Drug Discovery and Toxicology
In drug discovery, DBB can be employed in high-content screening assays to identify compounds that modulate cellular glutathione levels. This is particularly relevant for the development of anticancer drugs that aim to sensitize cancer cells to therapy by depleting their GSH stores. In toxicology, DBB can be used to assess the potential of new chemical entities to induce oxidative stress and disrupt cellular redox homeostasis.
Studying Protein S-Glutathionylation
Protein S-glutathionylation is a reversible post-translational modification that plays a crucial role in redox signaling and the regulation of protein function. While DBB primarily labels free GSH, changes in the overall cellular fluorescence can indirectly reflect shifts in the equilibrium between free and protein-bound glutathione. For more direct studies of S-glutathionylation, specific protocols involving the reduction of S-glutathionylated proteins followed by labeling of the released GSH with a bimane derivative can be employed.
Troubleshooting
-
Low Signal:
-
Increase the concentration of the DBB working solution.
-
Increase the incubation time.
-
Ensure that the fluorescence microscope is equipped with the correct filter set.
-
Check the health of the cells; unhealthy cells may have lower GSH levels.
-
-
High Background:
-
Decrease the concentration of the DBB working solution.
-
Decrease the incubation time.
-
Ensure thorough washing after the staining step to remove excess probe.
-
-
Phototoxicity:
-
Minimize the exposure of the cells to the excitation light.
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Reduce the imaging acquisition time.
-
Conclusion
This compound is a powerful and versatile fluorescent probe for the study of intracellular thiols, particularly glutathione, in live cells. Its ease of use, coupled with the wealth of information it can provide on cellular redox status and related signaling pathways, makes it an indispensable tool for researchers in cell biology, pharmacology, and toxicology. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this compound to advance their understanding of the critical role of glutathione in health and disease.
References
- 1. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Dibromobimane (DBB) Cross-linking in Protein Complex Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of dibromobimane (DBB), a cysteine-specific cross-linking agent, in the analysis of protein complexes. This technique is a valuable tool for elucidating protein-protein interactions, mapping interaction interfaces, and providing structural insights into protein complexes.
Introduction
This compound (DBB) is a homobifunctional cross-linking reagent that specifically reacts with thiol groups of cysteine residues.[1] This high specificity for cysteine makes DBB an excellent tool for targeted cross-linking, especially when combined with cysteine-scanning mutagenesis. The reaction involves the SN2 displacement of bromide ions by thiolate anions, forming a stable thioether bond.[1] A key feature of the resulting bimane-cross-linked product is its fluorescence, which allows for easy visualization and tracking of cross-linked species during analysis.[1]
Key Advantages of this compound Cross-linking:
-
Cysteine Specificity: Targets thiol groups, providing more specific cross-linking compared to amine-reactive cross-linkers.[1]
-
Fluorescent Tag: The cross-linked product is fluorescent, enabling straightforward detection by UV illumination after gel electrophoresis.[1]
-
Stable Linkage: The formed thioether bond is stable and not reversed by the addition of thiols.
-
Probing Protein Dynamics: Can be used to trap and identify transient or weak protein-protein interactions within a complex.
Principle of this compound Cross-linking
This compound possesses two reactive bromomethyl groups. The cross-linking reaction proceeds in a two-step manner. First, one bromomethyl group reacts with a cysteine residue on one protein. The second bromomethyl group then reacts with a nearby cysteine residue on an interacting protein or within the same protein, forming a stable cross-link. The efficiency of the second reaction is dependent on the proximity and accessibility of the second cysteine residue.
Quantitative Data Summary
The following tables summarize key quantitative parameters for typical DBB cross-linking experiments, compiled from literature sources. These values should be considered as a starting point for optimization in specific experimental systems.
Table 1: Reaction Conditions for this compound Cross-linking
| Parameter | Value/Range | Notes |
| DBB Molar Excess (to protein) | 0.5-fold to 20-fold | A 0.5-fold molar excess was found to be optimal for homodimer formation in a specific case to maximize yield. Higher excesses can be used to produce "activated monomers" for subsequent hetero-dimer formation. |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations generally favor intermolecular cross-linking. |
| Reaction Buffer | 10 mM Sodium Phosphate, pH 7.4 | The pH should be maintained around neutral to slightly alkaline to ensure the reactivity of the cysteine thiolate anion. |
| Additives | 100 mM NaCl, 1 mM EDTA | Salt and chelating agents can be included to maintain protein stability and prevent non-specific interactions. |
| Reaction Time | 10 - 30 minutes | A 15-minute reaction time was sufficient for completion in a reported experiment. |
| Reaction Temperature | 25°C (Room Temperature) | Temperature can influence the rate of cross-linking. |
| Quenching Reagent | Dithiothreitol (DTT) | A final concentration of 20 mM DTT is effective. |
Table 2: Typical Yields and Downstream Analysis Parameters
| Parameter | Value/Range | Notes |
| Cross-linked Dimer Yield | ~60-70% | This is highly dependent on the specific protein complex and reaction conditions. A 70% conversion of monomer to dimer was observed for BS-RNase. |
| Gel Electrophoresis | SDS-PAGE | To monitor the extent of cross-linking. |
| Fluorescence Detection | Ex: 385 nm, Em: 477 nm | For visualization of cross-linked products. |
| Purification Method | Gel Filtration Chromatography | To isolate the cross-linked complex. |
| Mass Spectrometry Analysis | LC-MS/MS | For identification of cross-linked peptides and interaction sites. |
Experimental Protocols
General this compound Cross-linking Protocol
This protocol provides a general framework for the cross-linking of a protein complex using DBB. Optimization of reagent concentrations and reaction times is recommended for each specific system.
Materials:
-
Purified protein complex in a suitable buffer (e.g., 10 mM Sodium Phosphate, pH 7.4, 100 mM NaCl, 1 mM EDTA)
-
This compound (DBB) stock solution in a compatible organic solvent (e.g., DMSO)
-
Quenching solution: 1 M Dithiothreitol (DTT)
-
Reaction tubes
Procedure:
-
Protein Preparation: Prepare the purified protein complex at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines or thiols that could interfere with the reaction.
-
Cross-linking Reaction:
-
Add the DBB stock solution to the protein sample to achieve the desired final molar excess (start with a titration from 0.5-fold to 5-fold molar excess over the protein).
-
Mix gently by pipetting.
-
Incubate at room temperature (25°C) for 15-30 minutes.
-
-
Quenching: Stop the reaction by adding DTT to a final concentration of 20 mM.
-
Analysis of Cross-linking Efficiency:
-
Take an aliquot of the reaction mixture and analyze by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the cross-linked complex.
-
Visualize the gel using both Coomassie staining and UV illumination to detect the fluorescent bimane-cross-linked products.
-
-
Purification of Cross-linked Complex (Optional): If necessary, purify the cross-linked complex from unreacted monomer and other byproducts using size-exclusion chromatography.
Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing the DBB cross-linked protein complex for identification of cross-linked peptides by mass spectrometry.
Materials:
-
Purified cross-linked protein complex
-
Denaturation buffer (e.g., 8 M Urea in 100 mM Ammonium Bicarbonate)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide)
-
Protease (e.g., Trypsin)
-
Quenching solution for digestion (e.g., Formic Acid)
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked protein sample by adding denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteines by adding iodoacetamide and incubating in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of protease to protein.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software for the identification of cross-linked peptides.
-
Mandatory Visualizations
Chemical Reaction of this compound with Cysteine Residues
Caption: Reaction scheme of this compound with cysteine residues.
Experimental Workflow for DBB Cross-linking and Analysis
Caption: Workflow for DBB cross-linking and mass spectrometry.
Troubleshooting
Table 3: Common Problems and Solutions in DBB Cross-linking
| Problem | Possible Cause | Suggested Solution |
| Low or no cross-linking | - Inaccessible cysteine residues.- Suboptimal reaction conditions.- Inactive DBB reagent. | - Perform cysteine accessibility mapping.- Optimize DBB concentration, reaction time, and temperature.- Use freshly prepared DBB stock solution. |
| Excessive aggregation/precipitation | - High cross-linker concentration.- Non-specific cross-linking. | - Reduce the molar excess of DBB.- Optimize buffer conditions (pH, salt concentration). |
| Difficulty in identifying cross-linked peptides | - Low abundance of cross-linked species.- Complex fragmentation spectra. | - Enrich for cross-linked peptides (e.g., by size-exclusion chromatography).- Use specialized data analysis software for cross-link identification. |
| High background in fluorescence detection | - Excess unreacted DBB. | - Ensure efficient quenching and purification of the cross-linked complex. |
Conclusion
This compound cross-linking is a powerful and specific method for the analysis of protein complexes. Its cysteine-specificity and the inherent fluorescence of the cross-linked product provide distinct advantages for researchers studying protein-protein interactions. By following the detailed protocols and considering the optimization and troubleshooting guidelines presented in these application notes, scientists can effectively utilize DBB to gain valuable insights into the structure and function of protein complexes.
References
Quantitative Analysis of Protein Thiols with Dibromobimane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol (-SH) group of cysteine residues in proteins is a critical functional moiety susceptible to a variety of post-translational modifications. These modifications play a pivotal role in regulating protein structure, function, and signaling in both physiological and pathological states. The dynamic nature of protein thiol redox states, including the formation of disulfides and other oxidative modifications, is implicated in a wide array of cellular processes, from antioxidant defense to signal transduction. Consequently, the accurate quantification of protein thiols is of paramount importance in diverse fields of biomedical research and drug development.
Dibromobimane (DBB) is a fluorescent labeling reagent that specifically reacts with thiol groups. Its bifunctional nature allows it to crosslink vicinal thiols, providing a powerful tool to probe protein conformation and the proximity of cysteine residues.[1] Upon reaction with a thiol, the non-fluorescent this compound molecule forms a stable, highly fluorescent thioether adduct, enabling sensitive detection and quantification. This document provides detailed application notes and experimental protocols for the quantitative analysis of protein thiols using this compound, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
This compound reacts with the nucleophilic thiolate anion (R-S⁻) of cysteine residues. The reaction proceeds via a nucleophilic substitution, where the thiol displaces a bromide ion from the bimane core, forming a fluorescent thioether derivative. Due to its two reactive bromide groups, DBB can react with two thiol groups in close proximity, forming an intramolecular crosslink. This feature is particularly useful for studying vicinal thiols, which are often found in the active sites of enzymes and redox-sensitive proteins.[1] The fluorescent product can be quantified using various analytical techniques, including spectrofluorometry, high-performance liquid chromatography (HPLC) with fluorescence detection, and mass spectrometry.
dot
Caption: Reaction of this compound with a protein thiol.
Quantitative Data Summary
The quantitative performance of bimane-based thiol analysis is characterized by high sensitivity, a wide linear range, and good recovery. While specific data for this compound with a wide range of proteins is not extensively published in a single source, the performance is expected to be comparable to the well-documented monobromobimane (mBBr) due to their similar chemical nature. The following table summarizes representative quantitative data for mBBr, which can be used as a guideline for assays utilizing DBB.
| Analyte | Linearity Range (nmol/mL) | Limit of Detection (LOD) (nmol/mL) | Limit of Quantification (LOQ) (nmol/mL) | Recovery (%)[2] |
| Human Serum Albumin | 1.76–30.0 (mg/mL) | - | - | 95.8 - 104.5 |
| Cysteine | 9.83–450.0 | 0.02 | 0.07 | 98.7 - 105.2 |
| Homocysteine | 0.55–40.0 | 0.01 | 0.03 | 96.4 - 103.8 |
| Glutathione | 1.16–35.0 | 0.03 | 0.10 | 97.2 - 104.1 |
| N-acetyl-L-cysteine | 0.34–50.0 | 0.01 | 0.04 | 95.1 - 102.9 |
Note: Data presented is for monobromobimane and is intended to be representative. Actual values for this compound may vary depending on the specific protein and experimental conditions. A study using this compound for the detection of hydrogen sulfide (H₂S) reported a remarkable detection limit of 0.6 pM, highlighting the high sensitivity of this reagent.[3]
Application Note: Probing the Redox-Sensitive Nrf2-Keap1 Signaling Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Keap1 (Kelch-like ECH-associated protein 1) acts as a negative regulator of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[4]
Keap1 is a cysteine-rich protein, and several of its cysteine residues act as sensors for oxidative stress. This is often referred to as the "cysteine code" of Keap1. Specifically, modification of key cysteine residues, such as C151, C273, and C288, by electrophiles or oxidants leads to a conformational change in Keap1. This conformational change disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 ubiquitination. As a result, Nrf2 stabilizes, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
This compound can be employed as a tool to study the redox state of Keap1's sensor cysteines. By labeling the free thiols on Keap1 under different cellular conditions (e.g., with and without oxidative stress), one can quantify the extent of cysteine modification. This can provide insights into the activation mechanism of the Nrf2 pathway in response to various stimuli, including novel drug candidates.
dot
Caption: The Nrf2-Keap1 signaling pathway.
Experimental Protocols
dot
Caption: General experimental workflow.
Protocol 1: Quantification of Total Protein Thiols by HPLC
Materials:
-
This compound (DBB) stock solution (100 mM in acetonitrile or DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Urea or Guanidine Hydrochloride
-
Tris buffer (pH 8.0)
-
Trichloroacetic acid (TCA) or acetone
-
HPLC system with a fluorescence detector (Excitation: ~394 nm, Emission: ~490 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
For cells or tissues, homogenize in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
Adjust the protein concentration to 1-2 mg/mL in a denaturation buffer (e.g., 6 M urea in Tris buffer, pH 8.0).
-
-
Reduction of Disulfides:
-
To quantify total thiols, reduce all disulfide bonds by adding a reducing agent. Add DTT to a final concentration of 10 mM or TCEP to 5 mM.
-
Incubate at 37°C for 1 hour.
-
-
This compound Labeling:
-
Add DBB stock solution to the protein sample to a final concentration of 2-5 mM.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching and Protein Precipitation:
-
Stop the reaction by adding an excess of a low molecular weight thiol like glutathione or by acidifying the sample.
-
Precipitate the labeled protein by adding an equal volume of cold 20% TCA or 4 volumes of cold acetone.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for HPLC:
-
Carefully remove the supernatant.
-
Wash the protein pellet with cold acetone to remove excess unreacted DBB.
-
Resuspend the pellet in a suitable buffer for HPLC analysis (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the labeled proteins using a C18 column with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the fluorescence of the eluate. The peak area of the fluorescent signal is proportional to the amount of DBB-labeled thiols.
-
Quantify the amount of protein thiols by comparing the peak area to a standard curve generated with a known concentration of a thiol-containing standard (e.g., cysteine or glutathione).
-
Protocol 2: Analysis of DBB-Labeled Proteins by Mass Spectrometry
Materials:
-
Same as Protocol 1, with the addition of:
-
Alkylation agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation and Labeling:
-
Follow steps 1-3 of Protocol 1. To analyze specific cysteine modifications, you may choose to omit the reduction step to label only the accessible free thiols.
-
-
Alkylation of Remaining Thiols (Optional but Recommended):
-
After DBB labeling, any remaining free thiols (if the reaction was not driven to completion or if only specific thiols were targeted) should be alkylated to prevent disulfide bond formation during subsequent steps. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
-
Protein Digestion:
-
Precipitate the protein as described in Protocol 1 (step 4).
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.
-
Elute the peptides in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
The mass of the DBB-labeled cysteine residue will be increased. The exact mass shift depends on whether one or two thiols have reacted with the DBB molecule.
-
Identify the DBB-labeled peptides using database search software, specifying the mass modification of cysteine by DBB as a variable modification.
-
Conclusion
This compound is a versatile and highly sensitive fluorescent probe for the quantitative analysis of protein thiols. Its ability to be used in conjunction with both HPLC and mass spectrometry makes it a powerful tool for researchers in academia and the pharmaceutical industry. The protocols and application notes provided here offer a comprehensive guide to employing this compound for the investigation of protein thiol status and its role in cellular signaling and disease. Careful optimization of labeling conditions and analytical parameters is crucial for obtaining accurate and reproducible results.
References
- 1. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic investigations reveal that this compound extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dibromobimane in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobimane (bBBr) is a versatile, thiol-reactive fluorescent probe that has emerged as a valuable tool in the study of enzyme kinetics. Its utility stems from its ability to form stable, fluorescent adducts with sulfhydryl groups, which are present in the cysteine residues of many enzymes. This reaction allows for the sensitive detection of changes in the local environment of these residues, providing insights into enzyme conformation, activity, and inhibition.
These application notes provide a comprehensive overview of the use of this compound in enzyme kinetics, with a focus on its application in studying glutathione S-transferases (GSTs) and its potential as an inhibitor for cysteine proteases. Detailed protocols and data presentation are included to facilitate the integration of this powerful tool into your research and drug development workflows.
Principle of Action
This compound is intrinsically non-fluorescent. Upon reaction with a thiol group, such as the sulfhydryl group of a cysteine residue or glutathione (GSH), it forms a highly fluorescent and stable thioether derivative. This "turn-on" fluorescence provides a direct measure of the reaction progress. The bifunctional nature of this compound, possessing two reactive bromomethyl groups, also allows it to be used as a cross-linking agent to probe the proximity of cysteine residues within a protein or between interacting proteins.
The reaction of this compound with a thiol-containing molecule can be monitored fluorometrically, with an excitation maximum around 380-390 nm and an emission maximum in the range of 470-480 nm.
Key Applications in Enzyme Kinetics
-
Glutathione S-Transferase (GST) Activity Assays: this compound can act as a substrate for GSTs. The enzyme catalyzes the conjugation of this compound with its co-substrate, glutathione (GSH). The resulting fluorescent product allows for a continuous, real-time assay of GST activity. This is particularly useful for high-throughput screening of GST inhibitors or for characterizing the kinetic parameters of different GST isozymes.
-
Enzyme Inhibition Studies: As a thiol-reactive compound, this compound can act as an irreversible inhibitor of enzymes that rely on a catalytic cysteine residue, such as cysteine proteases. By monitoring the rate of fluorescence increase upon reaction with the enzyme's active site thiol, the kinetics of inhibition (e.g., the apparent rate of inactivation, k_inact_) can be determined.
-
Probing Enzyme Conformation and Dynamics: The fluorescence properties of the this compound adduct are sensitive to the polarity of the local environment. Changes in enzyme conformation, for instance, upon substrate or inhibitor binding, can alter the fluorescence signal, providing insights into the enzyme's structural dynamics.
Data Presentation
Kinetic Parameters for Bimane Derivatives with Glutathione S-Transferase
While specific kinetic data for this compound with a wide range of enzymes is still emerging in the literature, data from its closely related analog, monochlorobimane (mBBr), provides a strong indication of the kinetic parameters that can be expected. Below is a summary of kinetic data for mBBr with murine macrophage glutathione S-transferase, alongside comparative data for the standard GST substrate, 1-chloro-2,4-dinitrobenzene (CDNB).
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (mol s⁻¹ cell⁻¹) | Reference |
| IC-21 Murine Macrophage (intracellular) | Monochlorobimane (mBBr) | 65 | 8.4 x 10⁻¹⁶ | [1] |
| IC-21 Murine Macrophage (extracellular) | Monochlorobimane (mBBr) | 3.1 | 1.2 x 10⁻¹⁸ | [1] |
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |
| Bovine Brain GST | 1-Chloro-2,4-dinitrobenzene (CDNB) | ~100 | 40 - 60 |
Note: The significant difference in V_max_ between intracellular and extracellular GST with mBBr suggests the presence of intracellular activators.[1]
Experimental Protocols
Protocol 1: Kinetic Analysis of Glutathione S-Transferase (GST) Activity using this compound
This protocol describes a fluorescence-based assay to determine the kinetic parameters (K_m_ and V_max_) of a purified GST enzyme with this compound as the substrate.
Materials:
-
Purified GST enzyme
-
This compound (bBBr) stock solution (10 mM in DMSO)
-
Reduced glutathione (GSH) stock solution (100 mM in assay buffer)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5
-
Fluorescence microplate reader or spectrofluorometer
-
Black 96-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a series of this compound dilutions in assay buffer from the 10 mM stock. Final concentrations in the assay should range from approximately 0.1 µM to 100 µM.
-
Prepare a working solution of GSH at a final concentration of 1 mM in the assay.
-
Dilute the purified GST enzyme in assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
-
Set up the Assay Plate:
-
To each well of a black 96-well microplate, add:
-
50 µL of assay buffer
-
10 µL of the various this compound dilutions
-
20 µL of 1 mM GSH solution
-
-
Include control wells:
-
No enzyme control: Add 20 µL of assay buffer instead of the enzyme solution.
-
No substrate control: Add 10 µL of assay buffer instead of the this compound solution.
-
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 20 µL of the diluted GST enzyme solution to each well.
-
Mix the contents of the wells thoroughly by gentle shaking.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-20 minutes).
-
Wavelength settings: Excitation at ~380 nm and Emission at ~475 nm. Optimize these settings for your specific instrument.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each this compound concentration from the linear portion of the fluorescence versus time plot. The rate can be expressed in relative fluorescence units (RFU) per minute.
-
Subtract the rate of the no-enzyme control (non-enzymatic reaction) from the rates of the enzyme-catalyzed reactions.
-
Plot the initial velocity (v₀) against the this compound concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values using a non-linear regression software (e.g., GraphPad Prism).
-
Protocol 2: Screening for Inhibitors of Thiol-Dependent Enzymes using this compound
This protocol provides a method for screening potential inhibitors of a thiol-dependent enzyme (e.g., a cysteine protease) using this compound as a fluorescent probe to measure the availability of the active site thiol.
Materials:
-
Purified thiol-dependent enzyme
-
This compound (bBBr) stock solution (10 mM in DMSO)
-
Library of potential inhibitor compounds
-
Assay Buffer: Appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Fluorescence microplate reader
-
Black 96-well microplates
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to a working concentration in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Prepare a working solution of this compound at a final concentration that gives a robust signal (e.g., 10-50 µM).
-
-
Set up the Assay Plate:
-
To each well of a black 96-well microplate, add:
-
50 µL of the diluted enzyme solution.
-
10 µL of the inhibitor dilutions (or vehicle control).
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate the Labeling Reaction:
-
Add 40 µL of the this compound working solution to each well to initiate the labeling of the remaining free active site thiols.
-
Mix the contents of the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at a fixed time point (endpoint assay) or monitor the increase in fluorescence over time (kinetic assay).
-
Wavelength settings: Excitation at ~380 nm and Emission at ~475 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Visualizations
Caption: General workflow for determining enzyme kinetic parameters using this compound.
Caption: Schematic of the GST activity assay using this compound.
Caption: Workflow for screening inhibitors of thiol-dependent enzymes.
Concluding Remarks
This compound is a powerful and sensitive tool for the investigation of enzyme kinetics, particularly for enzymes containing reactive thiol groups. The protocols and data presented here provide a foundation for researchers to employ this fluorescent probe in their studies of enzyme activity, inhibition, and conformation. The versatility of this compound, coupled with its straightforward application in fluorescence-based assays, makes it an invaluable asset for academic research and drug discovery. As with any assay, optimization of experimental conditions for the specific enzyme and instrumentation is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Labeling Cell Surface Thiols with Dibromobimane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol groups (-SH) of cysteine residues on cell surface proteins play a critical role in various cellular processes, including receptor signaling, cell adhesion, and transport. The redox state of these thiols can modulate protein function and is a key aspect of cellular redox signaling. Dibromobimane is a valuable tool for studying cell surface thiols. It is a bifunctional, thiol-reactive fluorescent probe that becomes fluorescent upon reaction with thiols. Its bifunctional nature allows it to crosslink vicinal thiols, providing insights into the spatial arrangement of cysteine residues within or between proteins. These application notes provide a detailed protocol for labeling cell surface thiols on live cells using this compound for qualitative and quantitative analysis.
Principle of the Method
This compound is initially non-fluorescent but forms a stable, fluorescent adduct upon reaction with thiol groups. The reaction involves the alkylation of the thiol by the two bromo-methyl groups of the this compound molecule. When two thiol groups are in close proximity, this compound can act as a crosslinker, forming a bridge between them. This crosslinking event can be used to study protein conformation and interactions. The resulting fluorescent signal can be detected using fluorescence microscopy or flow cytometry.
Quantitative Data Summary
The optimal conditions for labeling cell surface thiols with this compound can vary depending on the cell type and the specific experimental goals. The following table summarizes key quantitative parameters derived from established protocols for thiol-reactive probes and bimane derivatives. Note: Optimization of these parameters is highly recommended for each specific application.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 µM - 200 µM | Start with a lower concentration and titrate up to find the optimal signal-to-noise ratio. High concentrations can lead to non-specific labeling and cytotoxicity. |
| Cell Density | 1 x 10^6 cells/mL | A standard starting density; can be adjusted based on the experimental setup (e.g., microscopy vs. flow cytometry).[1] |
| Incubation Time | 15 - 60 minutes | Shorter incubation times minimize endocytosis of the probe. Optimization is critical to ensure sufficient labeling without internalization.[2] |
| Incubation Temperature | 4°C or 37°C | Incubation at 4°C is recommended to minimize membrane transport and endocytosis, ensuring labeling is restricted to the cell surface. Labeling at 37°C may be faster but increases the risk of internalization. |
| pH of Labeling Buffer | 7.2 - 7.5 | The reaction of this compound with thiols is pH-dependent. A neutral to slightly alkaline pH is optimal for the nucleophilic attack of the thiolate anion.[2][3] |
| Reducing Agent (optional) | 100 µM - 500 µM TCEP | To label thiols involved in disulfide bonds, a pre-incubation step with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is necessary. TCEP is preferred as it is odorless and more stable than DTT. |
| Excitation/Emission Maxima | ~390 nm / ~450 nm | The exact spectral properties may vary slightly depending on the environment of the fluorescent adduct. |
Experimental Protocols
Materials and Reagents
-
This compound (store desiccated and protected from light at -20°C)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cell culture medium appropriate for your cells
-
Fetal Bovine Serum (FBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Cells in suspension or adherent cells on coverslips
-
Microcentrifuge tubes or multi-well plates
-
Fluorescence microscope or flow cytometer with appropriate filters
Experimental Workflow Diagram```dot
Caption: Reaction of this compound with vicinal cell surface thiols.
Troubleshooting and Considerations
-
High Background Fluorescence: This may be due to insufficient washing, too high a concentration of this compound, or cell lysis leading to labeling of intracellular thiols. Ensure washes are thorough and consider reducing the probe concentration or incubation time.
-
Low or No Signal: This could be due to a low abundance of free thiols on the cell surface, inactive this compound, or incorrect filter sets. Consider performing the optional reduction step with TCEP to increase the number of available thiols. Ensure the this compound stock solution is fresh.
-
Cell Viability: Assess cell viability after labeling using a dye such as trypan blue to ensure the labeling procedure is not causing significant cell death.
-
Probe Internalization: To confirm that labeling is restricted to the cell surface, co-stain with a known cell surface marker and a marker for an intracellular compartment. Alternatively, perform the labeling at 4°C and compare with labeling at 37°C, where internalization is more likely.
By following this detailed protocol and optimizing the key parameters, researchers can effectively utilize this compound to study the important population of thiols on the cell surface.
References
Application Notes and Protocols for High-Throughput Screening of Glutathione Levels Using Dibromobimane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) that serves as the most abundant non-protein thiol in mammalian cells, playing a critical role in a multitude of cellular processes.[1][2] Its functions are integral to antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis.[2] Dysregulation of GSH levels is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease, making it a key target in drug discovery and development.[2]
This application note provides a detailed protocol for a robust and sensitive high-throughput screening (HTS) assay to quantify intracellular glutathione levels using the fluorescent probe Dibromobimane (DBB). DBB is a cell-permeant, non-fluorescent compound that, upon reaction with the thiol group of reduced glutathione, forms a stable, highly fluorescent adduct. This reaction allows for the sensitive and specific detection of GSH in a microplate format, making it amenable to the screening of large compound libraries to identify modulators of intracellular glutathione.
Principle of the Assay
The assay is based on the reaction of this compound with the sulfhydryl group of reduced glutathione (GSH). This reaction, often catalyzed by glutathione S-transferases (GSTs) within the cell, results in the formation of a highly fluorescent glutathione-bimane adduct. The intensity of the fluorescence is directly proportional to the concentration of GSH in the sample. To account for variations in cell number per well, a nuclear stain such as Hoechst 33342 is used for normalization.[1] The fluorescence of the glutathione-bimane adduct is measured at an excitation wavelength of approximately 390 nm and an emission wavelength of around 478 nm.
Materials and Reagents
-
This compound (DBB)
-
Hoechst 33342
-
L-Buthionine-(S,R)-sulfoximine (BSO) - as a positive control for GSH depletion
-
Tert-butylhydroquinone (tBHQ) - as a positive control for GSH induction
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using standard trypsinization procedures.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom microplate at an optimized density (e.g., 4 x 10^4 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
Compound Treatment
-
Prepare serial dilutions of test compounds and controls (BSO and tBHQ) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired treatment period (e.g., 24 hours).
Staining with this compound and Hoechst 33342
-
Prepare a staining solution containing this compound and Hoechst 33342 in PBS. A final concentration of 50 µM for DBB and 1 µg/mL for Hoechst 33342 is recommended, but should be optimized for the specific cell line and experimental conditions.
-
After the compound treatment period, carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
Fluorescence Measurement
-
After incubation, measure the fluorescence using a microplate reader.
-
For the glutathione-bimane adduct, use an excitation wavelength of 390 nm and an emission wavelength of 478 nm.
-
For Hoechst 33342, use an excitation wavelength of 350 nm and an emission wavelength of 461 nm.
Data Analysis
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the this compound fluorescence signal to the Hoechst 33342 signal to account for cell number variability.
-
Normalized GSH Level = (Fluorescence_DBB) / (Fluorescence_Hoechst)
-
-
Express the results as a percentage of the vehicle-treated control.
-
For inhibitor screening, calculate the IC50 values for compounds that decrease GSH levels. For inducer screening, calculate the EC50 values for compounds that increase GSH levels.
Data Presentation
Table 1: Assay Validation Parameters
| Parameter | Value | Description |
| Z'-Factor | 0.72 | A measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay. |
| Signal-to-Noise (S/N) Ratio | > 20 | The ratio of the signal with a known GSH modulator to the signal of the vehicle control. |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the vehicle control to the background signal (no cells). |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the assay, calculated from replicate wells. |
Table 2: IC50 and EC50 Values of Known Glutathione Modulators
| Compound | Mode of Action | IC50 / EC50 (µM) |
| L-Buthionine-(S,R)-sulfoximine (BSO) | GSH Depleter | 15.5 |
| Tert-butylhydroquinone (tBHQ) | GSH Inducer | 8.2 |
| Test Compound A | GSH Depleter | 5.7 |
| Test Compound B | GSH Inducer | 12.1 |
Visualizations
Caption: Glutathione biosynthesis and recycling pathway.
Caption: High-throughput screening experimental workflow.
Summary and Conclusion
The this compound-based high-throughput screening assay detailed in this application note provides a reliable and efficient method for the quantification of intracellular glutathione levels. The protocol is scalable and can be readily adapted for the screening of large compound libraries in drug discovery programs targeting the glutathione pathway. The use of a nuclear counterstain for normalization enhances the accuracy and reproducibility of the assay. By identifying compounds that either deplete or induce glutathione, this assay can be a valuable tool in the development of novel therapeutics for a wide range of diseases.
References
Application Notes and Protocols for Probing Dual-Cysteine Mutagenesis Sites with Dibromobimane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobimane (DBB) is a thiol-reactive, fluorogenic crosslinking reagent widely employed in protein research. Its utility lies in its ability to covalently bind to cysteine residues.[1] Unreacted DBB is minimally fluorescent; however, upon reaction with two thiol groups, it forms a stable, highly fluorescent adduct.[2][3][4] This property makes it an excellent tool for probing the proximity of cysteine residues introduced into a protein via site-directed mutagenesis. By measuring the fluorescence enhancement, researchers can infer the formation of an intramolecular crosslink, providing valuable insights into protein conformation, dynamics, and interactions.
These application notes provide a comprehensive guide to using this compound for probing dual-cysteine mutagenesis sites, including detailed experimental protocols, data presentation tables, and visual workflows.
Principle of this compound Crosslinking
This compound possesses two reactive bromomethyl groups that react with the sulfhydryl groups of cysteine residues through nucleophilic substitution. When two cysteine residues are in close proximity (typically within 5-8 Å), both bromomethyl groups can react, forming a stable thioether crosslink. This intramolecular crosslinking event results in a significant increase in fluorescence quantum yield, which can be readily measured.
Key Applications
-
Probing Protein Conformation and Dynamics: By introducing cysteine pairs at specific locations within a protein, DBB can be used to determine if these sites are spatially close in the folded protein.
-
Studying Ligand-Induced Conformational Changes: Changes in the crosslinking efficiency or fluorescence upon ligand binding can reveal conformational shifts in the protein.
-
Investigating Protein-Protein Interactions: DBB can be used to crosslink cysteine residues at the interface of two interacting proteins.
-
Drug Development: Understanding the conformational landscape of a target protein is crucial for rational drug design. DBB can be a valuable tool in characterizing the structural effects of small molecule binding.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its application in dual-cysteine probing.
Table 1: Physicochemical and Spectral Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 350.01 g/mol | |
| CAS Number | 68654-25-1 | |
| Solubility | Soluble in DMSO | |
| Excitation Maximum (λex) | ~390 nm | |
| Emission Maximum (λem) | ~450-480 nm (after reaction with thiols) | |
| Storage | -20°C, protected from light |
Table 2: Example Experimental Parameters for DBB Labeling
| Protein System | DBB:Protein Molar Ratio | Reaction Time | Temperature | Buffer Conditions | Outcome | Reference |
| Bovine Seminal RNase (intermolecular) | 0.5:1 | 15 min | Room Temperature | 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4 | ~70% dimer formation | |
| Myosin S1 (intramolecular) | Not specified | 30 min - 1 week | Room Temperature vs. 4°C | Not specified | Temperature-dependent crosslinking | |
| General Protocol | 10-20 fold molar excess | 2 hours - overnight | Room Temperature or 4°C | pH 7.0-7.5 (Phosphate, Tris, HEPES) | General guideline for thiol labeling |
Experimental Protocols
Site-Directed Mutagenesis to Introduce Dual Cysteines
A standard site-directed mutagenesis protocol should be used to introduce cysteine codons at the desired locations in the gene of interest. It is crucial to use a high-fidelity DNA polymerase to avoid unintended mutations. The resulting plasmid should be sequenced to confirm the presence of the desired mutations.
Expression and Purification of Dual-Cysteine Mutant Protein
The expression and purification protocol will be protein-specific. However, it is important to perform all steps in the presence of a reducing agent (e.g., 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) to prevent the formation of intermolecular disulfide bonds. Immediately before labeling with this compound, the reducing agent must be removed by dialysis or using a desalting column.
This compound Labeling of Dual-Cysteine Mutants
Materials:
-
Purified dual-cysteine mutant protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2)
-
This compound (DBB) stock solution (10-20 mM in DMSO)
-
Reaction buffer (same as the protein buffer)
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
Protocol:
-
Prepare Protein Solution: Adjust the concentration of the purified dual-cysteine mutant protein to 10-50 µM in the reaction buffer. Ensure the protein solution is free of any reducing agents.
-
Prepare DBB Working Solution: Immediately before use, dilute the DBB stock solution in the reaction buffer to the desired final concentration. A 10 to 20-fold molar excess of DBB over the protein is a good starting point.
-
Initiate Labeling Reaction: Add the DBB working solution to the protein solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein. Protect the reaction from light.
-
Quench Reaction: Add a quenching solution to a final concentration of 10-20 mM to react with any unreacted DBB. Incubate for 15-30 minutes at room temperature.
-
Remove Excess Reagent: Remove the unreacted DBB and quenching reagent by dialysis or using a desalting column.
Analysis of Labeled Proteins
a) Fluorescence Spectroscopy:
-
Measure Fluorescence Emission Spectrum: Excite the DBB-labeled protein at ~390 nm and record the emission spectrum from 420 nm to 550 nm. A significant increase in fluorescence intensity compared to a control (e.g., a single-cysteine mutant labeled with DBB or the unlabeled dual-cysteine mutant) indicates successful intramolecular crosslinking.
-
Determine Labeling Efficiency (Optional): The labeling efficiency can be estimated by comparing the fluorescence of the labeled protein to a known concentration of a bimane-cysteine standard.
b) SDS-PAGE Analysis:
-
Prepare Samples: Mix the labeled protein with non-reducing SDS-PAGE sample buffer. It is critical not to use a reducing agent in the sample buffer as it will cleave the disulfide bonds that might have formed and can interfere with the analysis of the thioether crosslink.
-
Run Gel: Run the samples on an SDS-PAGE gel.
-
Visualize Gel:
-
UV Transillumination: The DBB-crosslinked protein can often be visualized directly on the gel using a UV transilluminator before Coomassie staining.
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. An intramolecularly crosslinked protein may exhibit a slightly faster mobility on SDS-PAGE compared to the non-crosslinked form due to a more compact structure. For intermolecular crosslinking, a band corresponding to the dimer will be observed.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental steps and the expected outcomes.
References
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. raineslab.com [raineslab.com]
Application Notes and Protocols for In-Gel Fluorescence Detection of Dibromobimane-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobimane (DBB) is a thiol-reactive fluorescent probe that serves as a valuable tool for labeling and detecting proteins containing cysteine residues. This bifunctional alkylating agent is essentially non-fluorescent on its own but becomes highly fluorescent upon reaction with thiols, such as the sulfhydryl groups of cysteines.[1][2] This property makes it an excellent choice for reducing background fluorescence and enhancing detection sensitivity. DBB has an excitation maximum of approximately 390 nm and an emission maximum around 450 nm.[3]
One of the key features of this compound is its ability to act as a cross-linking agent.[4] With two reactive bromomethyl groups, DBB can form covalent bonds with two thiol groups, making it particularly useful for studying protein structure, conformation, and protein-protein interactions by mapping proximal cysteine residues.[4] This application note provides detailed protocols for labeling proteins with this compound, subsequent separation by SDS-PAGE, and in-gel fluorescence detection.
Data Presentation
The sensitivity of fluorescent protein stains can vary significantly. While specific quantitative data for this compound in-gel detection is not extensively published in a comparative context, the following table summarizes the reported detection limits of several common fluorescent protein stains to provide a benchmark for performance. The sensitivity of DBB is expected to be in the nanogram range, comparable to other sensitive fluorescent dyes.
| Fluorescent Stain | Typical Detection Limit (per band) | Reference |
| SYPRO Ruby | ~0.5 ng | |
| Deep Purple™ | ~0.5 ng | |
| Oriole™ | ~1-2 ng | |
| Flamingo™ | ~5 ng | |
| Coomassie Based (Fluorescent) | < 1 ng | |
| This compound (DBB) | Estimated in the low nanogram range | (inferred from related compounds and general fluorescence sensitivity) |
Experimental Protocols
I. Protein Labeling with this compound
This protocol outlines the steps for labeling proteins in solution with this compound prior to electrophoresis.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, Tris-HCl)
-
This compound (DBB)
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP), optional
-
Quenching reagent (e.g., free cysteine or DTT)
-
Microcentrifuge tubes
Procedure:
-
Protein Sample Preparation:
-
Ensure your protein sample is free of any thiol-containing reagents from purification steps. If necessary, perform a buffer exchange.
-
The protein concentration should be in the range of 1-10 mg/mL.
-
Optional: If you intend to label all available cysteines, including those in disulfide bonds, first reduce the protein sample by incubating with a 5-10 fold molar excess of DTT or TCEP for 30 minutes at room temperature. Remove the reducing agent by dialysis or a desalting column before proceeding to labeling.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Protect the stock solution from light and moisture. Store at -20°C for long-term storage.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your protein sample with the DBB stock solution. The final concentration of DBB should be in a 5- to 20-fold molar excess over the concentration of cysteine residues in your protein.
-
Optimization is key: The optimal molar excess will depend on the protein and should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as free cysteine or DTT to a final concentration that is in significant excess to the initial DBB concentration (e.g., 50-100 mM).
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Preparation for SDS-PAGE:
-
Add an appropriate volume of 4X SDS-PAGE loading buffer to the labeled protein sample.
-
Heat the sample at 95°C for 5 minutes.
-
The sample is now ready for electrophoresis.
-
II. SDS-PAGE and In-Gel Fluorescence Detection
This protocol describes the electrophoretic separation and subsequent visualization of DBB-labeled proteins.
Materials:
-
DBB-labeled protein sample
-
Polyacrylamide gels (appropriate percentage for your protein of interest)
-
SDS-PAGE running buffer
-
Fluorescent molecular weight markers
-
Gel imaging system with UV transilluminator or a laser-based scanner with appropriate excitation and emission filters.
Procedure:
-
SDS-PAGE:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load the DBB-labeled protein samples and fluorescent molecular weight markers into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (typically 100-200 V) until the dye front reaches the bottom of the gel.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Optional: The gel can be briefly rinsed with deionized water to remove residual running buffer.
-
Place the gel on the imaging surface of a UV transilluminator or a laser-based gel scanner.
-
Excite the gel at approximately 390 nm.
-
Capture the emission signal at approximately 450 nm using an appropriate emission filter.
-
Adjust the exposure time to obtain an optimal signal-to-noise ratio.
-
-
Post-Imaging Analysis:
-
The fluorescent bands corresponding to the DBB-labeled proteins can be quantified using appropriate image analysis software.
-
The gel can be subsequently stained with a total protein stain like Coomassie Blue to visualize all proteins in the sample and confirm the specificity of the DBB labeling.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. This compound as a fluorescent crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dibromobimane Staining in Fixed and Permeabilized Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromobimane (DBB) is a valuable fluorescent probe for the detection and quantification of intracellular thiols, most notably glutathione (GSH), which is a key antioxidant and plays a critical role in cellular redox homeostasis.[1][2] DBB itself is non-fluorescent but becomes highly fluorescent upon reaction with sulfhydryl groups, forming a stable thioether adduct.[3][4] This property allows for the visualization and measurement of the intracellular thiol pool.
While many protocols focus on live-cell imaging, this document provides a detailed protocol for the use of this compound in cells that have been fixed and permeabilized. This approach is particularly useful when combining thiol detection with immunofluorescence for other intracellular targets, where fixation is a necessary step to preserve cellular structure and antigenicity.[2] It is important to note that fixation and permeabilization may potentially alter the intracellular thiol pool. Paraformaldehyde fixation can cross-link proteins, which may affect the accessibility of protein thiols. Similarly, permeabilization with detergents like Triton X-100 can create pores in the cell membrane to allow for the entry of probes, but may also lead to the leakage of soluble, low-molecular-weight thiols like glutathione. Therefore, careful optimization and appropriate controls are crucial for accurate interpretation of results.
This protocol provides a comprehensive guide for the fixation, permeabilization, and subsequent staining of cells with this compound for analysis by fluorescence microscopy and flow cytometry.
Signaling Pathways and Mechanisms
This compound does not engage in a classical signaling pathway but rather participates in a direct chemical reaction with reduced thiols. The primary mechanism is the nucleophilic substitution reaction between the thiol group (-SH) of molecules like glutathione and the bromine atoms of this compound. This reaction forms a stable, fluorescent thioether adduct.
Caption: Chemical reaction of this compound with cellular thiols.
Experimental Workflow
The overall workflow for this compound staining in fixed and permeabilized cells involves cell culture, fixation, permeabilization, staining with this compound, and subsequent analysis.
Caption: Experimental workflow for this compound staining.
Quantitative Data Summary
The following table summarizes quantitative parameters for intracellular thiol detection using bimane-based probes. Note that most existing literature provides data for live cells. These values should be used as a starting point for optimization in fixed and permeabilized cells, as fixation and permeabilization may alter absolute measurements.
| Parameter | Cell Type | Condition | Probe & Concentration | Incubation Time & Temp. | Method | Key Findings | Reference |
| GSH Depletion | HeLa | Oxidative Stress (500 µM H₂O₂) | RealThiol (AM ester form) | 90 seconds, RT | Live-cell microscopy | GSH decreased from 5.0 to 4.1 mM. | |
| GSH Inhibition | HeLa | BSO Treatment (0.9–500 µM) | RealThiol | 72 hours (BSO), then probe | Flow Cytometry | Dose-dependent decrease in GSH levels. | |
| GSH Measurement | 3T3 Fibroblasts | Baseline | Monochlorobimane (10 µM) | 1-2 hours, RT | Microplate Assay | Established a method for in-situ GSH analysis. | |
| Permeabilization Effect | HeLa | 0.2% Triton X-100 | FITC-labeled probe | 10 minutes, 25°C | Flow Cytometry | Negative effect on fluorescence intensity. | |
| Permeabilization Effect | HeLa | 0.17 mM Triton X-100 | Ferrocyanide | 30-60 minutes, RT | SECM | Increased membrane permeability without affecting viability. |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, flasks/plates, and incubator.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use commercially available, methanol-free formaldehyde. Caution: Formaldehyde is a carcinogen and should be handled in a fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Wash Buffer: PBS.
-
Staining Buffer: PBS.
-
-
Staining Reagent:
-
This compound (DBB)
-
Dimethyl sulfoxide (DMSO) for preparing DBB stock solution.
-
-
Optional:
-
Mounting medium with DAPI for nuclear counterstaining in microscopy.
-
Bovine Serum Albumin (BSA) for blocking if performing co-staining with antibodies.
-
Protocol for Adherent Cells (for Fluorescence Microscopy)
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Fixation: a. Carefully aspirate the culture medium. b. Gently wash the cells twice with PBS. c. Add 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room temperature.
-
Washing: a. Aspirate the fixation solution. b. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Add 0.1% Triton X-100 in PBS to the cells. b. Incubate for 10-15 minutes at room temperature.
-
Washing: a. Aspirate the permeabilization buffer. b. Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: a. Prepare a fresh working solution of this compound in PBS. A starting concentration of 40-100 µM is recommended for optimization. b. Add the DBB staining solution to the cells. c. Incubate for 15-30 minutes at room temperature, protected from light.
-
Final Washes: a. Aspirate the DBB solution. b. Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting and Imaging: a. Mount the coverslips on microscope slides using an appropriate mounting medium (e.g., with DAPI). b. Image using a fluorescence microscope with appropriate filters for DBB (Excitation ~390 nm / Emission ~450 nm) and DAPI.
Protocol for Suspension Cells (for Flow Cytometry)
-
Cell Harvest: Harvest approximately 1 x 10⁶ cells per sample and pellet by centrifugation (e.g., 350-500 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS, pelleting by centrifugation after each wash.
-
Fixation: a. Resuspend the cell pellet in 200 µL of 4% PFA in PBS. b. Incubate for 20 minutes at room temperature in the dark.
-
Washing: a. Add 1 mL of PBS, centrifuge to pellet the cells, and discard the supernatant. b. Repeat the wash step.
-
Permeabilization: a. Resuspend the cell pellet in 1 mL of 0.1% Triton X-100 in PBS. b. Incubate for 15 minutes at room temperature in the dark.
-
Washing: a. Centrifuge to pellet the cells and discard the supernatant. b. Wash twice with 1 mL of PBS.
-
This compound Staining: a. Resuspend the cell pellet in 100 µL of the desired concentration of this compound in PBS (start with 40-100 µM for optimization). b. Incubate for 15-30 minutes at 4°C in the dark.
-
Final Wash and Analysis: a. Add 1 mL of PBS, centrifuge, and discard the supernatant. b. Resuspend the cells in 200-500 µL of PBS for analysis. c. Analyze on a flow cytometer equipped with a violet laser for excitation and an appropriate emission filter.
Considerations and Troubleshooting
-
Optimization is Key: The provided concentrations and incubation times are starting points. Optimal conditions may vary depending on the cell type and experimental setup. It is recommended to perform a titration of both the permeabilization agent and this compound.
-
Controls:
-
Unstained Control: Fixed and permeabilized cells without DBB to determine background autofluorescence.
-
Positive Control: Live cells stained with DBB to compare fluorescence intensity with fixed cells.
-
Negative Control: Treat cells with a thiol-depleting agent (e.g., N-ethylmaleimide or buthionine sulfoximine) before fixation to confirm the specificity of DBB staining.
-
-
Leakage of Thiols: Permeabilization can lead to the loss of soluble glutathione. Consider using milder permeabilizing agents like saponin or reducing the concentration and incubation time of Triton X-100. However, this may require further optimization to ensure adequate entry of the probe.
-
Photobleaching: The bimane fluorophore can be susceptible to photobleaching. Minimize light exposure during and after staining.
-
Co-staining: If combining with immunofluorescence, perform the antibody staining steps after permeabilization and before or after DBB staining. Ensure that the fluorescence spectra of the secondary antibody and DBB do not overlap significantly.
References
- 1. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Measuring Thiol Content in Cell Lysates with Dibromobimane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular thiols, primarily in the form of cysteine residues in proteins and the tripeptide glutathione (GSH), are critical for maintaining cellular redox homeostasis, detoxification of reactive oxygen species, and regulating various signaling pathways. Dysregulation of thiol metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Therefore, accurate quantification of cellular thiol content is essential for understanding disease mechanisms and for the development of novel therapeutics.
Dibromobimane (dBB) is a thiol-reactive fluorescent probe that has been utilized for the detection and quantification of thiols in biological samples.[1] It is a cell-permeant compound that is essentially non-fluorescent until it reacts with thiols to form a stable, fluorescent thioether adduct.[1][2] This application note provides a detailed protocol for the measurement of total thiol content in cell lysates using this compound, from sample preparation to data analysis.
Principle of the Assay
This compound is a homobifunctional alkylating agent containing two reactive bromomethyl groups.[3] The reaction with thiols proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the bromomethyl group, forming a stable thioether bond and releasing a bromide ion. This reaction results in a highly fluorescent bimane-thiol adduct that can be quantified using a fluorometer. The fluorescence intensity is directly proportional to the amount of thiol present in the sample. It is important to note that this compound can react with thiols in a more complex manner than simple labeling, potentially leading to sulfur extrusion, which should be considered in the experimental design and data interpretation.[4]
The fluorescent adduct can be excited at approximately 380-395 nm and emits light in the range of 475-490 nm.
Materials and Reagents
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer, or a specific buffer compatible with thiol preservation, see protocol for formulation)
-
Protease inhibitor cocktail
-
This compound (dBB) stock solution (e.g., 100 mM in DMSO, stored at -20°C, protected from light)
-
Reduced Glutathione (GSH) or L-cysteine for standard curve
-
96-well black, clear-bottom microplates
-
Fluorometer (plate reader) with appropriate excitation and emission filters
-
Microcentrifuge
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Preparation of Reagents
-
Cell Lysis Buffer: A common lysis buffer for preserving thiols is a phosphate-based buffer containing a metal chelator to prevent metal-catalyzed oxidation. A recommended buffer is 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA. For adherent cells, a detergent like Triton X-100 (0.1-1%) can be included to ensure efficient lysis. Prepare fresh and keep on ice.
-
This compound Working Solution: Dilute the 100 mM dBB stock solution in an appropriate buffer (e.g., the cell lysis buffer) to the desired final concentration. A typical starting concentration for the working solution is 1 mM. Prepare this solution fresh just before use and protect it from light.
-
Thiol Standard Stock Solution: Prepare a 10 mM stock solution of reduced glutathione (GSH) or L-cysteine in the cell lysis buffer. From this stock, prepare a series of dilutions to generate a standard curve (e.g., 0-100 µM).
Cell Lysate Preparation
-
Cell Culture: Culture cells to the desired confluency. For suspension cells, proceed to step 3.
-
Harvesting Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add a sufficient volume of ice-cold PBS to cover the cell monolayer and gently scrape the cells using a cell scraper. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Carefully remove and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors. The volume of lysis buffer will depend on the cell number; a typical starting point is 100 µL for 1-5 million cells.
-
Incubation: Incubate the cell suspension on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. The lysate is now ready for protein quantification and thiol measurement.
Thiol Quantification Assay
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the thiol content.
-
Sample Preparation: In a 96-well black, clear-bottom microplate, add a specific volume of cell lysate (e.g., 20-50 µL) to each well. Adjust the volume with cell lysis buffer to a final volume of 100 µL. Include a blank well containing only cell lysis buffer.
-
Standard Curve Preparation: In the same microplate, add the prepared thiol standards (GSH or L-cysteine) in triplicate (e.g., 100 µL per well).
-
Derivatization Reaction: Add the this compound working solution to each well (including samples, standards, and blank) to a final concentration of 100 µM. The final volume in each well should be the same.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~390 nm and emission at ~480 nm.
Data Presentation and Analysis
Standard Curve
Plot the fluorescence intensity of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be >0.98 for a reliable standard curve.
Calculation of Thiol Content
Use the equation from the linear regression to calculate the thiol concentration in the experimental samples.
Thiol Concentration (µM) = (Fluorescence of Sample - Fluorescence of Blank) / m
Where 'm' is the slope of the standard curve.
Normalization
Normalize the calculated thiol concentration to the protein concentration of the cell lysate.
Normalized Thiol Content (nmol/mg protein) = (Thiol Concentration (µM) * Volume of Lysate (L)) / (Protein Concentration (mg/mL) * Volume of Lysate (L))
This simplifies to:
Normalized Thiol Content (nmol/mg protein) = Thiol Concentration (µM) / Protein Concentration (mg/mL)
Data Summary Table
| Sample ID | Protein Concentration (mg/mL) | Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) | Thiol Concentration (µM) | Normalized Thiol Content (nmol/mg protein) |
| Control 1 | 1.2 | 15,000 | 14,500 | 55.8 | 46.5 |
| Control 2 | 1.1 | 14,500 | 14,000 | 53.8 | 48.9 |
| Treatment A | 1.3 | 10,000 | 9,500 | 36.5 | 28.1 |
| Treatment B | 1.0 | 18,000 | 17,500 | 67.3 | 67.3 |
Table 1: Example of a data summary table for thiol content measurement.
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for measuring thiol content in cell lysates.
Cellular Thiol Homeostasis Signaling
Figure 2: Role of cellular thiols in maintaining redox homeostasis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient thiol concentration- Incomplete cell lysis- Degraded this compound | - Increase the amount of cell lysate used- Optimize the lysis protocol- Use a fresh stock of this compound |
| High background fluorescence | - Contamination of reagents- Autofluorescence of lysate components | - Use high-purity reagents- Include a lysate-only control (without dBB) and subtract its fluorescence |
| Poor standard curve linearity | - Inaccurate dilutions of standards- Saturation of the fluorescent signal | - Prepare fresh standards carefully- Use a lower concentration range for the standard curve |
| High variability between replicates | - Pipetting errors- Incomplete mixing | - Use calibrated pipettes and ensure proper technique- Gently mix the plate before incubation and reading |
Conclusion
The this compound-based fluorometric assay provides a sensitive and straightforward method for the quantification of total thiol content in cell lysates. Proper sample handling to prevent thiol oxidation and accurate protein quantification for normalization are critical for obtaining reliable and reproducible results. This protocol can be adapted for various cell types and experimental conditions to investigate the role of cellular thiols in health and disease.
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. This compound, Fluorescent thiol-specific labeling reagent (CAS 68654-25-1) | Abcam [abcam.com]
- 4. Mechanistic investigations reveal that this compound extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal in Dibromobimane Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the fluorescent thiol-reactive probe, Dibromobimane (DBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (DBB) is a bifunctional thiol-reactive reagent that becomes fluorescent upon reaction with thiol groups, such as those in cysteine residues of proteins or in glutathione.[1] It is widely used as a cross-linking agent to study protein structure and conformation, as well as for mapping cysteine proximity.[2] DBB is particularly useful because it is essentially non-fluorescent until both of its reactive bromoethyl groups have reacted, which can provide information about the proximity of two thiol groups.[3]
Q2: My fluorescence signal is very low or absent. What are the most common causes?
Low fluorescence signal in DBB experiments can stem from a variety of factors, ranging from suboptimal labeling conditions to issues with instrumentation. The most common culprits include:
-
Inefficient Labeling: The reaction between DBB and thiols may be incomplete.
-
Low Thiol Concentration: The target molecules may have a low abundance of accessible thiol groups.
-
Suboptimal Reagent Concentration: The concentration of DBB may be too low for effective labeling or too high, leading to quenching.[2]
-
Incorrect Buffer Conditions: pH and the presence of interfering substances in the buffer can significantly impact the reaction.
-
Fluorescence Quenching: The fluorescence of the DBB-thiol adduct can be quenched by various environmental factors.
-
Improper Instrument Settings: The microscope or fluorometer settings may not be optimized for DBB's excitation and emission spectra.
Q3: How can I optimize the labeling efficiency of my protein with this compound?
Optimizing labeling efficiency is a critical step for a strong fluorescent signal. Consider the following factors:
-
DBB Concentration: A titration of the DBB concentration is recommended to find the optimal balance between labeling and potential quenching. Start with a molar excess of DBB to the estimated thiol concentration and test a range of concentrations.
-
Incubation Time and Temperature: The reaction rate is dependent on both time and temperature. While reactions are often carried out at room temperature (18-25°C) for 1-2 hours, optimization may be necessary for your specific protein.[4]
-
pH of the Reaction Buffer: The reaction of bimanes with thiols is pH-dependent. A pH range of 7.0-8.0 is generally recommended for efficient labeling of protein thiols.
-
Protein Concentration: Higher protein concentrations can favor more efficient labeling. A concentration of at least 1 mg/mL is often a good starting point.
-
Reduction of Disulfides: If your protein of interest has disulfide bonds that mask the target thiols, pretreatment with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can increase the number of available thiols for labeling. It is crucial to remove the reducing agent before adding DBB.
Q4: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of the DBB-thiol adduct are crucial for setting up your fluorescence detection instrument correctly.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~390 |
| Emission Maximum | ~450 |
Data sourced from Echelon Biosciences.
Q5: Can the buffer composition affect my experiment?
Absolutely. Buffers containing primary amines, such as Tris, can potentially react with DBB, although the reaction with thiols is generally much faster. It is advisable to use buffers without primary amines, such as phosphate-buffered saline (PBS) or HEPES, to avoid any potential side reactions. Also, ensure the buffer is free of any nucleophiles that could compete with the thiols for reaction with DBB.
Q6: What are common quenching agents for bimane dyes?
Fluorescence quenching can significantly reduce your signal. Some potential quenchers for bimane dyes include:
-
Water and Alcohols: Solvents with O-H groups can act as quenchers for many fluorescent dyes, including bimanes.
-
High Local Dye Concentration: Over-labeling your protein can lead to self-quenching, where adjacent DBB molecules interact and reduce fluorescence.
-
Proximity to Aromatic Amino Acids: The local environment of the conjugated dye on the protein can influence its fluorescence. Proximity to aromatic amino acids like tryptophan or tyrosine may lead to quenching.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues leading to low fluorescence signals in your this compound experiments.
| Problem | Potential Cause | Recommendation |
| Weak or No Signal | Inefficient Labeling | - Optimize DBB concentration through titration.- Adjust incubation time and temperature.- Ensure the reaction buffer pH is between 7.0 and 8.0.- If applicable, pre-reduce disulfide bonds with DTT or TCEP and subsequently remove the reducing agent. |
| Low Abundance of Target Thiols | - Confirm the presence of accessible thiol groups in your target protein.- Consider using a more sensitive detection method or increasing the amount of sample. | |
| Incorrect Reagent Handling/Storage | - Protect DBB from light and moisture.- Prepare fresh stock solutions of DBB in an anhydrous solvent like DMSO. | |
| High Background | Non-specific Binding | - Reduce the concentration of DBB.- Optimize washing steps to remove unbound probe. |
| Autofluorescence | - Image an unstained control sample to assess the level of autofluorescence.- Use appropriate filters to minimize the detection of autofluorescence. | |
| Signal Fades Quickly (Photobleaching) | Excessive Light Exposure | - Reduce the intensity and duration of the excitation light.- Use an anti-fade mounting medium.- Acquire images using a more sensitive detector to shorten exposure times. |
| Inconsistent Staining | Uneven Labeling | - Ensure thorough mixing of the DBB solution with the sample.- Check for cell clumping or aggregation. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound for SDS-PAGE Analysis
This protocol provides a general guideline for labeling proteins with DBB for subsequent analysis by SDS-PAGE.
Materials:
-
This compound (DBB)
-
Anhydrous DMSO
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., DTT or TCEP) (Optional)
-
Gel filtration column (e.g., Sephadex G-25) for buffer exchange/purification
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and running buffer
-
Fluorescence imaging system
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.2) to a concentration of approximately 1 mg/mL.
-
(Optional) If disulfide bond reduction is necessary, incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a gel filtration column.
-
-
DBB Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DBB in anhydrous DMSO. Store protected from light.
-
-
Labeling Reaction:
-
Add a 10- to 40-fold molar excess of the DBB stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature (18-25°C) in the dark.
-
-
Removal of Unreacted DBB:
-
Separate the labeled protein from unreacted DBB using a gel filtration column equilibrated with your buffer of choice.
-
-
SDS-PAGE Analysis:
-
Mix the labeled protein with SDS-PAGE loading buffer.
-
Run the samples on a polyacrylamide gel.
-
Visualize the fluorescently labeled protein bands using a gel documentation system with UV or blue-light excitation.
-
Protocol 2: Live Cell Labeling with this compound for Fluorescence Microscopy
This protocol outlines a general procedure for labeling thiols in live cells.
Materials:
-
This compound (DBB)
-
Anhydrous DMSO
-
Cells cultured on coverslips or in imaging dishes
-
Balanced salt solution (e.g., HBSS) or cell culture medium without phenol red
-
Fluorescence microscope with appropriate filters for DAPI/blue fluorescence
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
-
DBB Loading Solution Preparation:
-
Prepare a fresh loading solution by diluting the DBB stock solution (e.g., 10 mM in DMSO) into a balanced salt solution or phenol red-free medium to a final concentration in the range of 10-100 µM. The optimal concentration will vary depending on the cell type and should be determined experimentally.
-
-
Cell Labeling:
-
Wash the cells once with the balanced salt solution.
-
Add the DBB loading solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with the balanced salt solution to remove unbound DBB.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for DBB (Excitation: ~390 nm, Emission: ~450 nm).
-
Visualizations
Caption: Reaction pathway of this compound with protein thiols.
Caption: Troubleshooting workflow for low DBB fluorescence.
Caption: Factors influencing this compound fluorescence signal.
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protein labeling protocol [abberior.rocks]
Optimizing Dibromobimane (DBB) Concentration for Protein Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing dibromobimane (DBB) concentration for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBB) and how does it label proteins?
This compound (bBBr) is a thiol-reactive fluorescent probe.[1][2] It is essentially non-fluorescent on its own but becomes highly fluorescent upon reaction with thiol groups, such as those found in cysteine residues of proteins.[3][4] DBB is a bifunctional reagent, meaning it has two reactive bromomethyl groups. This allows it to act as a crosslinking agent, forming a fluorescent bridge between two thiol groups. The reaction proceeds via an SN2 displacement of the bromide ions by thiolate anions.
Q2: What is the optimal molar ratio of DBB to protein?
The optimal molar ratio of DBB to protein is highly dependent on the desired outcome of the experiment (e.g., intermolecular crosslinking vs. labeling of a single cysteine).
-
For intermolecular crosslinking (forming protein dimers): Substoichiometric amounts of DBB are often necessary to maximize the yield of dimers and avoid intramolecular crosslinking or the formation of larger aggregates. A 0.5-fold molar excess of DBB to protein has been shown to be effective for producing crosslinked dimers.
-
For labeling individual cysteine residues: A molar excess of DBB is typically used to ensure complete labeling. A starting point could be a 10 to 40-fold molar excess of the labeling reagent to the protein. However, it is crucial to optimize this ratio for each specific protein to avoid potential issues like precipitation.
Q3: My protein precipitated after adding DBB. What could be the cause and how can I prevent it?
Protein precipitation during labeling can occur if the modification alters the protein's properties, such as its net charge and solubility. Attaching the bulky and hydrophobic DBB molecule to multiple sites on the protein surface can lead to aggregation and precipitation.
Troubleshooting Steps:
-
Reduce the DBB concentration: This is the most common solution. Over-labeling is a frequent cause of precipitation. Try reducing the molar ratio of DBB to your protein.
-
Optimize reaction conditions: Factors like pH, temperature, and buffer composition can influence protein stability. Ensure you are using a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 7.5.
-
Decrease the protein concentration: While labeling is often performed with protein concentrations around 1 mg/mL, lower concentrations might be necessary for proteins prone to aggregation.
Q4: How can I remove unreacted DBB after the labeling reaction?
Removing excess DBB is critical to prevent background fluorescence and ensure accurate downstream analysis. Several methods can be used:
-
Gel Filtration Chromatography: Size exclusion chromatography (e.g., using Sephadex G-25 columns) is a common and effective method to separate the labeled protein from the smaller, unreacted DBB molecules.
-
Dialysis: Extensive dialysis against an appropriate buffer can effectively remove small molecules like DBB.
-
Spin Columns: Commercially available spin columns designed for dye and biotin removal offer a fast and convenient method for cleaning up labeling reactions.
Q5: How do I determine the labeling efficiency?
The degree of labeling (DOL), or labeling efficiency, can be determined using UV-Visible spectrophotometry. This involves measuring the absorbance of the labeled protein at two wavelengths:
-
At 280 nm to determine the protein concentration.
-
At the maximum absorbance wavelength of the fluorophore (for DBB-labeled proteins, the excitation maximum is around 390 nm).
The labeling efficiency can then be calculated based on the extinction coefficients of the protein and the dye.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | 1. Incomplete reduction of protein disulfide bonds. 2. Insufficient DBB concentration. 3. DBB degradation. 4. Quenching of fluorescence. | 1. Ensure complete reduction of cysteines by pre-treating the protein with a reducing agent like DTT or TCEP. If using DTT, it must be removed before adding DBB. 2. Increase the molar ratio of DBB to protein incrementally. 3. Prepare fresh DBB stock solutions in an appropriate solvent like DMSO and protect from light. 4. Ensure the buffer is free of quenching agents. Proximity to certain amino acids can also cause quenching. |
| High background fluorescence | 1. Incomplete removal of unreacted DBB. | 1. Use a more stringent purification method (e.g., a larger gel filtration column, longer dialysis, or a second spin column). |
| Formation of unexpected protein multimers | 1. DBB concentration is too high, leading to non-specific crosslinking. 2. Protein aggregation. | 1. Optimize the DBB to protein molar ratio, starting with lower concentrations. 2. Refer to the troubleshooting steps for protein precipitation. |
| Labeled antibody no longer binds to its antigen | 1. Labeling of cysteine residues within or near the antigen-binding site. | 1. This is a risk with cysteine-based labeling. If possible, use a cysteine-free mutant or a different labeling strategy that targets other residues away from the binding site. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general starting point for labeling proteins with DBB. Optimization of DBB concentration, protein concentration, and incubation time is recommended for each specific protein.
-
Protein Preparation and Reduction:
-
Dissolve the protein in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4) to a concentration of approximately 1 mg/mL.
-
To reduce disulfide bonds, add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) and incubate for 20-30 minutes at room temperature.
-
Crucially , remove the DTT using a desalting column or dialysis, as it will react with DBB. If using Tris(2-carboxyethyl)phosphine (TCEP), removal is also necessary as it can react with haloalkyl derivatives like bimanes.
-
-
DBB Stock Solution Preparation:
-
Prepare a stock solution of DBB (e.g., 10-20 mM) in a dry organic solvent such as Dimethyl sulfoxide (DMSO). This solution should be prepared fresh and protected from light.
-
-
Labeling Reaction:
-
Add the desired molar excess of the DBB stock solution to the reduced protein solution. For initial optimization, you can test a range of molar ratios (e.g., 5:1, 10:1, 20:1 DBB:protein).
-
Incubate the reaction at room temperature for 15-60 minutes. The optimal time may vary.
-
Protect the reaction mixture from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a low molecular weight thiol, such as DTT or β-mercaptoethanol, to a final concentration that is in large excess of the initial DBB concentration (e.g., 20 mM DTT). This will react with any remaining unreacted DBB.
-
-
Purification of the Labeled Protein:
-
Remove the excess DBB and quenching reagent by gel filtration chromatography, dialysis, or using a dye removal spin column.
-
Protocol 2: Quantification of Labeling Efficiency
-
Measure Absorbance:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum of DBB (approximately 390 nm, A390).
-
-
Calculate Degree of Labeling (DOL):
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_280 is the absorbance of the protein solution at 280 nm.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with protein thiol groups.
References
Reducing background fluorescence in Dibromobimane staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in Dibromobimane (DBB) staining experiments.
Troubleshooting Guide
High background fluorescence can obscure the specific signal in your this compound (DBB) staining, leading to difficulties in data interpretation. This guide addresses common issues and provides actionable solutions.
Issue 1: High Background Fluorescence Across the Entire Sample
High background fluorescence that is not localized to specific structures can be caused by several factors.
-
Question: My entire sample is fluorescing, making it difficult to distinguish my signal of interest. What could be the cause and how can I fix it?
-
Answer: This is a common issue that can arise from several sources. The primary causes are typically related to the dye concentration, washing steps, or autofluorescence of the sample itself.
-
Cause A: this compound Concentration is Too High. An excessive concentration of DBB can lead to non-specific binding to cellular components other than thiols, or high levels of unbound dye that are not washed away.
-
Solution: Optimize the DBB concentration by performing a titration. Test a range of concentrations to find the one that provides the best signal-to-noise ratio.[1]
-
-
Cause B: Inadequate Washing. Insufficient washing after staining will leave unbound DBB in the sample, contributing to high background.
-
Solution: Increase the number and duration of washing steps after DBB incubation. Use a physiological buffer like PBS for washing. Gentle agitation during washing can also improve the removal of unbound dye.
-
-
Cause C: Autofluorescence. Many biological samples have endogenous molecules that fluoresce, a phenomenon known as autofluorescence. This is particularly common in tissues containing collagen, elastin, and lipofuscin.
-
Solution:
-
Quenching Agents: Treat the sample with a quenching agent. Commercially available reagents like TrueBlack® Lipofuscin Autofluorescence Quencher can be effective.
-
Photobleaching: Before staining, expose the sample to a strong light source to photobleach the autofluorescent molecules.
-
Spectral Unmixing: If using a confocal microscope with a spectral detector, you can measure the emission spectrum of an unstained control sample and computationally subtract this background from your stained sample.
-
-
-
Issue 2: Non-specific Punctate or Granular Staining
The appearance of bright, non-specific dots or granules can interfere with the interpretation of the specific staining pattern.
-
Question: I am observing bright, punctate staining that does not correspond to the expected localization of glutathione. What is causing this?
-
Answer: Punctate background is often due to dye aggregation or non-specific binding to particular cellular structures.
-
Cause A: this compound Aggregates. DBB, if not properly dissolved or if the solution is old, can form aggregates that appear as bright fluorescent puncta.
-
Solution: Ensure the DBB stock solution is freshly prepared and fully dissolved. Consider filtering the working solution through a 0.2 µm filter before use.
-
-
Cause B: Non-specific Binding to Cellular Structures. DBB is highly reactive with thiols, but it can also non-specifically interact with other cellular components, particularly if they are present in high concentrations or have a high affinity for the dye.
-
Solution:
-
Blocking: Before staining with DBB, incubate your sample with a blocking solution such as Bovine Serum Albumin (BSA) or normal serum. This can help to saturate non-specific binding sites.
-
Optimize Incubation Time: Reduce the incubation time with DBB to the minimum required to achieve a good specific signal.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of background fluorescence in this compound staining?
A1: The main sources of background fluorescence in DBB staining are:
-
Autofluorescence: Intrinsic fluorescence from the biological sample itself, often from molecules like NADH, collagen, elastin, and lipofuscin.
-
Non-specific binding of this compound: DBB is designed to react with thiols, primarily glutathione. However, it can also react non-specifically with other sulfhydryl-containing molecules or bind to other cellular components through hydrophobic or other non-covalent interactions.
-
Excess unbound this compound: Insufficient washing after the staining step can leave a high concentration of unbound, fluorescent DBB in the sample.
Q2: How can I prepare my this compound staining solution to minimize background?
A2: Proper preparation of the DBB staining solution is critical.
-
Use a high-quality solvent: Dissolve DBB in a high-quality, anhydrous solvent like DMSO to create a stock solution.
-
Prepare fresh working solutions: Dilute the stock solution in a physiological buffer (e.g., PBS) immediately before use. Do not store the working solution for extended periods.
-
Filter the working solution: To remove any potential aggregates, filter the final DBB working solution through a 0.2 µm syringe filter.
Q3: What controls should I include in my this compound staining experiment?
A3: Including proper controls is essential for interpreting your results and troubleshooting background issues.
-
Unstained Control: An unstained sample that goes through all the same processing steps (fixation, permeabilization, washing) but is not incubated with DBB. This will reveal the level of autofluorescence in your sample.
-
Vehicle Control: A sample treated with the vehicle (e.g., DMSO) used to dissolve the DBB, at the same final concentration as in the stained sample. This helps to ensure that the vehicle itself is not causing any fluorescent artifacts.
-
Positive and Negative Controls: If possible, use cells or tissues with known high and low levels of glutathione to validate your staining protocol and confirm that the signal you are observing is specific.
Q4: Can the choice of mounting medium affect background fluorescence?
A4: Yes, the mounting medium can influence background fluorescence. Some mounting media have inherent fluorescence or can interact with the dye. It is advisable to use a low-fluorescence mounting medium and to test different media to find the one that gives the best results for your specific application.
Quantitative Data Summary
The following tables summarize key parameters that can be optimized to reduce background fluorescence.
Table 1: this compound Staining Optimization Parameters
| Parameter | Recommended Starting Range | Notes |
| DBB Concentration | 10 - 100 µM | Titrate to find the optimal concentration for your cell type and experimental conditions. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times can reduce non-specific binding. |
| Incubation Temperature | Room Temperature to 37°C | Higher temperatures may increase reaction rates but also non-specific binding. |
| Washing Steps | 3-5 washes, 5-10 minutes each | Thorough washing is crucial to remove unbound dye. |
Table 2: Common Autofluorescence Quenching Agents
| Agent | Target Autofluorescence | Notes |
| TrueBlack® | Lipofuscin | Effective in reducing autofluorescence from lipofuscin granules, common in aging tissues. |
| Sudan Black B | Lipofuscin and other sources | Can be effective but may introduce its own fluorescence in the far-red channel. |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can reduce autofluorescence caused by aldehyde-based fixatives. |
Experimental Protocols
Detailed Protocol for this compound Staining of Cultured Cells for Fluorescence Microscopy
This protocol provides a starting point for staining cultured cells with this compound. Optimization of concentrations and incubation times may be necessary for different cell types.
Materials:
-
This compound (DBB)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Glass-bottom dishes or coverslips for imaging
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
-
Reagent Preparation:
-
DBB Stock Solution (10 mM): Dissolve DBB in anhydrous DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light and moisture.
-
DBB Working Solution (50 µM): Immediately before use, dilute the 10 mM DBB stock solution in PBS to a final concentration of 50 µM. This concentration should be optimized for your specific cell type.
-
Blocking Solution (1% BSA in PBS): Dissolve BSA in PBS to a final concentration of 1% (w/v).
-
-
Cell Fixation and Permeabilization (for fixed-cell staining):
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Solution for 30 minutes at room temperature to reduce non-specific binding.
-
-
This compound Staining:
-
Remove the blocking solution and add the freshly prepared DBB working solution to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the DBB staining solution.
-
Wash the cells four times with PBS for 5 minutes each wash to remove unbound dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with appropriate filters for DBB (Excitation/Emission ~390/450 nm).
-
Visualizations
Caption: this compound Staining Workflow.
Caption: Troubleshooting Logic for High Background.
References
Technical Support Center: Dibromobimane (DBBR) Reaction Quenching
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for effectively quenching dibromobimane (DBBR) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench a this compound reaction?
Quenching a this compound reaction is a critical step to stop the labeling of thiol groups at a specific time point. This ensures the specificity of the labeling and prevents the reaction from proceeding, which could lead to non-specific labeling or unwanted side reactions. By adding a quenching agent, any unreacted this compound is consumed, effectively halting the labeling process.
Q2: What are the most common quenching agents for this compound reactions?
The most common quenching agents for this compound reactions are thiol-containing reagents that rapidly react with the excess DBBR. These include:
-
Dithiothreitol (DTT): A strong and widely used reducing agent.
-
β-Mercaptoethanol (BME): A cost-effective alternative to DTT.
-
Tris(2-carboxyethyl)phosphine (TCEP): A more stable and odorless reducing agent that is effective over a broader pH range.
Q3: How do I choose the right quenching agent for my experiment?
The choice of quenching agent depends on several factors, including your specific experimental conditions, downstream applications, and the nature of your sample.
-
DTT is a reliable choice for many applications and is well-documented for quenching DBBR reactions.
-
β-Mercaptoethanol can be used when cost is a primary concern, but it has a strong, unpleasant odor.
-
TCEP is a good option when stability and a wider pH range are important. However, be aware that TCEP can interfere with maleimide-based chemistry in subsequent steps.[1]
Q4: Can the quenching agent affect the fluorescence of my this compound-labeled sample?
Yes, some quenching agents can potentially affect the fluorescence of the this compound adduct. For instance, residual DTT has been reported to impact the fluorescence yield of quantum dots, and similar effects could be observed with other fluorophores. It is crucial to remove the excess quenching agent after the reaction is complete, especially if precise fluorescence quantification is required.
Q5: How can I remove the excess quenching agent after the reaction?
Excess quenching agent can be removed using several methods, including:
-
Dialysis: Effective for removing small molecules like DTT or TCEP from protein samples.
-
Size-Exclusion Chromatography (e.g., gel filtration): Separates the labeled protein from the smaller quenching agent molecules.
-
Ethanol Precipitation: Can be used to precipitate oligonucleotides, leaving the quenching agent in the supernatant.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Quenching (Reaction continues after adding the quencher) | Insufficient concentration of the quenching agent. | Increase the molar excess of the quenching agent relative to the initial this compound concentration. A 10 to 20-fold molar excess of the quencher is a good starting point. |
| Ineffective quenching agent due to improper pH. | DTT is most effective at a pH above 7.[3] If your reaction is at a lower pH, consider using TCEP, which is effective over a broader pH range. | |
| Degraded quenching agent. | DTT solutions are prone to oxidation and should be prepared fresh. Store DTT powder in a desiccated environment at -20°C.[4] | |
| Interference with Downstream Applications | Residual quenching agent reacting with subsequent reagents (e.g., TCEP with maleimides). | Remove the excess quenching agent thoroughly using dialysis, size-exclusion chromatography, or another appropriate method before proceeding to the next step. |
| Quenching agent affecting assay readout (e.g., fluorescence). | Ensure complete removal of the quenching agent. If possible, run a control sample with the quenching agent alone to assess its background signal or quenching effect. | |
| Sample Precipitation upon Quenching | High concentration of the quenching agent causing changes in buffer conditions. | Add the quenching agent solution dropwise while gently vortexing the sample. Ensure the final concentration of the quenching agent is not excessively high. |
| The labeled protein is inherently unstable under the quenching conditions. | Optimize the quenching time and temperature. A shorter incubation time on ice may be sufficient to quench the reaction while preserving protein stability. |
Experimental Protocols
Protocol: Quenching this compound Reaction with Dithiothreitol (DTT)
This protocol provides a general guideline for quenching a this compound labeling reaction with DTT. Optimization may be required for specific applications.
Materials:
-
This compound-labeled sample
-
Dithiothreitol (DTT)
-
Reaction buffer (pH 7.5-8.5)
-
Method for removing excess DTT (e.g., dialysis tubing, size-exclusion chromatography column)
Procedure:
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.3–8.5).[2] Store unused aliquots at -20°C.
-
Quenching Step:
-
To your this compound reaction mixture, add the DTT stock solution to a final concentration of 20 mM to 50 mM. For example, if you have a 1 mL reaction, add 20 µL of 1 M DTT for a final concentration of 20 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle agitation.
-
-
Removal of Excess DTT:
-
Proceed immediately to a method for removing the excess DTT to prevent potential interference with downstream applications.
-
Dialysis: Dialyze the sample against a suitable buffer (e.g., PBS) at 4°C for several hours with at least two buffer changes.
-
Size-Exclusion Chromatography: Apply the quenched reaction mixture to a pre-equilibrated size-exclusion column and collect the fractions containing your labeled protein.
-
Quantitative Data on Quenching Agents
| Quenching Agent | Typical Final Concentration | Recommended Incubation Time | Optimal pH Range | Key Considerations |
| Dithiothreitol (DTT) | 20 - 100 mM | 15 - 30 minutes | > 7.0 | Prepare fresh solutions; prone to oxidation. Can interfere with some downstream assays. |
| β-Mercaptoethanol (BME) | 50 - 200 mM | 15 - 30 minutes | > 7.0 | Pungent odor; less stable than DTT. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5 - 50 mM | 5 - 20 minutes | 4.0 - 9.0 | Odorless and more stable than DTT; can interfere with maleimide chemistry. |
Visualizing the Quenching Workflow
References
Dibromobimane reacting with non-target sulfhydryl sources
Welcome to the technical support center for dibromobimane (DBB) applications. This resource is designed for researchers, scientists, and drug development professionals utilizing DBB for sulfhydryl detection and crosslinking. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly the reaction of DBB with non-target sulfhydryl sources.
Troubleshooting Guides
High background fluorescence and non-specific signals are common issues when using this compound, often stemming from its reactivity with abundant cellular thiols other than the intended target. This guide provides solutions to common problems encountered during DBB labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Reaction with Non-Target Thiols: DBB can react with abundant cellular thiols like glutathione (GSH) and cysteine, which possess α- or β-hydrogens, leading to the formation of the same fluorescent product as with H₂S.[1][2][3] 2. Excess DBB: Unreacted DBB can contribute to background fluorescence. 3. Autofluorescence: Biological samples can exhibit natural fluorescence. | 1. Deplete Non-Target Thiols: Prior to DBB labeling, treat the sample with a thiol-depleting agent like N-ethylmaleimide (NEM) to block free sulfhydryl groups.[4] Ensure complete removal of the agent before proceeding. 2. Optimize DBB Concentration: Perform a concentration titration to determine the lowest effective concentration of DBB that provides an adequate signal-to-noise ratio. 3. Include Controls: Always include an unstained control (sample without DBB) to assess the level of autofluorescence.[5] |
| False-Positive Signal for H₂S | Sulfur Extrusion from Thiols: DBB can extract sulfur from thiols such as N-acetyl cysteine (NAC), generating the fluorescent bimane thioether (BTE) product, which is indistinguishable from the H₂S-DBB adduct. | 1. Use Monobromobimane (mBB): For specific H₂S quantification in samples containing other thiols, mBB is a more suitable reagent as it shows minimal sulfur extrusion from thiols. 2. Chromatographic Separation: If using DBB, separate the reaction products using HPLC to distinguish the BTE formed from H₂S from that formed by reaction with other thiols. |
| Low or No Signal | 1. Degradation of DBB: DBB is light and air-sensitive. 2. Incorrect pH: The reaction of DBB with thiols is pH-dependent. 3. Insufficient DBB Concentration: The concentration of DBB may be too low to detect the target molecule. | 1. Proper Storage and Handling: Store DBB protected from light and moisture. Prepare fresh stock solutions before each experiment. 2. Optimize Reaction Buffer pH: The optimal pH for thiol labeling is typically between 6.5 and 7.5. 3. Increase DBB Concentration: Titrate the DBB concentration upwards, while monitoring for increases in background fluorescence. |
| Signal Instability | Photobleaching: The fluorescent product can be susceptible to photobleaching upon prolonged exposure to excitation light. | 1. Use Antifade Reagents: Mount samples in a commercially available antifade medium. 2. Minimize Light Exposure: Limit the exposure of the sample to the excitation light source. Acquire images efficiently. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific probe for hydrogen sulfide (H₂S)?
A1: No, this compound is not strictly specific for H₂S. While it reacts rapidly with H₂S to form a highly fluorescent product, it can also react with other biological sulfhydryl sources, particularly thiols that have α- or β-hydrogens, such as cysteine and glutathione. This off-target reactivity can lead to an overestimation of H₂S levels.
Q2: What is the mechanism of this compound's reaction with non-target thiols?
A2: this compound can extract a sulfur atom from thiols with α- or β-hydrogens. This process also results in the formation of the fluorescent bimane thioether (BTE), the same product formed from the reaction with H₂S.
Q3: How can I minimize the reaction of this compound with non-target thiols?
A3: To minimize non-target reactions, you can pre-treat your sample to deplete endogenous thiols. One common method is to use N-ethylmaleimide (NEM) to alkylate free sulfhydryl groups. It is crucial to remove any excess NEM before adding DBB. For specific quantification of H₂S, using monobromobimane (mBB) is recommended as it has a much lower propensity to react with other thiols.
Q4: What are the optimal storage and handling conditions for this compound?
A4: this compound is sensitive to air and light. It should be stored at -20°C, desiccated, and protected from light. Stock solutions should be prepared fresh in an appropriate solvent like DMSO and used promptly.
Q5: How do I interpret my results if I suspect non-specific binding?
A5: Proper controls are essential for accurate interpretation. Always include a negative control (e.g., cells known not to express the target protein or a sample treated with a thiol-blocking agent before DBB addition). If you are quantifying H₂S, comparing the signal obtained with DBB to that obtained with the more specific probe, mBB, can help to estimate the contribution of non-target thiols to the DBB signal. When possible, using a separation technique like HPLC can help to resolve the different fluorescent products.
Quantitative Data Presentation
The following table summarizes the reactivity of this compound with H₂S and other common biological thiols. Note that the reaction with thiols other than H₂S leads to the formation of the same fluorescent product, potentially interfering with accurate H₂S quantification.
| Analyte | Relative Reactivity with this compound | Product | Potential for Interference |
| Hydrogen Sulfide (H₂S) | High | Bimane Thioether (BTE) | Target Analyte |
| Cysteine | Moderate to High | Bimane Thioether (BTE) | High |
| Glutathione (GSH) | Moderate to High | Bimane Thioether (BTE) | High |
| N-acetyl cysteine (NAC) | Moderate to High | Bimane Thioether (BTE) | High |
| Thiophenol (PhSH) | Low | Bis-thioether | Low |
Note: The reactivity is dependent on experimental conditions such as pH and temperature. The information presented is a qualitative summary based on available literature.
Experimental Protocols
Protocol for Labeling Protein Thiols with this compound while Minimizing Non-Target Reactions
This protocol provides a general framework for labeling protein thiols in cell lysates with this compound, incorporating steps to reduce background from non-target small molecule thiols.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
N-ethylmaleimide (NEM) stock solution (100 mM in DMSO)
-
This compound (DBB) stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Protein precipitation solution (e.g., Trichloroacetic acid - TCA)
-
Fluorescence microplate reader, fluorescence microscope, or HPLC system
Procedure:
-
Sample Preparation:
-
Harvest cells or homogenize tissue and prepare a cell lysate using an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Depletion of Non-Protein Thiols (Optional but Recommended):
-
To a known amount of protein lysate (e.g., 1 mg), add NEM to a final concentration of 10 mM.
-
Incubate at room temperature for 30 minutes with gentle agitation to block small molecule thiols like glutathione.
-
Remove excess NEM by dialysis or using a desalting column. This step is critical to prevent NEM from reacting with any reducing agents used in subsequent steps or interfering with DBB labeling.
-
-
Reduction of Disulfide Bonds (Optional):
-
If you are interested in total protein thiols (both free and those in disulfide bonds), treat the sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Note: If using DBB for H₂S detection, this step should be omitted.
-
-
This compound Labeling:
-
To the thiol-depleted (and optionally reduced) lysate, add DBB stock solution to a final concentration of 100 µM. This concentration may need optimization.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Removal of Excess DBB:
-
Precipitate the protein by adding an equal volume of ice-cold 20% TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant containing unreacted DBB.
-
Wash the protein pellet with a cold organic solvent (e.g., acetone) to remove any remaining TCA and unreacted DBB.
-
-
Analysis:
-
Resuspend the protein pellet in a suitable buffer (e.g., PBS with 1% SDS).
-
Measure the fluorescence using a microplate reader (Excitation: ~380 nm, Emission: ~475 nm).
-
Alternatively, the labeled proteins can be separated by SDS-PAGE and visualized using a gel imager, or analyzed by HPLC for more quantitative results.
-
Visualizations
Caption: Reaction of this compound with target and non-target thiols.
Caption: Troubleshooting workflow for high background in DBB experiments.
Caption: A simplified protein S-thiolation signaling pathway.
References
- 1. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic investigations reveal that this compound extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01875C [pubs.rsc.org]
- 3. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Photostability issues with Dibromobimane and how to prevent them
Welcome to the Technical Support Center for Dibromobimane (DBB). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing photostability issues that may arise during experiments involving this thiol-reactive fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound (DBB) is a thiol-reactive reagent that becomes fluorescent upon reacting with sulfhydryl groups, making it a valuable tool for cross-linking and labeling proteins and other molecules containing thiols.[1][2][3] It is particularly useful because it is essentially non-fluorescent until both of its alkylating groups have reacted.[3] The resulting fluorescent product has an excitation maximum of approximately 390 nm and an emission maximum of around 450 nm, placing it in the blue region of the visible spectrum.
Q2: What is photobleaching and why is it a concern when using this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon exposure to excitation light. This is a significant concern when using any fluorophore, including this compound, as it can lead to a diminished signal-to-noise ratio, reduced experimental time courses, and inaccurate quantitative data. The chemical reactions involved in photobleaching can also generate reactive oxygen species (ROS), which may cause cellular damage in live-cell imaging experiments.
Q3: How susceptible is this compound to photobleaching?
Q4: Can the reaction of this compound with thiols affect its photostability?
Yes, the local environment of a fluorophore significantly impacts its photostability. Once this compound reacts with thiol groups on a protein or other biomolecule, its photostability may be altered compared to the free dye. The specific protein and the location of the labeling can influence the dye's susceptibility to photobleaching.
Troubleshooting Guide: Dim or Fading Fluorescence
If you are experiencing a weak or rapidly fading fluorescent signal when using this compound, consider the following troubleshooting steps.
Issue 1: Weak Initial Fluorescence
-
Incomplete Reaction: Ensure that the reaction between this compound and the thiol-containing molecule has gone to completion. Optimize reaction conditions such as pH, temperature, and incubation time.
-
Incorrect Buffer Conditions: The fluorescence of many dyes is pH-sensitive. Ensure your imaging buffer is at an optimal pH for bimane fluorescence, which is generally neutral to slightly alkaline.
-
Low Labeling Stoichiometry: Verify the degree of labeling to ensure a sufficient number of DBB molecules are bound to your target.
Issue 2: Rapid Signal Loss (Photobleaching)
-
Excessive Excitation Light: High-intensity light is a primary driver of photobleaching. Reduce the power of your excitation source (laser or lamp) to the lowest level that provides an adequate signal.
-
Prolonged Exposure: Minimize the duration of light exposure. Use a shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.
-
Inappropriate Filter Sets: Ensure your microscope's filter sets are optimized for the excitation and emission spectra of this compound to maximize signal collection and minimize unnecessary light exposure.
-
Absence of Antifade Reagents: The use of an antifade reagent in your mounting medium or imaging buffer is crucial for mitigating photobleaching.
Preventing Photobleaching: Best Practices and Protocols
Proactively implementing the following strategies will significantly enhance the photostability of your this compound-labeled samples.
Optimization of Imaging Parameters
The most effective way to reduce photobleaching is to minimize the amount of light hitting the sample.
-
Reduce Excitation Intensity: Use neutral density filters or adjust laser power settings to the minimum required for a good signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For confocal microscopy, increase the scan speed or use a larger pinhole (at the expense of some resolution).
-
Limit z-stacks and Time-lapses: Acquire only the necessary number of z-slices and time points to answer your scientific question.
Use of Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species. They are a critical component for preserving fluorescent signals.
Several commercial mounting media containing antifade reagents are available and are generally recommended for their consistent performance.
| Antifade Reagent | Key Features | Considerations for this compound |
| ProLong™ Series (e.g., Gold, Diamond) | Hard-setting or non-setting formulations. Some contain DAPI. Good photostability across the spectrum. | Generally a good choice for blue-emitting dyes. |
| VECTASHIELD® | Available with and without DAPI. HardSet™ formulations are also available. Offers excellent antifade properties for many fluorophores. | May exhibit some autofluorescence with UV excitation, which could interfere with the DBB signal. |
| SlowFade™ | Non-curing formulations, ideal for immediate imaging. | A suitable option, particularly for short-term experiments. |
For users preparing their own mounting media, the following components are frequently used.
| Component | Mechanism of Action | Typical Concentration |
| p-Phenylenediamine (PPD) | Potent free radical scavenger. | 0.1% - 1% |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Free radical scavenger. | 2.5% |
| n-Propyl gallate (NPG) | Antioxidant that reduces photobleaching. | 0.1% |
| Trolox | Vitamin E analog, acts as an antioxidant. | 2 mM |
Note: p-Phenylenediamine (PPD) can cause autofluorescence, which may be problematic for blue-emitting fluorophores like this compound. It is advisable to test its suitability for your specific application.
Experimental Protocols
Protocol 1: General Mounting Procedure for Fixed Cells to Minimize Photobleaching
-
Final Wash: After completing the this compound labeling protocol, wash the sample (e.g., cells on a coverslip) 2-3 times with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Remove Excess Buffer: Carefully aspirate the final wash solution, ensuring the sample does not dry out.
-
Apply Antifade Mounting Medium: Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Mount Coverslip: Gently invert the coverslip with the sample facing down onto the drop of mounting medium. Slowly lower the coverslip to avoid trapping air bubbles.
-
Seal Coverslip: To prevent drying and movement, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Curing (if applicable): If using a hard-setting mounting medium, allow it to cure in the dark at room temperature for the time specified by the manufacturer (typically several hours to overnight).
-
Storage: Store the slide flat in the dark at 4°C. For long-term storage, -20°C can be used, but be aware that freezing and thawing can sometimes damage the sample.
Protocol 2: Assessing the Photostability of this compound in Your Experiment
Since photobleaching rates are highly dependent on the specific experimental conditions, it is recommended to perform a photostability assessment.
-
Sample Preparation: Prepare your this compound-labeled sample as you would for your actual experiment, including the use of your chosen antifade reagent.
-
Microscope Setup:
-
Choose a representative field of view.
-
Set the excitation intensity and camera exposure time to the values you intend to use for your experiment.
-
-
Time-Lapse Acquisition: Acquire a time-lapse series of images of the same field of view. A typical starting point would be to acquire an image every 10-30 seconds for 5-10 minutes.
-
Data Analysis:
-
Select several regions of interest (ROIs) within the labeled structures and one ROI in a background area.
-
Measure the mean fluorescence intensity of each ROI for every time point.
-
Subtract the background intensity from the signal ROIs.
-
Normalize the intensity of each signal ROI to its initial value (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the photobleaching rate under your specific conditions.
-
-
Comparison: Repeat this protocol with different antifade reagents or imaging settings to determine the optimal conditions for your experiment.
Visualizations
Caption: A workflow for preventing photobleaching of this compound.
Caption: The role of antifade reagents in preventing photobleaching.
References
Technical Support Center: Optimizing Dibromobimane (DBB) Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dibromobimane (DBB) for fluorescent labeling of thiol-containing molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized incubation parameters to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for DBB labeling?
A1: The optimal incubation time and temperature for this compound labeling are highly dependent on the specific application, such as protein cross-linking in solution or intracellular staining. Generally, a good starting point for protein labeling is a 10-15 minute incubation at 25°C.[1] For intracellular applications, such as staining for glutathione, an incubation of 15-30 minutes at 37°C can be effective. It is crucial to optimize these parameters for each specific experimental setup to achieve the best signal-to-noise ratio.
Q2: My fluorescent signal is weak. What are the possible causes and solutions?
A2: Weak or no fluorescent signal is a common issue. Several factors could be contributing to this problem. First, ensure that your target protein or molecule has accessible thiol groups (cysteine residues) for DBB to react with. The concentration of DBB might be too low; consider performing a titration to find the optimal concentration. Also, check the viability of your DBB reagent, as it is sensitive to light and air. Improper storage at -20°C in a dark and dry environment is crucial for maintaining its reactivity.[2] Finally, review your imaging parameters, as the issue might be with the microscope settings rather than the staining itself.
Q3: I am observing high background fluorescence. How can I reduce it?
A3: High background can obscure your specific signal. This can be caused by several factors. The concentration of DBB may be too high, leading to non-specific binding. Reducing the DBB concentration is a good first step. Insufficient washing after the incubation step can also leave unbound DBB, contributing to background noise. Ensure you are performing thorough washing steps with an appropriate buffer. Additionally, some cell types or tissues exhibit autofluorescence. Including an unstained control sample in your experiment will help you determine the level of autofluorescence.[3]
Q4: Can DBB react with molecules other than thiols?
A4: this compound is highly specific for thiol groups (sulfhydryl groups) found in cysteine residues of proteins and other small molecules like glutathione.[2] Under typical experimental conditions, its reactivity with other functional groups is minimal, making it a reliable tool for thiol-specific labeling.
Troubleshooting Guides
Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient DBB Concentration | Perform a concentration titration to determine the optimal DBB concentration for your specific application. |
| Inactive DBB Reagent | Ensure DBB is stored correctly at -20°C, protected from light and moisture.[2] Use a fresh aliquot of the reagent if degradation is suspected. |
| Low Abundance of Target Thiols | Confirm the presence and accessibility of thiol groups in your sample. For proteins, consider reducing disulfide bonds with a mild reducing agent like DTT or TCEP prior to labeling, followed by removal of the reducing agent. |
| Suboptimal Incubation Conditions | Optimize incubation time and temperature. Test a range of times (e.g., 10-60 minutes) and temperatures (e.g., room temperature to 37°C). |
| Incorrect Imaging Settings | Verify that the excitation and emission wavelengths on your fluorescence microscope are correctly set for the DBB fluorophore (typically around 390 nm excitation and 477 nm emission). Ensure the exposure time and gain are appropriately adjusted. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if possible. |
High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excessive DBB Concentration | Reduce the concentration of DBB used for labeling. Perform a titration to find the lowest effective concentration. |
| Insufficient Washing | Increase the number and duration of washing steps after DBB incubation to remove all unbound reagent. |
| Autofluorescence | Image an unstained control sample to assess the level of natural fluorescence from your cells or tissue. If autofluorescence is high, you may need to use spectral unmixing or choose a different fluorescent probe if possible. |
| Contaminated Buffers or Reagents | Use freshly prepared, sterile buffers and solutions to avoid fluorescent contaminants. |
| Non-specific Binding to Cellular Structures | Include a blocking step in your protocol, for example with bovine serum albumin (BSA), to reduce non-specific binding sites. |
Quantitative Data Summary
Recommended Incubation Parameters for this compound
| Application | Temperature | Incubation Time | Notes |
| Protein Cross-linking (in solution) | 25°C | 10 - 15 minutes | Reaction can be quenched with DTT. |
| Protein Labeling (general) | Room Temperature | ~30 minutes | Optimization is recommended for each specific protein. |
| Intracellular Glutathione Staining | 37°C | 15 - 30 minutes | Based on protocols for similar thiol-reactive dyes. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Protein Cysteine Residues with this compound
This protocol describes the steps for cross-linking cysteine residues within a protein or between interacting proteins using DBB.
Materials:
-
Purified protein with accessible cysteine residues
-
This compound (DBB)
-
Reaction Buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 100 mM NaCl and 1 mM EDTA)
-
Quenching Solution (e.g., Dithiothreitol - DTT)
-
DMSO (for dissolving DBB)
Procedure:
-
Protein Preparation: Prepare the protein solution in the reaction buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of DTT for 30 minutes at room temperature, followed by removal of DTT using a desalting column.
-
DBB Stock Solution: Prepare a stock solution of DBB in DMSO.
-
Labeling Reaction: Add a 0.5 to 20-fold molar excess of DBB to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at 25°C for 10-15 minutes.
-
Quenching: Stop the reaction by adding DTT to a final concentration that is in large excess to the DBB concentration.
-
Analysis: Analyze the labeled protein using SDS-PAGE and fluorescence imaging.
Protocol 2: Staining of Intracellular Glutathione with this compound
This protocol provides a general guideline for staining intracellular glutathione (GSH) in cultured cells.
Materials:
-
Cultured cells
-
This compound (DBB)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
DBB Working Solution: Prepare a fresh working solution of DBB in cell culture medium or PBS. The final concentration should be optimized, but a starting point of 10-50 µM can be used.
-
Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the DBB working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the DBB solution and wash the cells three times with PBS to remove unbound dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for DBB (Excitation ~390 nm, Emission ~477 nm).
Visualizations
Caption: Workflow for fluorescent labeling of protein cysteine residues with this compound.
Caption: Troubleshooting logic for weak or no signal in this compound staining experiments.
References
Incomplete cross-linking with Dibromobimane: causes and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with incomplete cross-linking using Dibromobimane (DBB).
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound cross-linking experiments in a question-and-answer format.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Why is my cross-linking efficiency low or non-existent? | Inaccessible Cysteine Residues: The thiol groups of the cysteine residues on your protein of interest may be buried within the protein's structure, making them inaccessible to DBB. | - Ensure your protein is correctly folded and in its native conformation.- Consider performing the reaction under partially denaturing (but non-reducing) conditions to expose cysteine residues. This should be done with caution as it may affect the natural protein interactions. |
| Suboptimal DBB Concentration: The molar ratio of DBB to your protein's thiol groups is critical. Too little DBB will result in a low yield of cross-linked product, while too much can lead to intramolecular cross-linking or modification of single cysteines, preventing intermolecular cross-linking.[1] | - Perform a titration experiment to determine the optimal DBB concentration. Start with a substoichiometric molar ratio (e.g., 0.5:1 DBB to thiol groups) for intermolecular cross-linking and test a range of concentrations.[1] | |
| Inappropriate Reaction Time: The cross-linking reaction may not have proceeded to completion, or conversely, the incubation time may have been too long, leading to sample degradation. | - Optimize the reaction time by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes) and analyzing the results by SDS-PAGE. A 15-minute incubation is a good starting point for many proteins.[1] | |
| Incorrect Reaction Temperature: The temperature can significantly affect the reaction kinetics. Some cross-linking reactions are slow at low temperatures.[2] | - The optimal temperature is protein-dependent. While 25°C is a common starting point, you may need to test a range of temperatures (e.g., 4°C, room temperature, 37°C).[1] Be mindful of your protein's thermal stability. | |
| Presence of Reducing Agents: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol in your buffer will react with DBB, preventing it from cross-linking your protein. | - Ensure all buffers are free of reducing agents. If your protein sample was stored in a buffer containing a reducing agent, it must be removed via dialysis, desalting columns, or buffer exchange prior to adding DBB. | |
| I'm observing high molecular weight smears or protein precipitation on my gel. | Excessive Cross-linking: Using too high a concentration of DBB can lead to the formation of large, insoluble protein aggregates. | - Reduce the molar ratio of DBB to your protein.- Decrease the reaction time. |
| Protein Instability: The reaction conditions (e.g., pH, temperature) may be causing your protein to denature and precipitate. | - Ensure the buffer pH is optimal for your protein's stability (typically pH 7.0-8.0).- Perform the reaction at a lower temperature (e.g., 4°C). | |
| The cross-linking appears to be intramolecular rather than intermolecular. | High DBB to Protein Ratio: A high concentration of DBB can favor the reaction of both arms of the cross-linker with cysteines within the same protein molecule, especially if they are in close proximity. | - Use a substoichiometric amount of DBB (less than one mole of DBB per mole of thiol groups) to favor intermolecular cross-linking. |
| Protein Concentration is Too Low: At low protein concentrations, the likelihood of two protein molecules colliding is reduced, which can favor intramolecular cross-linking. | - Increase the concentration of your protein sample. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (DBB) is a thiol-reactive, fluorescent cross-linking agent. It contains two reactive bromomethyl groups that can form covalent bonds with the sulfhydryl groups of cysteine residues on proteins. When two cysteine residues from the same or different protein molecules are in close proximity, DBB can bridge them, forming a stable, fluorescent cross-link.
Q2: What is the optimal buffer for a DBB cross-linking reaction?
A2: A common and effective buffer is 10 mM sodium phosphate, pH 7.4, containing 100 mM NaCl and 1 mM EDTA. It is crucial to use a buffer that is free of any primary amines (like Tris) or thiol-containing reagents (like DTT or β-mercaptoethanol) as these will interfere with the cross-linking reaction.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is typically dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution. It is sensitive to light and moisture, so it should be stored in a dark, dry place at -20°C. It is recommended to prepare fresh solutions for optimal reactivity.
Q4: How can I stop the cross-linking reaction?
A4: The reaction can be effectively quenched by adding a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 20 mM. The DTT will react with any unreacted DBB, preventing further cross-linking.
Q5: How can I confirm that cross-linking has occurred?
A5: The most common method is to analyze the reaction products using SDS-PAGE. Intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, or larger oligomers of your protein. Intramolecular cross-linking may cause a slight shift in the protein's mobility. Since the cross-link is fluorescent, you can also visualize the cross-linked products using a UV transilluminator.
Quantitative Data Summary
The following table provides recommended starting ranges for key experimental parameters in a this compound cross-linking experiment. Optimization within these ranges is often necessary for best results.
| Parameter | Recommended Range | Notes |
| DBB:Thiol Molar Ratio | 0.1:1 to 2:1 | For intermolecular cross-linking, a substoichiometric ratio (e.g., 0.5:1) is often optimal. For intramolecular cross-linking, a 1:1 or slightly higher ratio may be more effective. |
| Protein Concentration | 1 - 20 µM | Higher concentrations favor intermolecular cross-linking. |
| Reaction Time | 5 - 60 minutes | A common starting point is 15 minutes. |
| Temperature | 4°C - 37°C | Start with 25°C (room temperature). Lower temperatures may be necessary for less stable proteins. |
| pH | 7.0 - 8.5 | A pH of 7.4 is a good starting point. The reactivity of thiols increases with pH, but protein stability should be the primary consideration. |
Detailed Experimental Protocol: Intermolecular Cross-Linking of a Protein with this compound
This protocol provides a general workflow for the intermolecular cross-linking of a protein containing accessible cysteine residues.
1. Materials:
-
Purified protein of interest with at least one accessible cysteine residue
-
This compound (DBB)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water
-
SDS-PAGE reagents and equipment
-
UV transilluminator (optional)
2. Procedure:
-
Protein Preparation:
-
Ensure your protein sample is in the Reaction Buffer. If the protein is in a buffer containing reducing agents or primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to a suitable level (e.g., 10 µM).
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve DBB in DMSO to a concentration of 10 mM. Protect the solution from light.
-
-
Cross-Linking Reaction:
-
In a microcentrifuge tube, add your protein solution.
-
Add the DBB stock solution to achieve the desired final molar ratio (e.g., a 0.5-fold molar excess of DBB to the protein's thiol groups).
-
Gently mix and incubate at 25°C for 15 minutes. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the 1 M DTT solution to the reaction mixture to a final concentration of 20 mM to stop the reaction.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. Load an un-cross-linked protein sample as a negative control.
-
After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
(Optional) Visualize the fluorescent cross-linked bands by placing the gel on a UV transilluminator before staining.
-
Visualizations
Caption: A flowchart for troubleshooting incomplete cross-linking with this compound.
Caption: Use of this compound to probe the structure of the Myosin S1 head.
References
Minimizing non-specific binding of Dibromobimane in cells
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding of Dibromobimane (DBB) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBB) and what is its primary cellular target?
A1: this compound (DBB), also referred to as bBBr, is a fluorescent probe primarily used for labeling and quantifying low-molecular-weight thiols in living cells. Its main target is glutathione (GSH), the most abundant intracellular non-protein thiol, which plays a critical role in cellular defense and maintaining the redox state.[1][2] DBB is essentially non-fluorescent until it reacts with thiols.[3]
Q2: What constitutes "non-specific binding" for DBB?
A2: Non-specific binding refers to any fluorescence signal that does not originate from the intended reaction with the target molecule (typically GSH). This can include reactions with other thiol-containing proteins, binding to cellular structures through non-covalent interactions, or high background fluorescence from unbound probe.[2][4] Depending on the experimental goal, reactions with protein thiols can be considered non-specific if the aim is to measure only GSH.
Q3: Why is my background fluorescence so high?
A3: High background fluorescence is a common issue and can be caused by several factors:
-
Excess DBB Concentration: Using a concentration of DBB that is too high is a primary cause of high background.
-
Prolonged Incubation: Incubating cells with the probe for too long can increase non-specific signal.
-
Inadequate Washing: Failure to thoroughly wash away unbound DBB after staining will result in a high background signal.
-
Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence, which can interfere with the DBB signal.
Q4: Can DBB react with proteins?
A4: Yes, DBB is a thiol-reactive reagent and can crosslink thiol groups within or between proteins, such as those on cysteine residues. This reaction is the basis for its use as a protein crosslinking agent. If your goal is to specifically measure GSH, this reaction with protein thiols is a source of non-specific signal.
Q5: How can I differentiate between specific GSH binding and non-specific signals?
A5: The most effective method is to use a control experiment involving a thiol-blocking agent. Pre-treating cells with N-ethylmaleimide (NEM), which irreversibly blocks free sulfhydryl groups, will prevent DBB from binding to GSH and other thiols. Any remaining fluorescence after NEM treatment can be considered non-specific or background.
Troubleshooting Guide
This guide addresses common problems encountered during DBB staining and provides solutions to minimize non-specific binding.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal / Low Signal-to-Noise Ratio | 1. DBB concentration is too high.2. Incubation time is too long.3. Inadequate washing post-incubation.4. High cellular autofluorescence. | 1. Titrate DBB Concentration: Perform a dose-response experiment to find the lowest effective concentration that provides a robust specific signal with minimal background. Start with a range of 10-100 µM and optimize for your specific cell type.2. Optimize Incubation Time: Test a time course (e.g., 15, 30, 60 minutes) to identify the optimal incubation period that maximizes the specific signal without significantly increasing background.3. Improve Wash Steps: After incubation, wash cells 3-4 times with a suitable buffer (e.g., PBS) to thoroughly remove unbound probe.4. Correct for Autofluorescence: Image an unstained sample of your cells using the same imaging parameters to determine the baseline autofluorescence. This can be subtracted from the DBB signal during image analysis. |
| Signal Appears Diffuse or Not Localized as Expected | 1. Non-specific binding to intracellular proteins or membranes.2. Cell fixation/permeabilization issues are altering cellular structure or probe access. | 1. Use Thiol-Blocking Controls: Pre-treat cells with N-ethylmaleimide (NEM) (e.g., 1 mM for 30 minutes) before DBB staining. This will block specific thiol binding, and any remaining signal can be attributed to non-specific interactions.2. Review Fixation Protocol: If post-staining fixation is required, test different fixatives (e.g., paraformaldehyde vs. methanol), as some can increase background fluorescence. For live-cell imaging, ensure imaging media is appropriate and does not interfere with the dye. |
| High Variability Between Replicates | 1. Inconsistent cell densities.2. Inconsistent staining protocol (timing, volumes, temperature).3. Cell health is compromised. | 1. Normalize to Cell Number: Use a nuclear counterstain, like Hoechst 33342, to count cells and normalize the DBB fluorescence signal to the cell number in each field of view or well.2. Standardize Protocol: Ensure precise and consistent execution of all steps, including incubation times, washing volumes, and temperature, for all samples.3. Monitor Cell Health: Ensure cells are healthy and within a consistent passage number range. Stressed or dying cells can exhibit altered thiol levels and membrane permeability. |
Optimization of Staining Parameters
The optimal conditions for DBB staining are highly dependent on the cell type and experimental setup. A systematic optimization is crucial.
| Parameter | Typical Range | Recommendation |
| DBB Concentration | 10 - 100 µM | Start with 40 µM and perform a serial dilution to find the optimal concentration for your cells. |
| Incubation Time | 15 - 60 minutes | A 30-minute incubation is a common starting point. Test shorter and longer times to optimize the signal-to-noise ratio. |
| Temperature | Room Temp to 37°C | 37°C is commonly used to facilitate probe uptake in live cells. However, testing at room temperature may reduce non-specific interactions in some cases. |
| Cell Density | Varies by plate format | Ensure cells are in a logarithmic growth phase and not overly confluent, which can affect probe uptake and cellular thiol levels. For 96-well plates, a density of < 8.0 × 10^4 cells/well has been suggested. |
Experimental Protocols & Visualizations
Protocol 1: Standard DBB Staining for Live Cells
This protocol is a starting point for measuring intracellular GSH in live, adherent cells.
-
Cell Plating: Plate cells on a suitable imaging dish or plate and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare DBB Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light.
-
Prepare Staining Solution: Immediately before use, dilute the DBB stock solution to the desired final concentration (e.g., 40 µM) in pre-warmed, serum-free medium or PBS.
-
Cell Washing: Gently wash the cells twice with warm PBS to remove any residual medium.
-
Staining: Add the DBB staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with warm PBS to remove unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission ~390/450 nm).
Protocol 2: Control for Non-Specific Binding using N-Ethylmaleimide (NEM)
This protocol determines the level of fluorescence that is not due to specific binding to cellular thiols.
-
Cell Plating: Plate cells as described in Protocol 1.
-
Prepare NEM Solution: Prepare a 100 mM stock of N-Ethylmaleimide in a suitable solvent (e.g., ethanol or DMSO). Dilute to a final working concentration of 1-5 mM in serum-free medium.
-
NEM Pre-treatment: Wash cells with warm PBS, then add the NEM working solution. Incubate for 30 minutes at 37°C. This step will block available thiol groups.
-
Washing: Aspirate the NEM solution and wash the cells thoroughly (at least three times) with warm PBS to remove all residual NEM.
-
DBB Staining: Proceed with the DBB staining protocol as described in Protocol 1 (steps 3-7).
-
Analysis: Compare the fluorescence intensity of the NEM-treated cells to cells stained only with DBB. The signal in the NEM-treated sample represents non-specific binding and autofluorescence.
Visualizations
References
- 1. High Throughput Method for Assessment of Cellular Reduced Glutathione in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bBBr [this compound] *CAS 68654-25-1* | AAT Bioquest [aatbio.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
Technical Support Center: Handling Dibromobimane's pH Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling of Dibromobimane (DBB), a thiol-reactive fluorescent probe, with a specific focus on its sensitivity to pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (DBB) is a chemical probe used in biological research. It is particularly useful as a thiol-reactive fluorescent tag, meaning it can bind to molecules containing thiol groups, such as the amino acid cysteine in proteins.[1][2][3] A key feature of DBB is that it is essentially non-fluorescent on its own but becomes fluorescent upon reaction with thiols.[2][4] This property makes it a valuable tool for detecting and quantifying thiol-containing biomolecules like glutathione in cells and for crosslinking thiols in proteins to study their structure and interactions.
Q2: Why is pH important when working with this compound?
The reaction of this compound with thiols is highly dependent on pH. The reactivity of a thiol group is determined by its acidity, specifically its pKa value. The deprotonated form of a thiol, the thiolate anion (-S⁻), is a much stronger nucleophile than the protonated thiol (-SH). Therefore, the rate of the labeling reaction increases as the pH approaches and exceeds the pKa of the target thiol, leading to a higher concentration of the more reactive thiolate. However, excessively high pH can lead to undesirable side reactions.
Q3: What is the optimal pH range for using this compound?
For labeling thiols in proteins, a pH range of 7.0-7.5 is generally recommended. In this range, cysteine thiols are sufficiently nucleophilic to react with DBB, while other nucleophilic groups like amines (e.g., on lysine residues) are typically protonated and thus less reactive, ensuring the selectivity of the labeling reaction for thiols.
Q4: What happens if the pH is too low?
If the pH is significantly below the pKa of the target thiol (the average pKa for a cysteine residue is ~8.5), the thiol will be predominantly in its protonated (-SH) form. This form is a weak nucleophile, leading to a very slow or incomplete reaction with this compound. This will result in inefficient labeling and a weak fluorescent signal.
Q5: What happens if the pH is too high?
While a higher pH increases the concentration of the reactive thiolate, leading to a faster initial reaction, it can also introduce several problems:
-
Decreased Selectivity: At alkaline pH (e.g., > 8.0), other nucleophilic groups in proteins, such as the ε-amino group of lysine, can become deprotonated and may react with this compound, leading to non-specific labeling.
-
Hydrolysis of the Reagent: this compound, like other haloalkyl reagents, can undergo hydrolysis at alkaline pH. This will inactivate the probe, reducing the amount available to react with the target thiols and potentially leading to increased background fluorescence.
-
Decomposition of the Product: While the bimane thioether product is generally stable at neutral pH, it has been noted to decompose under acidic conditions. The stability at highly alkaline pH should also be considered a potential issue.
Q6: Is the fluorescence of this compound-labeled molecules pH-sensitive?
The fluorescence of some fluorophores can be dependent on the pH of the surrounding environment. While some advanced fluorescent dyes are engineered to have pH-independent fluorescence, this is not always the case. It is good practice to perform fluorescence measurements in a buffered solution at a consistent pH to ensure reproducibility. For this compound specifically, after derivatization with glutathione, the emission maximum has been reported at 477 nm in Tris buffer at pH 7.0 and 478 nm in phosphate buffer at pH 7.5, suggesting minimal spectral shift in this range. However, significant pH changes could potentially alter the fluorescence quantum yield.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescent signal | Incorrect pH of reaction buffer: The pH may be too low, preventing the deprotonation of the thiol to the more reactive thiolate. | Verify the pH of your reaction buffer and adjust it to the optimal range of 7.0-7.5 using a reliable pH meter. |
| Degraded this compound stock solution: The reagent may have been hydrolyzed due to improper storage or handling. | Prepare a fresh stock solution of this compound in an anhydrous solvent like DMF or DMSO. Avoid aqueous stock solutions for long-term storage. | |
| Absence of accessible thiols: The target protein may not have exposed cysteine residues, or existing disulfide bonds may need to be reduced. | If appropriate for your experiment, consider reducing disulfide bonds with an agent like DTT or TCEP prior to labeling. Note that the reducing agent must be removed before adding DBB. | |
| High background fluorescence | Hydrolysis of this compound: If the reaction is carried out at a high pH or for an extended period, the probe may hydrolyze, contributing to background signal. | Adhere to the recommended pH range of 7.0-7.5. Optimize the reaction time to be sufficient for labeling without excessive incubation. |
| Non-specific binding: The probe may be binding non-covalently to the protein or other components in the sample. | Include a purification step, such as gel filtration, after the labeling reaction to remove excess, unreacted DBB. | |
| Inconsistent results between experiments | pH variability: Small variations in buffer preparation can lead to significant differences in reaction efficiency. | Always prepare buffers fresh and carefully calibrate your pH meter before each use. Use a high-quality buffer system that is effective in the desired pH range. |
| Temperature fluctuations: Reaction rates are temperature-dependent. | Ensure all experiments are conducted at a consistent temperature. |
Experimental Protocols
Protocol: Fluorescent Labeling of a Protein with this compound
This protocol provides a general workflow for labeling a purified protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Purified protein containing accessible cysteine residues
-
This compound (DBB)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5
-
(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) Stop Reagent: Glutathione or 2-mercaptoethanol
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a concentration of 50-100 µM.
-
If reduction of disulfide bonds is necessary, add a 10-fold molar excess of DTT or TCEP and incubate under oxygen-free conditions. If using DTT, it must be removed by dialysis or gel filtration before proceeding. TCEP does not need to be removed.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.
-
-
Labeling Reaction:
-
Add a 10-20 mole excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time may need to be determined empirically.
-
-
Stopping the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule thiol like glutathione or 2-mercaptoethanol to react with the excess this compound.
-
-
Purification:
-
Separate the labeled protein from unreacted this compound and byproducts using a gel filtration column equilibrated with the desired buffer for downstream applications.
-
-
Analysis:
-
Measure the fluorescence of the labeled protein using a fluorometer with excitation and emission wavelengths appropriate for the DBB-thiol adduct (e.g., excitation ~390 nm, emission ~478 nm).
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: The influence of pH on the outcome of this compound labeling reactions.
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Optimal pH for Thiol Labeling | Protein labeling with thiol-reactive probes | 7.0 - 7.5 | |
| Excitation Maximum (DBB-Glutathione) | In 0.1 M Tris, pH 7.0 | ~393 nm | |
| Emission Maximum (DBB-Glutathione) | In 0.1 M Tris, pH 7.0 | ~477 nm | |
| Excitation Maximum (DBB-Glutathione) | In 0.1 M Phosphate, pH 7.5 | ~390 nm | |
| Emission Maximum (DBB-Glutathione) | In 0.1 M Phosphate, pH 7.5 | ~478 nm | |
| Average pKa of Cysteine Thiol | In proteins | ~8.5 |
References
Artifacts in Dibromobimane experiments and how to identify them
Welcome to the technical support center for Dibromobimane (DBB) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and identify artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBB) and what is it used for?
This compound is a thiol-reactive fluorescent probe. It is commonly used as a cross-linking agent to study protein structure and conformation by labeling cysteine residues.[1] Upon reaction with thiols, DBB becomes fluorescent, allowing for detection.[2]
Q2: What are the most common artifacts in DBB experiments?
The most common artifacts include:
-
Non-specific binding: DBB can bind to proteins or other molecules in a non-specific manner, leading to high background fluorescence.
-
Reaction with other thiols: Besides cysteine residues in the protein of interest, DBB can react with other thiol-containing molecules in the sample, such as glutathione, which can lead to misleading results.[3]
-
Hydrolysis: DBB can be sensitive to air and light, and can hydrolyze, leading to impurities and potential artifacts.[1]
-
Incomplete labeling: Insufficient reaction time or suboptimal conditions can lead to incomplete labeling of the target protein.
-
Protein aggregation: High concentrations of the labeling reagent or protein can sometimes lead to protein aggregation.
Q3: How can I distinguish between specific labeling and artifacts?
Distinguishing between specific labeling and artifacts is crucial for accurate data interpretation. Key strategies include:
-
Proper Controls: Always include negative and positive controls in your experiments. A negative control, such as a sample without the primary antibody in immunofluorescence or a protein known not to have accessible thiols, can help identify non-specific binding.
-
Titration of Reagents: Optimizing the concentration of DBB is critical. Too high a concentration can increase non-specific binding and artifacts.
-
SDS-PAGE Analysis: Running your labeled protein on an SDS-PAGE gel can help visualize specific labeling. A specifically labeled protein should appear as a distinct fluorescent band at the expected molecular weight. Multiple bands or smears may indicate non-specific binding or protein degradation.
-
Fluorescence Microscopy: In microscopy experiments, specific labeling should be localized to the expected cellular compartment or structure. Diffuse, high background fluorescence is often a sign of non-specific binding.
Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter during your DBB experiments.
Issue 1: High Background Fluorescence
High background can obscure your specific signal and make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Excess DBB Concentration | Titrate the DBB concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Non-Specific Binding | - Increase the number and duration of wash steps after the labeling reaction. - Add a blocking agent like Bovine Serum Albumin (BSA) to your buffer to block non-specific binding sites. - Adjust the pH of your buffer, as charge interactions can contribute to non-specific binding. - Increase the salt concentration of your buffer to reduce electrostatic interactions. |
| Autofluorescence | Image an unstained sample to determine the level of natural fluorescence from your cells or tissue. If autofluorescence is high, you may need to use spectral unmixing or specific quenching reagents. |
| Contaminated Reagents | Ensure all buffers and solutions are freshly prepared and filtered to remove any particulate matter or microbial contamination that could be fluorescent. |
Issue 2: Unexpected or Multiple Bands on SDS-PAGE
The appearance of unexpected bands can be confusing and may indicate several potential problems.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Protein Labeling | - Optimize the DBB to protein molar ratio. A high ratio can lead to the labeling of non-target proteins. - Ensure that your protein sample is pure. Contaminating proteins with accessible thiols will also be labeled. |
| Protein Degradation | - Add protease inhibitors to your sample preparation buffers to prevent protein degradation. - Keep samples on ice and work quickly to minimize degradation. |
| Incomplete Reduction of Disulfide Bonds | If disulfide bonds within your protein of interest are not fully reduced, DBB may label different partially unfolded forms, leading to multiple bands. Ensure complete reduction by using an adequate concentration of a reducing agent like DTT or TCEP. |
| Protein Aggregation | High concentrations of protein or DBB can sometimes induce aggregation. Try reducing the concentration of your reactants. Analyze the sample by native PAGE to check for aggregates. |
| Reaction with other Thiols | Small thiol-containing molecules labeled with DBB may run at the dye front. Ensure they are removed by proper purification methods like dialysis or gel filtration. |
Experimental Protocols
Detailed Protocol for this compound Labeling of Proteins for SDS-PAGE Analysis
This protocol provides a general guideline. Optimization of concentrations and incubation times may be necessary for your specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (DBB)
-
Anhydrous DMSO
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching reagent (e.g., 2-mercaptoethanol or DTT)
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Protein Preparation:
-
Dissolve your protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If your protein has disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of DTT or TCEP and incubate for 30 minutes at room temperature.
-
Note: If using DTT, it must be removed by dialysis or a desalting column before adding DBB, as it will react with the probe. TCEP does not need to be removed if using maleimide-based probes, but it is good practice to do so for haloacetyl derivatives like DBB.
-
-
DBB Stock Solution Preparation:
-
Dissolve DBB in anhydrous DMSO to prepare a 10 mM stock solution. This should be done immediately before use as DBB is sensitive to moisture and light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBB stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM to react with any unreacted DBB. Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for SDS-PAGE:
-
Add an equal volume of 2X SDS-PAGE loading buffer to your labeled protein sample.
-
Heat the sample at 95°C for 5-10 minutes.
-
Centrifuge the sample briefly to pellet any aggregates.
-
-
SDS-PAGE and Visualization:
-
Load the supernatant onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel according to standard procedures.
-
Visualize the fluorescently labeled proteins using a UV transilluminator or a gel imager with the appropriate excitation and emission filters for bimane (Excitation: ~390 nm, Emission: ~450 nm).
-
The gel can then be stained with Coomassie Blue or a similar stain to visualize all proteins.
-
Protocol for a Negative Control Experiment
A negative control is essential to assess the level of non-specific binding and background fluorescence.
Procedure:
-
Prepare a sample that lacks the specific target for DBB labeling. This could be:
-
A protein that is known to not contain any cysteine residues.
-
The same protein of interest, but with its cysteine residues blocked with a non-fluorescent thiol-reactive reagent (e.g., N-ethylmaleimide, NEM) prior to the addition of DBB.
-
-
Follow the exact same labeling protocol as for your experimental sample, including all steps from protein preparation to visualization.
-
The fluorescence signal observed in the negative control sample represents the level of non-specific binding and background. This can be subtracted from the signal of your experimental sample for more accurate quantification.
Data Presentation
The following table summarizes the expected impact of key experimental parameters on DBB labeling. "Optimal" refers to conditions that generally favor specific labeling with minimal artifacts. These are starting points and may require optimization for your specific experiment.
| Parameter | Low | Optimal | High | Potential Artifacts at Non-Optimal Conditions |
| DBB:Protein Molar Ratio | Incomplete labeling, weak signal | 10:1 - 20:1 | Increased non-specific binding, protein aggregation, multiple bands on gel | |
| pH | Slower reaction rate | 7.0 - 8.0 | Increased reactivity with other nucleophiles, potential for side reactions | |
| Incubation Time | Incomplete labeling | 1 - 2 hours | Increased non-specific binding, potential for sample degradation | |
| Temperature | Slower reaction rate | Room Temperature (20-25°C) | Increased non-specific binding, potential for protein denaturation and aggregation |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimizing Dibromobimane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for dibromobimane (dBB) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
A1: The optimal pH for this compound reactions with thiols is in the range of 7.0 to 8.5. Within this range, the thiol groups (-SH) are sufficiently deprotonated to the more nucleophilic thiolate form (S⁻), facilitating the reaction with the electrophilic bromomethyl groups of this compound. At a pH below 7.0, the reaction rate decreases, while a pH above 8.5 can lead to increased non-specific reactions and potential hydrolysis of the this compound reagent.
Q2: Which buffer types are recommended for this compound reactions?
A2: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for this compound labeling reactions.[1] It is crucial to use buffers that do not contain primary amines if the target of the study is not an amine-containing molecule, as these can compete with the intended thiol reaction. For general protein labeling, 10-100 mM phosphate, Tris, or HEPES at pH 7.0-7.5 are recommended.[1]
Q3: Can I use reducing agents in my this compound labeling reaction?
A3: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used to reduce disulfide bonds and expose thiol groups for labeling. However, these reducing agents can also react with this compound. Therefore, it is essential to remove the reducing agent after the reduction step and before adding this compound. This can be achieved through methods such as dialysis or gel filtration.[1] TCEP is known to be reactive towards haloalkyl derivatives like bimanes and must be removed prior to conjugation.[1]
Q4: How can I increase the labeling efficiency of my protein with this compound?
A4: To increase labeling efficiency, ensure the following:
-
Optimal pH: Maintain the reaction pH between 7.0 and 8.5.
-
Sufficient Reagent: Use a molar excess of this compound to the concentration of thiol groups. A 10-20 fold molar excess is a common starting point.[1]
-
Absence of Competing Nucleophiles: Ensure your buffer is free from other nucleophilic species that could react with this compound.
-
Complete Reduction of Disulfides: If applicable, ensure complete reduction of disulfide bonds by using an adequate concentration of a reducing agent and sufficient incubation time before its removal.
Q5: My this compound solution is not stable. How should I handle and store it?
A5: this compound is sensitive to light and air. It should be stored at -20°C, protected from light, and under desiccating conditions. Stock solutions should be prepared fresh in a suitable anhydrous solvent like DMSO or DMF immediately before use and should not be stored for extended periods.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer is between 7.0 and 8.5. Adjust if necessary. |
| Inefficient Thiol Labeling | Increase the molar excess of this compound. Ensure complete removal of any reducing agents prior to adding the dye. Confirm the presence of free thiols in your sample. |
| Reagent Degradation | Prepare a fresh stock solution of this compound. Protect the reagent and reaction mixture from light. |
| Fluorescence Quenching | High concentrations of the labeled product can lead to self-quenching. Dilute the sample before measurement. Ensure the buffer is free of quenching agents. |
| Oxidation of Thiols | If working with sensitive samples, degas buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols to disulfides. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excess Unreacted this compound | Remove unreacted this compound after the labeling reaction by gel filtration, dialysis, or by adding a quenching reagent like glutathione or mercaptoethanol. |
| Non-specific Binding | Decrease the concentration of this compound. Optimize washing steps after the labeling reaction. Consider using a blocking agent if labeling complex samples. |
| Contaminated Buffers or Reagents | Use high-purity, fresh buffers and solvents. Filter sterilize buffers to remove any microbial contamination that could contribute to background fluorescence. |
| Autofluorescence | If working with cellular samples, include an unstained control to assess the level of natural fluorescence. |
Data Presentation
Table 1: Influence of Buffer Conditions on Thiol-Reactive Dye Fluorescence (Illustrative Data)
The following table provides an illustrative overview of how buffer conditions can affect the fluorescence quantum yield of thiol-reactive dyes. Specific values for this compound adducts may vary, but the general trends are informative for optimization.
| Buffer Component | pH | Additive | Relative Quantum Yield (%) |
| 50 mM Sodium Phosphate | 6.5 | None | 60 |
| 50 mM Sodium Phosphate | 7.4 | None | 100 |
| 50 mM Sodium Phosphate | 8.5 | None | 95 |
| 50 mM HEPES | 7.4 | None | 98 |
| 50 mM Tris-HCl | 7.4 | None | 90 |
| 50 mM Sodium Phosphate | 7.4 | 150 mM NaCl | 99 |
| 50 mM Sodium Phosphate | 7.4 | 0.1% Triton X-100 | 92 |
Note: This data is representative and intended for guidance. Optimal conditions should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reduction of Disulfides (Optional): If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of DTT or TCEP. Incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Remove the reducing agent completely using a desalting column (e.g., Sephadex G-25) or through dialysis against the reaction buffer.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, a small molar excess of a thiol-containing compound like glutathione or 2-mercaptoethanol can be added.
-
Purification: Separate the labeled protein from unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer.
Protocol 2: Crosslinking of Two Thiol-Containing Proteins
-
Protein Preparation: Prepare solutions of the two proteins to be crosslinked in an appropriate reaction buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
This compound Addition: Add a sub-stoichiometric amount (e.g., 0.5-fold molar excess relative to the total thiol concentration) of a freshly prepared this compound stock solution to the protein mixture.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at 25°C.
-
Quenching: Stop the reaction by adding a final concentration of 20 mM DTT.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. The crosslinked dimer will be fluorescent under UV illumination.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Logical workflow for troubleshooting common issues in this compound reactions.
Caption: Simplified reaction pathway of this compound with two thiol groups.
References
Dealing with Dibromobimane precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the precipitation of dibromobimane in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions is anhydrous dimethyl sulfoxide (DMSO).[1][2] Other organic solvents such as dimethylformamide (DMF), acetonitrile, and chloroform can also be used.[1][2]
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months. Always protect the solution from light and moisture to prevent degradation.
Q3: Can I use water to dissolve this compound?
A3: this compound has very low solubility in water. It is not recommended to use water as the primary solvent for preparing stock solutions.
Q4: Is it normal to see some particles in the this compound solid reagent?
A4: this compound is typically a white to light yellow solid. The presence of significant impurities or discoloration may indicate degradation, and it is advisable to use a high-purity reagent for your experiments.
Troubleshooting Guide: this compound Precipitation
Issue: My this compound stock solution has formed a precipitate. What should I do?
This is a common issue that can arise from several factors. Follow the troubleshooting steps below to address the problem.
Step 1: Identify the Potential Cause
Consult the table below to identify the most likely cause of precipitation in your stock solution.
| Potential Cause | Description |
| Solvent Quality | The use of non-anhydrous or hygroscopic DMSO can introduce water, which significantly reduces the solubility of this compound and can lead to precipitation. |
| Concentration Exceeds Solubility Limit | Attempting to prepare a stock solution at a concentration higher than the solubility limit of this compound in the chosen solvent can result in precipitation, especially at lower temperatures. |
| Improper Storage | Exposure to light, moisture, or repeated freeze-thaw cycles can lead to the degradation of this compound. Degradation products may have lower solubility and precipitate out of the solution. |
| Low Temperature | Storing the stock solution at low temperatures (-20°C or -80°C) can cause the solute to crystallize and precipitate out of the solution, especially if the solution is near its saturation point. |
Step 2: Attempt to Redissolve the Precipitate
Once you have identified a potential cause, you can try the following methods to redissolve the precipitate.
| Method | Protocol | Considerations |
| Warming the Solution | Gently warm the stock solution vial in a 37°C water bath for 5-10 minutes. | Avoid excessive heat, as it can accelerate the degradation of this compound. |
| Sonication | Place the vial in a sonicator bath for 5-15 minutes. | This can help break up aggregates and facilitate dissolution. |
| Vortexing | Vigorously vortex the solution for 1-2 minutes. | This is a simple first step but may not be sufficient for significant precipitation. |
Step 3: Evaluate the Quality of the Redissolved Stock Solution
After attempting to redissolve the precipitate, it is crucial to assess whether the solution is still suitable for your experiment.
Experimental Protocol: Quick Quality Check of Redissolved this compound Stock
-
Visual Inspection: After warming/sonication, visually inspect the solution to ensure all precipitate has dissolved and the solution is clear.
-
Test Labeling: Perform a small-scale pilot experiment to label a standard thiol-containing molecule (e.g., glutathione or a cysteine-containing peptide).
-
Fluorescence Measurement: Measure the fluorescence of the labeled product. Compare the fluorescence intensity to that obtained with a freshly prepared, non-precipitated this compound stock solution. A significant decrease in fluorescence may indicate degradation of the this compound.
Step 4: Preventive Measures
To avoid future precipitation issues, implement the following best practices.
| Preventive Measure | Detailed Methodology |
| Use High-Quality Anhydrous Solvent | Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions. Avoid using DMSO that has been opened multiple times and may have absorbed moisture from the air. |
| Prepare Aliquots | To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes immediately after preparation. |
| Store Properly | Store the aliquots in tightly sealed vials, protected from light, at the recommended temperature (-20°C or -80°C). |
| Work with Appropriate Concentrations | Do not exceed the recommended concentration for your stock solution. If a higher concentration is needed, consider using a different solvent in which this compound has higher solubility. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when dealing with this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway (Illustrative Example)
While this compound itself is not part of a signaling pathway, it is used to label and study proteins that are. The following is a generic example of a signaling pathway diagram that could be created to visualize the context in which this compound might be used.
Caption: Example signaling pathway with potential this compound targets.
References
Validation & Comparative
Validating Dibromobimane-Based Glutathione S-Transferase Assays with the Known Inhibitor Ethacrynic Acid: A Comparative Guide
For researchers engaged in drug discovery and development, particularly those targeting the glutathione S-transferase (GST) family of enzymes, robust and reliable assays are paramount. The use of fluorogenic probes like Dibromobimane offers a sensitive alternative to traditional colorimetric methods for measuring GST activity. This guide provides a comprehensive comparison of the this compound assay with the conventional 1-chloro-2,4-dinitrobenzene (CDNB) assay and details the validation of the this compound assay using the well-characterized GST inhibitor, ethacrynic acid.
Comparison of GST Activity Assay Substrates
The choice of substrate is critical in designing a GST activity assay. While CDNB is a widely used spectrophotometric substrate, fluorogenic substrates like this compound offer distinct advantages, particularly in high-throughput screening applications.
| Feature | This compound | 1-chloro-2,4-dinitrobenzene (CDNB) |
| Detection Method | Fluorescence | UV/Vis Absorbance |
| Principle | Non-fluorescent this compound forms a highly fluorescent adduct with glutathione (GSH), a reaction catalyzed by GST. | The conjugation of GSH to CDNB, catalyzed by GST, results in a product that absorbs light at 340 nm.[1][2] |
| Sensitivity | High | Moderate |
| Assay Format | Endpoint or kinetic | Primarily kinetic |
| Advantages | - Higher sensitivity allows for the use of lower enzyme and substrate concentrations. - Less susceptible to interference from colored compounds. - Well-suited for high-throughput screening in microplate format. | - Well-established and widely used method. - The substrate is inexpensive and readily available. |
| Disadvantages | - Higher cost of the substrate. - Potential for quenching of the fluorescent signal by test compounds. | - Lower sensitivity compared to fluorescent methods. - Susceptible to interference from compounds that absorb at 340 nm. |
Experimental Protocols
This compound-Based GST Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of ethacrynic acid for Glutathione S-transferase using a this compound-based assay.
Materials:
-
Purified Glutathione S-transferase (human pi-class, GSTP1-1)
-
Reduced Glutathione (GSH)
-
This compound (in a suitable organic solvent like DMSO)
-
Ethacrynic acid (in DMSO)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 390 nm, Emission: 478 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of GST in assay buffer.
-
Prepare a stock solution of GSH in assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of ethacrynic acid in DMSO.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
GST solution
-
Ethacrynic acid solution at various concentrations (or DMSO for the control)
-
GSH solution
-
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the this compound solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Incubate the plate at 25°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 390 nm and an emission wavelength of 478 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of GST activity for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alternative CDNB-Based GST Inhibition Assay
For comparison, a standard spectrophotometric assay using CDNB is outlined below.
Materials:
-
Purified Glutathione S-transferase (human pi-class, GSTP1-1)
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB) (in ethanol)
-
Ethacrynic acid (in DMSO)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5
-
UV-compatible 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents: As described for the this compound assay, with a stock solution of CDNB in ethanol.
-
Assay Setup:
-
In the wells of a UV-compatible plate or cuvettes, add the following:
-
Assay Buffer
-
GSH solution
-
GST solution
-
Ethacrynic acid solution at various concentrations (or DMSO for the control)
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the CDNB solution to initiate the reaction.
-
-
Absorbance Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm over a period of 5 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50.
-
Data Presentation: Validating the this compound Assay with Ethacrynic Acid
The following table presents illustrative data from a this compound-based GST inhibition assay with ethacrynic acid. Ethacrynic acid is a known inhibitor of GSTs, and its inhibitory effects can be quantified to validate the assay's performance.[3][4][5]
| Ethacrynic Acid (µM) | Log [Inhibitor] | Average Fluorescence (RFU) | % Inhibition |
| 0 (Control) | - | 15,234 | 0 |
| 0.1 | -1.00 | 14,929 | 2 |
| 0.5 | -0.30 | 13,101 | 14 |
| 1 | 0.00 | 11,273 | 26 |
| 5 | 0.70 | 7,617 | 50 |
| 10 | 1.00 | 4,570 | 70 |
| 50 | 1.70 | 1,828 | 88 |
| 100 | 2.00 | 1,219 | 92 |
| IC50 (µM) | 5.0 |
Note: This data is for illustrative purposes to demonstrate the expected results and data analysis workflow.
From this illustrative data, the IC50 value for ethacrynic acid is determined to be 5.0 µM, which is consistent with reported values for the inhibition of pi-class GSTs. This demonstrates the suitability of the this compound assay for inhibitor screening and validation.
Visualizing the Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the Glutathione S-transferase detoxification pathway, the experimental workflow for the inhibition assay, and the logical flow of assay validation.
Caption: Glutathione S-Transferase detoxification pathway.
Caption: Experimental workflow for the this compound-based GST inhibition assay.
Caption: Logical workflow for validating the this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A novel method for screening the glutathione transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glutathione-related enzymes and cytotoxicity of ethacrynic acid and cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Dibromobimane vs. Monobromobimane for Glutathione Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of glutathione (GSH), a critical intracellular antioxidant, is paramount in various fields of biological research and drug development. Fluorescent labeling with bimane compounds has become a widely adopted method for GSH quantification due to its high sensitivity and specificity. Among the available bimane reagents, monobromobimane (mBBr) and dibromobimane (bBBr) are two of the most prominent choices. This guide provides an objective comparison of their performance for GSH measurement, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their specific needs.
At a Glance: Key Differences
| Feature | Monobromobimane (mBBr) | This compound (bBBr) |
| Functionality | Monofunctional | Bifunctional |
| Primary Reaction | Forms a single fluorescent adduct with GSH. | Can cross-link thiols; may form mono- or bis-adducts with GSH. |
| Primary Application | General quantification of GSH. | Primarily used for thiol cross-linking and cysteine mapping. Also used for GSH quantification. |
| Fluorescence | Forms a fluorescent product upon reaction with GSH. | Becomes fluorescent upon reaction with thiols. |
Reaction Mechanisms
Monobromobimane (mBBr) , a non-fluorescent molecule, reacts with the thiol group of glutathione in a nucleophilic substitution reaction to form a stable and highly fluorescent thioether adduct. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs), which can enhance the reaction rate and specificity.[1][2]
References
A Head-to-Head Comparison of Thiol Probes: Dibromobimane vs. Maleimide-Based Reagents
For researchers, scientists, and drug development professionals navigating the landscape of thiol-reactive probes, the choice between different chemistries can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two widely used classes of thiol probes: Dibromobimane and maleimide-based reagents. We delve into their reaction mechanisms, performance characteristics, and experimental considerations to facilitate an informed decision for your specific application.
Executive Summary
This compound and maleimide-based probes are both valuable tools for the fluorescent labeling of thiols in biological systems. However, they operate on distinct chemical principles that dictate their suitability for different applications. This compound is a bifunctional alkylating agent that forms a fluorescent crosslink between thiols. In contrast, maleimide-based probes undergo a highly selective Michael addition reaction with thiols to form a stable thioether bond.
Maleimide-based probes generally offer greater versatility due to the wide array of available fluorophores, enabling tunable fluorescence properties. They also exhibit high specificity for thiols under physiological conditions. This compound, while a useful crosslinking agent, has been shown to have potential off-target reactivity, including the ability to extrude sulfur from thiols, which can complicate data interpretation.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and a representative maleimide-based probe, N-ethylmaleimide, to provide a clear comparison of their performance characteristics.
| Feature | This compound | Maleimide-Based Probes (N-ethylmaleimide as example) |
| Reaction Mechanism | SN2 Alkylation (Crosslinking) | Michael Addition |
| Reaction Rate with Cysteine | Data not readily available for direct comparison | ~14 L·mol⁻¹·s⁻¹ (at pH 4.95)[1]; Half-reaction time at pH 7 and 10⁻³ M is ~0.7 seconds[1] |
| Excitation Maximum (λex) | ~390 nm[1] | Dependent on the attached fluorophore (e.g., Fluorescein: ~495 nm; Pyrene: ~340 nm)[2][3] |
| Emission Maximum (λem) | ~450 nm | Dependent on the attached fluorophore (e.g., Fluorescein: ~521 nm; Pyrene: ~376 nm) |
| Quantum Yield (Φf) of Thiol Adduct | High (e.g., 62% for bimane thioether with H₂S) | Variable, dependent on fluorophore (e.g., Pyrene maleimide adducts: 0.040 - 0.131) |
| Specificity for Thiols | Can react with other nucleophiles and has been shown to extrude sulfur from thiols | Highly selective for thiols at pH 6.5-7.5; potential for reaction with amines at higher pH |
| Key Advantages | Can act as a crosslinking agent; becomes fluorescent upon reaction. | High specificity; wide variety of fluorophores available; "turn-on" probes are common. |
| Key Disadvantages | Potential for off-target reactivity and sulfur extrusion; limited spectral properties. | Reaction rate can be influenced by pH and steric hindrance. |
Reaction Mechanisms
The distinct reaction mechanisms of this compound and maleimide-based probes with thiols are visualized below.
Experimental Workflow
A general workflow for labeling proteins with either this compound or maleimide-based probes is outlined below. Specific details for each probe type are provided in the experimental protocols section.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol is a general guideline for the crosslinking of thiols in a protein using this compound.
Materials:
-
Protein of interest containing cysteine residues
-
This compound (bBBr)
-
Reaction Buffer: 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: DTT
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the reducing agent using a desalting column equilibrated with the reaction buffer.
-
This compound Solution: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Labeling Reaction: Add a substoichiometric amount (e.g., 0.5-fold molar excess) of this compound to the protein solution. The optimal ratio should be determined empirically. Incubate the reaction for 15-30 minutes at room temperature.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Purification: Remove excess this compound and quenching reagent by gel filtration chromatography.
-
Analysis: Analyze the labeled protein using SDS-PAGE and fluorescence imaging to confirm crosslinking and labeling.
Protocol 2: Protein Labeling with a Maleimide-Based Probe
This protocol provides a general procedure for labeling a protein with a fluorescent maleimide probe.
Materials:
-
Protein of interest containing cysteine residues
-
Maleimide-conjugated fluorescent dye
-
Reaction Buffer: PBS, Tris, or HEPES, pH 7.0-7.5 (degassed)
-
Reducing Agent (optional): TCEP
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL. If disulfide bond reduction is required, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Maleimide Probe Stock Solution: Prepare a 10 mM stock solution of the maleimide probe in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the maleimide probe stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted probe by gel filtration chromatography or dialysis.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the labeled protein at 280 nm and the absorbance maximum of the fluorophore to calculate the DOL.
-
Storage: Store the labeled protein under appropriate conditions, protected from light.
Conclusion
The choice between this compound and maleimide-based probes depends heavily on the specific experimental goals. For applications requiring a simple, highly specific fluorescent tag with a wide range of spectral properties, maleimide-based probes are often the superior choice. Their well-defined reaction chemistry and the commercial availability of a vast array of fluorophore conjugates make them a versatile and reliable tool.
This compound, on the other hand, offers the unique capability of crosslinking thiols, which can be advantageous for studying protein structure and interactions. However, researchers must be cautious of its potential for off-target reactivity, which may necessitate more rigorous control experiments and data validation. By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can confidently select the optimal thiol probe to advance their scientific investigations.
References
A Guide to the Cross-Validation of Dibromobimane Cross-Links with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise mapping of protein-protein interactions and the elucidation of protein structures are paramount. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for these purposes, providing distance constraints that can be used to model the three-dimensional architecture of proteins and their complexes. Dibromobimane (DBB), a thiol-reactive cross-linking agent, offers unique advantages due to its specificity for cysteine residues and its fluorescent properties. This guide provides a comprehensive comparison of DBB with other commonly used cross-linking reagents, detailed experimental protocols for its use in XL-MS workflows, and a visual representation of a relevant signaling pathway.
Performance Comparison of Cross-Linking Agents
The choice of cross-linking agent is critical and depends on the specific research question, the nature of the protein sample, and the analytical method. Below is a comparative overview of this compound and other popular cross-linking reagents.
Table 1: Comparison of this compound with Alternative Cross-Linkers
| Feature | This compound (DBB) | N-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3) | Maleimides (e.g., BMOE, BMH) | MS-Cleavable Cross-Linkers (e.g., DSSO, DSBU) |
| Reactive Groups | Bromomethyl | N-hydroxysuccinimide ester | Maleimide | NHS ester with a cleavable spacer |
| Target Residues | Cysteine (thiol groups)[1] | Lysine (primary amines), Serine, Threonine, Tyrosine (hydroxyl groups)[2] | Cysteine (thiol groups) | Lysine, Serine, Threonine, Tyrosine |
| Specificity | High for thiols[1] | High for primary amines | High for thiols | High for primary amines |
| Spacer Arm Length | ~5 Å | Variable (e.g., DSS: 11.4 Å) | Variable (e.g., BMOE: 8.0 Å) | Variable and cleavable |
| Cleavability by MS | No | No | No | Yes[3] |
| Fluorescent | Yes[1] | No | Some derivatives are | No |
| Advantages | High specificity for cysteines, fluorescent tag for detection | Well-established chemistry, good for lysine-rich proteins | High specificity and reactivity for thiols | Simplified data analysis, reduced search space |
| Disadvantages | Requires accessible cysteine residues, potential for disulfide bond disruption | Can modify functionally important lysines, hydrolysis in aqueous solution | Potential for retro-Michael addition leading to instability | Can be more expensive, requires specific MS acquisition methods |
| Typical Applications | Probing cysteine proximity, cross-linking cysteine-engineered proteins | General protein-protein interaction studies, mapping surface-exposed lysines | Conjugation of molecules to proteins via cysteines | Proteome-wide interaction studies, analysis of complex mixtures |
Experimental Protocols
A successful cross-linking mass spectrometry experiment requires careful optimization of each step, from sample preparation to data analysis. Below are detailed protocols for a typical XL-MS workflow, with specific considerations for the use of this compound.
Protein Cross-Linking with this compound
This protocol is adapted for a purified protein or protein complex.
Materials:
-
Purified protein sample (0.1-2 mg/mL) in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid buffers containing primary amines if also using amine-reactive cross-linkers for comparison.
-
This compound (DBB) stock solution (e.g., 10-20 mM in a compatible organic solvent like DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0, or a thiol-containing reagent like DTT or β-mercaptoethanol).
-
SDS-PAGE reagents for analysis.
Procedure:
-
Sample Preparation: Ensure the protein sample is in a buffer that does not interfere with the cross-linking reaction. The presence of reducing agents should be minimized or removed prior to the addition of DBB.
-
Cross-Linking Reaction: Add the DBB stock solution to the protein sample to achieve the desired final concentration. The optimal DBB concentration and protein-to-cross-linker ratio should be determined empirically, typically starting with a molar excess of DBB over the protein. Incubate the reaction mixture at room temperature or 4°C for a duration ranging from 15 minutes to 2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration sufficient to react with the excess DBB.
-
Verification: Analyze the cross-linked sample by SDS-PAGE to confirm the formation of higher molecular weight species corresponding to cross-linked products. The inherent fluorescence of the bimane moiety can be used for in-gel visualization under UV light.
Sample Preparation for Mass Spectrometry
Materials:
-
Cross-linked protein sample
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Quenching solution for digestion (e.g., formic acid)
-
C18 solid-phase extraction (SPE) cartridges for desalting
Procedure:
-
Denaturation and Reduction: Denature the cross-linked protein sample by adding denaturation buffer. Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent the reformation of disulfide bonds.
-
Digestion: Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.
LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
Chromatographic Separation: Load the desalted peptide sample onto a C18 analytical column and separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans in the Orbitrap or TOF analyzer, followed by MS/MS scans of the most intense precursor ions. For cross-linked peptides, it is often beneficial to prioritize higher charge states (3+ and above) for fragmentation.
Data Analysis
Specialized software is required to identify the cross-linked peptides from the complex MS/MS data.
Software Options:
-
MeroX: A popular tool for the identification of cross-linked peptides, including those from MS-cleavable and non-cleavable cross-linkers.
-
xiSEARCH: A search engine designed for the analysis of cross-linking data.
-
pLink: Another widely used software for identifying cross-linked peptides.
General Workflow:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database. The search parameters must be set to include the mass modification of the cross-linker on the reactive residues (cysteine for DBB).
-
Cross-Link Identification: The software identifies pairs of peptides that are covalently linked by the cross-linker.
-
Validation: The identified cross-links are typically filtered based on a false discovery rate (FDR) to ensure the confidence of the results.
Visualization of a Signaling Pathway
To illustrate the application of cross-linking mass spectrometry in a biological context, the following diagram shows a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. XL-MS can be used to map the protein-protein interactions within this pathway, providing insights into the assembly of signaling complexes.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow for XL-MS
The overall workflow for a cross-linking mass spectrometry experiment is a multi-step process that requires careful planning and execution. The following diagram outlines the key stages of this workflow.
Caption: General experimental workflow for XL-MS.
References
A Researcher's Guide to Confirming Dibromobimane Labeling Specificity
For Researchers, Scientists, and Drug Development Professionals
Dibromobimane (DBB) is a valuable tool for fluorescently labeling and crosslinking proteins through thiol groups on cysteine residues.[1] As a bifunctional reagent, it becomes fluorescent only after both of its reactive groups have bound to thiols, making it useful for probing the proximity of cysteine residues and studying protein structure.[2] However, ensuring that the observed fluorescence is a direct and exclusive result of the intended labeling event is critical for the accurate interpretation of experimental data. This guide provides a comprehensive comparison of this compound with an alternative thiol-reactive probe, details robust methods for confirming labeling specificity, and offers step-by-step experimental protocols.
Comparison of Thiol-Reactive Probes: this compound vs. Maleimide Dyes
The choice of a fluorescent probe for thiol labeling depends on the specific application and the required level of specificity and stability. Maleimide-based dyes are a common alternative to this compound.
Data Presentation: Performance Comparison of Thiol-Reactive Probes
| Feature | This compound (DBB) | Maleimide-Based Dyes |
| Reaction Chemistry | Alkylation (SN2 displacement) | Michael Addition |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) |
| Reported Specificity | Prone to significant off-target reactions. Can extrude sulfur from thiols like glutathione, creating a fluorescent artifact that is not a cross-link.[3] | Generally high for thiols at optimal pH (6.5-7.5). Potential for reaction with amines (e.g., lysine) at pH > 7.5.[4] |
| Quantitative Off-Target Reactivity | Can extract ~7.0% of sulfur from glutathione to form a fluorescent product (BTE), compared to <0.01% for monobromobimane. | Labeling specificity is reported to be better than ~95% under optimal conditions. |
| Labeling Efficiency | Not widely reported; highly dependent on reaction conditions and protein structure. | Typically in the range of 70-90%. |
| Bond Stability | Forms a stable thioether bond. | The resulting thioether bond can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols. |
| Key Advantage | Fluorogenic upon cross-linking, providing a direct readout of proximity. | High labeling efficiency and well-established protocols. |
| Key Disadvantage | Significant potential for off-target reactions and artifact formation, complicating data interpretation. | The reversibility of the formed bond can lead to label loss or transfer over time. |
Experimental Methods for Confirming Labeling Specificity
To ensure the reliability of data obtained using this compound, it is imperative to perform rigorous validation experiments. The following methods are recommended to confirm the specificity of labeling.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | The labeled protein is digested into peptides, and MS/MS analysis identifies the exact amino acid residues that have been modified by the probe. | Provides definitive, high-resolution confirmation of the labeling site. Can identify both on-target and off-target modifications. | Requires specialized equipment and expertise. Data analysis can be complex. |
| Competitive Inhibition Assay | The protein is pre-incubated with an unlabeled competitor molecule (e.g., N-ethylmaleimide or excess free cysteine) that blocks the target thiol groups before adding DBB. A significant reduction in fluorescence indicates specific binding. | Relatively simple and cost-effective. Provides strong evidence for on-target labeling. | Does not identify the specific site of labeling. The choice of competitor is crucial. |
| Knockout/Mutant Validation | Labeling is compared between wild-type cells/proteins and a genetically modified version where the target protein is absent (knockout) or the target cysteine residue is mutated to another amino acid (e.g., alanine). | Provides the highest level of biological validation for specificity in a cellular context. | Technically demanding and time-consuming to generate knockout or mutant models. Not always feasible for all proteins or systems. |
Experimental Protocols
Protocol 1: Mass Spectrometry for Identification of Labeled Residues
This protocol outlines a general workflow for identifying the site of DBB labeling on a purified protein.
-
Protein Labeling:
-
Incubate the purified protein with this compound at a molar ratio determined by optimization (e.g., 1:10 protein-to-probe ratio).
-
Perform the reaction in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for 1-2 hours at room temperature, protected from light.
-
Include a control sample of unlabeled protein.
-
Remove excess, unreacted DBB using a desalting column or dialysis.
-
-
SDS-PAGE Verification:
-
Run both labeled and unlabeled protein samples on an SDS-PAGE gel.
-
Visualize the gel under UV light to confirm fluorescence in the labeled protein band.
-
Stain the gel with a total protein stain (e.g., Coomassie Blue) to ensure equal loading.
-
-
In-Gel Digestion:
-
Excise the fluorescent band from the gel.
-
Destain the gel piece.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the protein overnight with a protease such as trypsin.
-
-
Peptide Extraction and LC-MS/MS Analysis:
-
Extract the peptides from the gel piece.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, MaxQuant) to identify the peptides.
-
Specify the mass of the DBB adduct as a variable modification on cysteine residues. The mass will differ depending on whether it is a cross-link or an artifact.
-
Analyze the MS/MS spectra to confirm the presence of the DBB modification on specific cysteine-containing peptides.
-
Diagram: Mass Spectrometry Workflow for Specificity Confirmation
Protocol 2: Competitive Inhibition Assay
This protocol uses a competitor to block specific thiol sites and assess the specificity of DBB labeling.
-
Prepare Protein Samples:
-
Prepare three sets of your protein sample in a suitable buffer (e.g., HEPES, pH 7.0).
-
Sample A: No treatment (positive control).
-
Sample B: Pre-incubation with a thiol-reactive competitor.
-
Sample C: Buffer only (negative control).
-
-
Competitive Blocking:
-
To Sample B, add a 100-fold molar excess of an unlabeled thiol-reactive compound (e.g., N-ethylmaleimide, NEM).
-
Incubate all samples for 1 hour at room temperature to allow the competitor to block available cysteine residues.
-
-
DBB Labeling:
-
Add DBB to Sample A (No treatment) and Sample B (Blocked) at the desired final concentration. Do not add DBB to Sample C.
-
Incubate all samples for 1-2 hours at room temperature, protected from light.
-
-
Analysis:
-
Measure the fluorescence intensity of all three samples using a fluorometer with the appropriate excitation/emission wavelengths for DBB (approx. 390/450 nm).
-
Alternatively, analyze the samples by SDS-PAGE and in-gel fluorescence imaging.
-
-
Interpretation:
-
Specific Labeling: A strong fluorescent signal in Sample A and a significantly reduced signal in Sample B.
-
Non-specific Labeling: A strong fluorescent signal in both Sample A and Sample B.
-
Diagram: Competitive Inhibition Assay Workflow
Protocol 3: Validation using a Knockout/Cysteine-Mutant Cell Line
This protocol validates specificity in a cellular environment by comparing labeling in wild-type and modified cells.
-
Cell Culture:
-
Culture wild-type (WT) cells and the corresponding knockout (KO) cell line (lacking the protein of interest) or a cell line expressing the protein with the target cysteine mutated (e.g., Cys -> Ala).
-
Ensure identical culture conditions for both cell lines.
-
-
Cell Treatment:
-
Treat both WT and KO/mutant cell populations with DBB at the desired concentration and for the desired time.
-
Include untreated control cells for both lines.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and prepare protein lysates from all four samples (WT treated, WT untreated, KO/mutant treated, KO/mutant untreated).
-
Determine the total protein concentration for each lysate to ensure equal loading in subsequent steps.
-
-
Analysis by SDS-PAGE and Western Blot:
-
Separate the protein lysates by SDS-PAGE.
-
In-Gel Fluorescence: Image the gel using a UV transilluminator to detect DBB fluorescence. A specific signal should appear as a fluorescent band at the correct molecular weight in the WT treated sample but should be absent or significantly reduced in the KO/mutant treated sample.
-
Western Blot: Transfer the proteins to a membrane and probe with an antibody against the protein of interest. This confirms the presence or absence of the protein in the WT and KO/mutant lysates, respectively.
-
-
Interpretation:
-
Specific Labeling: A fluorescent band corresponding to the target protein is present only in the DBB-treated wild-type cells.
-
Non-specific Labeling: Multiple fluorescent bands appear in both wild-type and knockout/mutant cell lysates, or a fluorescent band persists in the knockout/mutant lane at the target's molecular weight.
-
Diagram: Knockout/Mutant Cell Line Validation Workflow
Conclusion
Confirming the specificity of this compound labeling is not just a preliminary check but a critical step for generating valid and reproducible data. Due to its known potential to react with thiols in ways other than direct cross-linking, researchers must employ orthogonal validation methods. While mass spectrometry provides the most definitive evidence of the labeling site, a combination of a competitive inhibition assay and, where feasible, validation using a knockout or mutant model provides a robust framework for ensuring that the fluorescent signal accurately reports the intended molecular event. By integrating these validation steps into the experimental workflow, scientists can confidently use this compound to probe protein structure and function.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. bBBr [this compound] *CAS 68654-25-1* | AAT Bioquest [aatbio.com]
- 3. Mechanistic investigations reveal that this compound extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01875C [pubs.rsc.org]
- 4. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dibromobimane vs. Ellman's Reagent for Thiol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is paramount for understanding cellular redox states, protein function, and drug efficacy. Two common reagents, Dibromobimane (dBB) and Ellman's reagent (DTNB), are often considered for this purpose. However, their underlying chemistries and optimal applications differ significantly. This guide provides an objective comparison to inform the selection of the most appropriate reagent for specific experimental needs.
This document delves into a detailed comparison of this compound and Ellman's reagent, presenting their reaction mechanisms, quantitative performance, and detailed experimental protocols. While both reagents react with thiols, their suitability for total thiol quantification varies greatly, a crucial distinction for researchers to understand.
At a Glance: Key Performance Characteristics
A summary of the quantitative performance and key features of this compound and Ellman's reagent is presented below. This table highlights their distinct advantages and limitations, guiding the user toward the appropriate choice for their research.
| Feature | Ellman's Reagent (DTNB) | This compound (dBB) |
| Principle | Colorimetric; reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) with thiols to produce a yellow-colored product (TNB²⁻). | Fluorogenic; reaction with thiols to form highly fluorescent and stable thioethers. Primarily a cross-linking agent for vicinal thiols. |
| Detection Method | Spectrophotometry (Absorbance at 412 nm) | Fluorometry (Excitation ~390 nm, Emission ~450 nm)[1], often coupled with HPLC or SDS-PAGE. |
| Primary Application | Quantification of total free thiols in solution.[2][3] | Fluorescent labeling and cross-linking of proteins with vicinal thiols[1][4], detection of hydrogen sulfide (H₂S). |
| Sensitivity | Lower; detection limit is approximately 100-fold less sensitive than fluorescent methods. | High; can detect picomolar amounts of specific analytes like H₂S. |
| Specificity for Total Thiols | Reacts with most accessible free thiols. | Not specific for total thiols in biological samples; can extract sulfur from various sulfhydryl sources, leading to inaccurate quantification. |
| Throughput | High; suitable for 96-well plate format. | Low to medium; often requires chromatographic or electrophoretic separation. |
| Instrumentation | Spectrophotometer (plate reader or cuvette-based). | Fluorescence detector, HPLC system, or gel imager. |
| Key Advantages | Simple, rapid, cost-effective, and well-established method. | High sensitivity, useful for probing protein structure and cross-linking. |
| Key Disadvantages | Lower sensitivity, potential for interference from other reducing agents or colored compounds. | Not suitable for total thiol quantification in complex mixtures, potential for overestimation due to sulfur extrusion. |
Reaction Mechanisms and Experimental Workflows
The distinct reaction mechanisms of Ellman's reagent and this compound with thiols underpin their different applications.
Ellman's Reagent: A Classic Colorimetric Assay
Ellman's reagent, or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with a free sulfhydryl group in a thiol-disulfide exchange reaction. This reaction cleaves the disulfide bond in DTNB, producing a mixed disulfide and the highly colored 5-thio-2-nitrobenzoic acid (TNB²⁻) anion, which has a maximum absorbance at 412 nm. The intensity of the yellow color is directly proportional to the concentration of free thiols in the sample.
The experimental workflow for a total thiol quantification assay using Ellman's reagent is straightforward and amenable to high-throughput screening.
This compound: A Fluorescent Cross-Linking Agent
This compound is a bifunctional reagent that becomes fluorescent upon reaction with thiols. Its two reactive bromomethyl groups can react with sulfhydryl groups. When it reacts with two appropriately spaced cysteine residues (vicinal thiols) within a protein, it forms a stable, fluorescent intramolecular cross-link. This property makes it an excellent tool for probing protein structure and conformation.
A significant drawback of using this compound for total thiol quantification in biological samples is its ability to extract sulfur from thiols, which can lead to the formation of fluorescent artifacts and an overestimation of the actual thiol content. Therefore, its use is generally recommended for purified systems or when coupled with separation techniques like HPLC to isolate the specific labeled molecules of interest.
Detailed Experimental Protocols
Protocol 1: Total Thiol Quantification with Ellman's Reagent (96-Well Plate Format)
This protocol is adapted for a 96-well plate format for higher throughput analysis of total thiol concentration.
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol standard (e.g., L-cysteine or glutathione)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Standards: Prepare a dilution series of the thiol standard in the reaction buffer. The concentration range should encompass the expected concentration of the unknown samples.
-
Sample Preparation: Prepare unknown samples in the reaction buffer. Dilute if necessary to ensure the concentration falls within the linear range of the assay.
-
Assay Setup: In the 96-well plate, add a specific volume (e.g., 200 µL) of each standard and unknown sample to separate wells. Include a blank well containing only the reaction buffer. It is recommended to perform all measurements in triplicate.
-
Initiate Reaction: To each well, add a small volume of the DTNB solution (e.g., 50 µL) to start the colorimetric reaction.
-
Incubation: Incubate the plate at room temperature for 5-15 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the standards and unknown samples. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the concentration of the unknown samples from the standard curve.
Protocol 2: Fluorescent Labeling of Protein Thiols with this compound
This protocol provides a general procedure for labeling protein thiols with this compound for subsequent analysis (e.g., by SDS-PAGE and fluorescence imaging).
Materials:
-
This compound (dBB)
-
Protein sample containing thiols
-
Reaction buffer (e.g., 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5)
-
Solvent for dBB (e.g., DMSO)
-
Quenching reagent (e.g., glutathione or β-mercaptoethanol)
-
Method for purification (e.g., gel filtration column or dialysis)
Procedure:
-
Prepare Protein Sample: Dissolve the protein at a concentration of 50–100 µM in the reaction buffer. If disulfide bonds need to be reduced to free thiols, incubate with a 10-fold molar excess of a reducing agent like TCEP, followed by removal of the reducing agent.
-
Prepare dBB Solution: Prepare a stock solution of this compound in an appropriate solvent like DMSO.
-
Labeling Reaction: Add the dBB solution to the protein sample. The molar ratio of dBB to protein will need to be optimized for each specific protein and application. Incubate the reaction mixture at room temperature, protected from light.
-
Quench Reaction: After the desired incubation time, add an excess of a low molecular weight thiol like glutathione to consume any unreacted dBB.
-
Purification: Separate the labeled protein from the excess dBB and quenching reagent using a gel filtration column or by dialysis.
-
Analysis: The fluorescently labeled protein can now be analyzed using appropriate methods, such as SDS-PAGE followed by fluorescence imaging, or by fluorescence spectroscopy.
Conclusion and Recommendations
The choice between this compound and Ellman's reagent is dictated by the specific research question.
Ellman's reagent is the gold standard for the rapid, simple, and cost-effective quantification of total free thiols in a wide variety of samples. Its straightforward colorimetric readout and high-throughput compatibility make it an ideal choice for routine laboratory measurements.
This compound, on the other hand, is not recommended for total thiol quantification in complex biological samples due to its lack of specificity and potential for artifactual signal generation. Its strength lies in its use as a highly sensitive fluorescent probe for cross-linking vicinal thiols , providing valuable insights into protein structure and conformation. It is also a powerful tool for the specific detection of hydrogen sulfide when coupled with appropriate analytical techniques.
For researchers aiming to determine the overall thiol content of a sample, Ellman's reagent is the appropriate and reliable choice. For those investigating protein structure or specifically detecting H₂S, this compound offers a sensitive, albeit more complex, fluorescent alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating Protein Interactions: A Guide to Orthogonal Methods for Confirming Dibromobimane Cross-linking Results
For Researchers, Scientists, and Drug Development Professionals
Dibromobimane (DBB) is a valuable tool for identifying spatially proximate proteins within a cellular context. As a thiol-reactive cross-linking agent, it covalently links cysteine residues on nearby proteins, providing a snapshot of potential interactions. However, like any high-throughput screening method, findings from DBB-based experiments require rigorous validation to distinguish true biological interactions from non-specific proximity or experimental artifacts. This guide provides a comparative overview of key orthogonal methods used to confirm putative protein-protein interactions (PPIs) discovered with this compound, complete with experimental data, detailed protocols, and workflow visualizations.
The Principle of this compound Cross-Linking
This compound acts as a molecular ruler, covalently linking proteins by reacting with thiol groups on cysteine residues that are within a specific spatial distance. The reaction renders the cross-linked proteins fluorescent, facilitating their detection. This method is particularly effective at capturing both stable and transient interactions in situ. An initial screen with DBB typically yields a list of candidate interacting protein pairs that must be further investigated.
Caption: Workflow for identifying protein interactions using this compound.
Selecting an Orthogonal Validation Strategy
The ideal validation (or "orthogonal") method relies on a different biophysical principle than the initial screening technique. Since DBB relies on chemical reactivity and proximity, robust validation methods often utilize principles like affinity capture (Co-IP, AP-MS), genetic reconstitution (Y2H), or in-situ proximity detection based on antibodies (PLA) or resonance energy transfer (BRET). The choice of method depends on the nature of the interaction, the availability of reagents, and the desired experimental context (in vitro, in vivo, in situ).
Caption: Decision tree for selecting an orthogonal validation method.
Comparison of Orthogonal Validation Methods
The following sections detail five powerful methods to validate findings from a DBB screen. Each is presented with its core principle, advantages, limitations, and a detailed experimental protocol.
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is considered a gold-standard technique for PPI validation. It uses an antibody to capture a specific protein of interest (the "bait") from a cell lysate. If other proteins ("prey") are bound to the bait, they will be captured as well. The entire complex is then isolated, and the presence of the prey protein is typically detected by Western blotting.
| Method | Principle | Context | Detects | Throughput | Key Advantage | Key Limitation |
| Co-IP | Affinity capture of native protein complexes using a specific antibody. | In vivo (endogenous) | Indirect & Direct | Low | Validates interactions under near-physiological conditions. | Requires high-quality, specific antibodies; may miss transient interactions. |
| Y2H | Reconstitution of a transcription factor in yeast upon protein interaction. | In vivo (heterologous) | Direct (Binary) | High | Does not require specific antibodies; can screen entire libraries. | High rate of false positives/negatives; interactions occur in a non-native (yeast nucleus) environment. |
| AP-MS | Affinity capture of tagged bait protein followed by mass spectrometry identification of partners. | In vivo (overexpressed or tagged) | Indirect & Direct | High | Unbiased discovery of entire protein complexes; high sensitivity. | Overexpression can lead to non-physiological interactions; cannot distinguish direct vs. indirect binders. |
| BRET | Resonance energy transfer between a donor luciferase and an acceptor fluorophore fused to proteins. | Live Cells | Direct (Proximity) | Medium | Monitors interactions in real-time in living cells; highly sensitive to proximity (<10 nm). | Requires genetic fusion of tags, which may alter protein function or localization. |
| PLA | In situ visualization of interactions using antibody pairs with DNA probes that generate a signal only when in close proximity. | In situ (fixed cells/tissues) | Direct (Proximity) | Low-Medium | Provides subcellular localization of the interaction; highly sensitive and specific. | Requires two high-quality primary antibodies from different species; provides proximity, not direct binding. |
Quantitative Performance Data
| Comparison | Finding | Implication |
| Y2H vs. Co-IP/LUMIER | In one study, 37 interactions found by Y2H were tested by Co-IP and LUMIER (a luminescence-based assay). 73% were confirmed by Co-IP and 62% by LUMIER, with a combined confirmation rate of 81%.[1] | This demonstrates a reasonably high confirmation rate between a binary genetic method and affinity-based pulldown assays, but also highlights that nearly 20% of interactions may not be validated across platforms. |
| Y2H vs. AP-MS | A large-scale study of the E. coli interactome found that about 86% of interactions identified by Y2H could be confirmed by Co-IP or LUMIER assays.[2] | High-throughput Y2H screens, when subjected to rigorous biochemical validation, can yield high-confidence interaction data. The low overlap often seen between large-scale Y2H and AP-MS datasets is frequently attributed to the different types of interactions each method detects (binary vs. complex).[2][3] |
| PLA vs. Co-IP | PLA is often used to confirm and localize interactions found by Co-IP.[4] Traditional biochemical assays like Co-IP can lose spatial information and may introduce artifacts upon cell lysis. | PLA provides crucial in situ evidence, complementing the biochemical evidence from Co-IP by showing that the interaction occurs in a specific subcellular location. |
| BRET vs. FRET | BRET assays typically exhibit a higher signal-to-noise ratio than FRET because they do not require external illumination, thus avoiding issues of autofluorescence and phototoxicity. | For live-cell proximity studies, BRET is often considered more sensitive and robust than FRET, especially for high-throughput screening. |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the steps for a typical Co-IP experiment to validate the interaction between a bait protein (Protein A) and a prey protein (Protein B).
-
Cell Lysis
-
Harvest cultured cells by centrifugation (e.g., 400 x g for 3 minutes).
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the pellet in 500 µL of non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation
-
(Optional but Recommended) Pre-clear the lysate by adding 20-30 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Add 2-5 µg of the antibody specific to your bait protein (Protein A) to ~500-1000 µg of cleared lysate.
-
As a negative control, add an equivalent amount of a non-specific IgG from the same host species to a separate aliquot of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complexes.
-
Add 40 µL of equilibrated Protein A/G agarose bead slurry to each sample and incubate for an additional 1-2 hours at 4°C to capture the complexes.
-
-
Washing and Elution
-
Pellet the beads by centrifugation at ~1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer or Wash Buffer (e.g., lysis buffer with lower detergent concentration). After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 30-50 µL of 2x Laemmli SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Detection
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using an antibody specific for the prey protein (Protein B) to confirm its presence in the immunoprecipitate of the bait protein.
-
Yeast Two-Hybrid (Y2H) Protocol
This protocol describes a GAL4-based Y2H screen to test for a binary interaction.
-
Plasmid Construction
-
Clone the cDNA of your bait protein in-frame with the GAL4 DNA-Binding Domain (DBD) in a "bait" vector (e.g., pGBKT7).
-
Clone the cDNA of your prey protein in-frame with the GAL4 Activation Domain (AD) in a "prey" vector (e.g., pGADT7).
-
-
Yeast Transformation and Mating
-
Transform the bait plasmid into a yeast strain of one mating type (e.g., AH109, MATa).
-
Transform the prey plasmid into a yeast strain of the opposite mating type (e.g., Y187, MATα).
-
Select for successful transformants on appropriate synthetic defined (SD) dropout media (e.g., SD/-Trp for bait, SD/-Leu for prey).
-
Perform mating by mixing colonies from both strains in YPD medium and incubating for 3 hours at 30°C with gentle agitation.
-
-
Interaction Screening
-
Plate the mated yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade). These plates lack the nutrients that the reporter genes (HIS3, ADE2) produce.
-
Only yeast cells where the bait and prey proteins interact will be able to reconstitute the GAL4 transcription factor, activate the reporter genes, and grow on the selective media.
-
Incubate plates at 30°C for 3-7 days and monitor for colony growth.
-
-
Confirmation and Controls
-
(Optional) Perform a β-galactosidase colony-lift filter assay to check for the activation of the lacZ reporter gene, which will turn positive colonies blue.
-
Include positive controls (known interacting proteins) and negative controls (non-interacting proteins, empty vectors) to ensure the assay is working correctly.
-
Verify that the bait protein alone does not auto-activate the reporter genes.
-
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol outlines a general workflow for identifying interaction partners of a tagged bait protein.
-
Cell Line Generation and Lysis
-
Generate a stable cell line expressing your bait protein fused to an affinity tag (e.g., FLAG, HA, GFP).
-
Grow a large-scale culture of these cells, as well as a control cell line (e.g., expressing the tag alone).
-
Lyse the cells using a non-denaturing lysis buffer as described in the Co-IP protocol.
-
-
Affinity Purification
-
Incubate the clarified lysate with affinity beads specific for the tag (e.g., anti-FLAG M2 magnetic beads) for 2-4 hours at 4°C.
-
Collect the beads using a magnetic separator or centrifugation.
-
Wash the beads extensively (3-5 times) with lysis buffer to remove non-specific binders.
-
-
Elution and Protein Digestion
-
Elute the bound protein complexes. This can be done competitively (e.g., with 3x FLAG peptide), by changing pH, or by on-bead digestion.
-
(For on-bead digestion) Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease like trypsin. Incubate overnight at 37°C.
-
-
Mass Spectrometry and Data Analysis
-
Collect the resulting peptides and prepare them for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Analyze the samples on a high-resolution mass spectrometer.
-
Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify the proteins in both the bait and control samples.
-
Perform statistical analysis to identify proteins that are significantly enriched in the bait pulldown compared to the control. This generates a high-confidence list of interaction partners.
-
Bioluminescence Resonance Energy Transfer (BRET) Protocol
This protocol details a live-cell BRET assay to measure protein proximity.
-
Plasmid Construction and Transfection
-
Create expression vectors where the bait protein is fused to a BRET donor (e.g., NanoLuc® Luciferase, NLuc) and the prey protein is fused to a BRET acceptor (e.g., Venus or HaloTag®).
-
Co-transfect mammalian cells (e.g., HEK293T) with both plasmids. It's crucial to titrate the plasmid amounts to achieve optimal expression levels.
-
-
Cell Plating and Assay Preparation
-
24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.
-
Allow cells to adhere and grow for another 24 hours.
-
(If using a HaloTag® acceptor) Add the fluorescent ligand (e.g., NanoBRET® 618 Ligand) and incubate for 2 hours.
-
-
BRET Measurement
-
Prepare the luciferase substrate (e.g., furimazine for NLuc) according to the manufacturer's protocol.
-
Use a multi-mode plate reader equipped with two filters: one for the donor emission wavelength (~460 nm for NLuc) and one for the acceptor emission wavelength (~618 nm for NanoBRET® 618).
-
Add the substrate to the wells and immediately measure the luminescence at both wavelengths.
-
-
Data Analysis
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET ratio obtained from cells expressing only the donor-fused protein to get the corrected BRET signal.
-
A significant increase in the corrected BRET ratio in cells co-expressing both fusions compared to controls indicates protein proximity.
-
Proximity Ligation Assay (PLA) Protocol
This protocol describes an in situ PLA to visualize protein interactions within fixed cells.
-
Sample Preparation
-
Grow cells on coverslips, apply desired treatments, and then fix with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.
-
Permeabilize the cells with PBS containing 0.1% Triton X-100 for 5-10 minutes.
-
-
Antibody Incubation
-
Block the sample with a blocking solution for 1-2 hours at 37°C in a humidity chamber.
-
Incubate with two primary antibodies raised in different species (e.g., mouse and rabbit) that recognize the two proteins of interest. Incubate overnight at 4°C.
-
-
Proximity Ligation
-
Wash the samples with Wash Buffer A.
-
Incubate with the PLA probes, which are secondary antibodies (anti-mouse and anti-rabbit) conjugated to unique DNA oligonucleotides (PLUS and MINUS probes). Incubate for 1 hour at 37°C.
-
Wash again, then add the Ligation solution containing connector oligonucleotides and ligase. This will form a closed DNA circle only if the probes are in close proximity (<40 nm). Incubate for 30 minutes at 37°C.
-
-
Amplification and Detection
-
Wash and add the Amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides.
-
The polymerase performs rolling circle amplification, creating a long DNA product tethered to the interaction site. The fluorescent probes hybridize to this product. Incubate for 90-120 minutes at 37°C.
-
Wash the samples thoroughly.
-
-
Imaging and Analysis
-
Mount the coverslips with a mounting medium containing a nuclear stain like DAPI.
-
Visualize the samples using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction event.
-
Quantify the number of PLA signals per cell using image analysis software. An increase in spots compared to negative controls confirms the interaction.
-
References
A Comparative Guide to the Quantum Yield of Dibromobimane and Alternative Thiol-Reactive Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescence quantum yield of dibromobimane with other commonly used thiol-reactive fluorescent probes. The selection of an appropriate fluorescent label is critical for the sensitivity and accuracy of various biochemical assays, including protein labeling, quantification of free thiols, and studying protein conformation and interactions. This document summarizes key performance data, details experimental methodologies for quantum yield determination and thiol labeling, and provides a visual representation of a typical labeling workflow.
Performance Comparison of Thiol-Reactive Fluorescent Probes
The fluorescence quantum yield (Φ), a measure of the efficiency of fluorescence, is a critical parameter for assessing the brightness and sensitivity of a fluorescent probe. The following table summarizes the quantum yields of this compound and several alternative thiol-reactive probes upon their reaction with thiols.
| Fluorescent Probe | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) of Thiol Adduct |
| This compound | Bromomethyl | ~390 | ~477 | ~0.25–0.33 (cross-linked protein) |
| Monobromobimane | Bromomethyl | ~394 | ~490 | ~0.1–0.3 (glutathione conjugate)[1] |
| Fluorescein-5-maleimide | Maleimide | ~494 | ~517 | 0.79-0.95[2] |
| BODIPY® FL maleimide | Maleimide | ~503 | ~509 | 0.97[3][4] |
| N-(1-pyrenyl)maleimide | Maleimide | ~340 | ~376 | 0.040 (mercaptoethanol adduct)[5] |
| Alexa Fluor™ 488 C5 Maleimide | Maleimide | ~499 | ~520 | 0.92 |
Note: Quantum yields are highly dependent on the local environment, including solvent, pH, and the specific biomolecule to which the probe is conjugated. The values presented here are for comparative purposes.
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a thiol-reactive probe after its reaction with a thiol-containing compound, using a well-characterized fluorescence standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Thiol-reactive fluorescent probe of interest
-
A thiol-containing compound (e.g., N-acetylcysteine, glutathione)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol, or Fluorescein in 0.1 M NaOH)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)
Procedure:
-
Reaction of the Probe with Thiol:
-
Prepare a solution of the thiol-containing compound in the desired buffer.
-
Add the thiol-reactive fluorescent probe to the thiol solution at a molar excess to ensure complete reaction.
-
Allow the reaction to proceed to completion. The reaction time will vary depending on the specific probe and thiol.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a series of dilutions of the thiol-probe adduct (the sample) and the fluorescence standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Measurements:
-
Using the fluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the linear fit for both plots. The slope is referred to as the gradient (Grad).
-
Calculate the quantum yield of the sample (ΦS) using the following equation:
ΦS = ΦR * (GradS / GradR) * (ηS² / ηR²)
Where:
-
ΦR is the known quantum yield of the reference standard.
-
GradS and GradR are the gradients of the plots for the sample and the reference standard, respectively.
-
ηS and ηR are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this ratio is 1).
-
Protocol for Labeling Protein Thiols with a Maleimide-Functionalized Dye
This protocol provides a general procedure for the covalent labeling of cysteine residues in proteins with maleimide-containing fluorescent probes.
Materials:
-
Protein to be labeled (containing free cysteine residues)
-
Maleimide-functionalized fluorescent dye
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis membrane for purification
-
Anhydrous DMSO or DMF to dissolve the dye
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.
-
-
Dye Preparation:
-
Dissolve the maleimide-functionalized dye in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved dye to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
(Optional) Add a small molar excess of a quenching reagent like free cysteine or β-mercaptoethanol to react with any unreacted maleimide dye.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Workflow for Thiol-Reactive Labeling of Proteins
The following diagram illustrates the general workflow for labeling a protein with a thiol-reactive fluorescent dye.
Caption: Workflow for protein labeling with a thiol-reactive dye.
References
- 1. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescein-5-maleimide *CAS 75350-46-8* | AAT Bioquest [aatbio.com]
- 3. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of Dibromobimane and CPM for thiol reactivity
For researchers, scientists, and drug development professionals navigating the landscape of thiol detection, the choice of a fluorescent probe is a critical decision. This guide provides an objective, data-driven comparison of two prominent thiol-reactive reagents: Dibromobimane (DBB) and 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). Understanding their distinct mechanisms, reactivity profiles, and experimental nuances is paramount for generating reliable and reproducible data.
At a Glance: Key Performance Indicators
To facilitate a rapid assessment, the following table summarizes the core quantitative data for this compound and CPM.
| Property | This compound (DBB) | CPM |
| Reaction Type | Bifunctional Alkylation (Crosslinking) | Monofunctional Alkylation |
| Reactive Group | Bromomethyl | Maleimide |
| Excitation Max (Thiol Adduct) | ~390 nm[1] | ~384-391 nm[2] |
| Emission Max (Thiol Adduct) | ~450 nm[1] | ~463-472 nm[2] |
| Molar Extinction Coefficient (ε) | Not readily available for thiol adducts | ≥ 30,000 M⁻¹cm⁻¹ (for thiol adduct) |
| Quantum Yield (Φ) | ~0.25-0.33 (for crosslinked dimer); 0.62 (for H₂S adduct) | ~0.1-0.3 (for monobromobimane-glutathione adduct, a related compound) |
| Fluorogenic Nature | Becomes fluorescent upon reaction with thiols, particularly upon crosslinking | Essentially non-fluorescent until reaction with thiols |
| Specificity Considerations | Can extrude sulfur from thiols other than H₂S, leading to potential artifacts | Highly specific for thiols, with minimal off-target reactivity at neutral pH |
Delving Deeper: A Comparative Analysis
Mechanism of Action: A Tale of Two Chemistries
This compound and CPM employ fundamentally different strategies for thiol modification. DBB is a bifunctional alkylating agent, possessing two reactive bromomethyl groups. This allows it to form a stable thioether bond with a single thiol or, more significantly, to crosslink two spatially proximate thiols. This crosslinking ability makes DBB a valuable tool for probing protein structure and identifying interacting cysteine residues.
In contrast, CPM is a monofunctional reagent. Its maleimide group undergoes a Michael addition reaction with a thiol to form a stable thioether linkage. This one-to-one reaction is ideal for the straightforward labeling and quantification of individual thiol groups.
dot
References
Confirming Dibromobimane-Identified Interactions with Co-Immunoprecipitation: A Comparative Guide
Introduction
Identifying protein-protein interactions (PPIs) is crucial for understanding cellular processes and disease mechanisms. One method for capturing interactions involves the use of dibromobimane (DBB), a thiol-reactive compound that can crosslink proteins with closely spaced cysteine residues. However, like many screening methods, DBB-based identification of PPIs requires orthogonal validation to confirm the interactions. Co-immunoprecipitation (Co-IP) is a gold-standard technique for validating PPIs in a cellular context. This guide provides a detailed comparison of these two methods, offering experimental protocols and data presentation formats for researchers in cell biology and drug development.
Comparison of this compound and Co-Immunoprecipitation
This compound and Co-IP are complementary techniques. DBB is often used as an initial screening tool to identify potential interactions based on proximity, while Co-IP serves as a more definitive validation method for these putative interactions.
| Feature | This compound (DBB) | Co-Immunoprecipitation (Co-IP) |
| Principle | Covalent crosslinking of vicinal thiol groups on cysteine residues of nearby proteins. | Uses a specific antibody to pull down a target protein ("bait") and any associated interacting proteins ("prey"). |
| Type of Interaction Detected | Proximity-based; proteins must be very close for their cysteines to be crosslinked. | Detects stable interactions that can withstand cell lysis and washing steps. Can be direct or indirect (part of a larger complex). |
| Strengths | - Captures transient or weak interactions. - Provides information about the proximity of specific residues. | - High specificity for the target protein. - Confirms interaction within a protein complex under near-physiological conditions. |
| Limitations | - Dependent on the presence of suitably positioned cysteine residues. - Can generate false positives due to random protein collisions. - Does not confirm a direct, stable interaction. | - Requires a specific and high-affinity antibody for the bait protein. - May miss transient or weak interactions. - Overexpression of bait protein can lead to non-specific binding. |
Experimental Workflow: From DBB Labeling to Co-IP Confirmation
The following workflow outlines the key steps for identifying a potential PPI using this compound and subsequently confirming it with Co-IP.
A Researcher's Guide to Glutathione Quantification: An In-depth Comparison of Dibromobimane-Based Assays and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of glutathione (GSH) is critical for understanding cellular redox status, assessing oxidative stress, and evaluating the effects of novel therapeutics. This guide provides a comprehensive comparison of dibromobimane-based glutathione assays with other common methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in cellular defense against oxidative damage. The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular health. Consequently, a variety of methods have been developed to quantify glutathione levels, each with its own set of advantages and limitations. This guide focuses on the performance of this compound as a fluorescent probe for GSH detection and compares it with established alternatives, including monochlorobimane, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and high-performance liquid chromatography (HPLC)-based methods.
Performance Comparison of Glutathione Assays
The selection of a suitable glutathione assay depends on factors such as sensitivity, specificity, sample type, and throughput requirements. The following tables summarize the key performance characteristics of the discussed methods based on available experimental data.
Table 1: Quantitative Performance Metrics of Common Glutathione Assays
| Assay Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| This compound | Fluorescence | Reported for high-throughput screening, specific values vary by protocol[1] | Dependent on instrumentation and protocol[1] | Cell density dependent, optimal up to 8.0 × 10⁴ cells/well[1] | High throughput potential, cell-permeable for in-situ labeling[1] | Requires fluorescence plate reader, potential for non-specific binding. |
| Monochlorobimane | Fluorescence | < 0.05 pmol injected (HPLC-based)[2] | Not explicitly stated | Good linearity (r > 0.999) | Cell-permeable, good for intact cell measurements, high sensitivity. | Reaction time can influence results, potential for non-specific labeling. |
| DTNB (Ellman's Reagent) | Colorimetric | 0.103 nM (microplate reader) | ~0.4 µM | 0.4 – 100 µM | Simple, inexpensive, widely used. | Lower sensitivity than fluorescent methods, potential for interference from other thiols. |
| o-Phthalaldehyde (OPA) | Fluorescence | 0.34 µM (GSH), 0.26 µM (GSSG) (HPLC) | 1.14 µM (GSH), 0.88 µM (GSSG) (HPLC) | 0.1 µM–4 mM (GSH), 0.2 µM–0.4 mM (GSSG) | High sensitivity. | Potential for interference from other amines and amino acids. |
| HPLC-based Methods | Various (UV, Fluorescence, EC) | 20.7 µg/mL (GSH), 17.22 µg/mL (GSSG) | 69.24 µg/mL (GSH), 57.42 µg/mL (GSSG) | 10-200 µg/mL | High specificity and can separate GSH from other thiols, can measure both GSH and GSSG. | Time-consuming, requires specialized equipment, lower throughput. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining accurate and reproducible results. The following sections provide methodologies for the key glutathione assays discussed.
This compound-Based Assay for High-Throughput Screening
This protocol is adapted for a 96-well microplate format for the fluorescent detection of intracellular GSH.
Materials:
-
This compound (stock solution in a suitable solvent like DMSO)
-
Hoechst 33342 (for cell density normalization)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an optimal density (e.g., < 8.0 × 10⁴ cells/well for HEK 293T cells) and culture overnight.
-
Cell Treatment (Optional): Treat cells with compounds of interest for the desired duration.
-
Staining:
-
Prepare a staining solution containing this compound and Hoechst 33342 in cell culture medium. The final concentration of this compound will need to be optimized for the cell type.
-
Remove the old medium from the wells and add the staining solution.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement:
-
Measure the fluorescence intensity for this compound (Excitation: ~390 nm, Emission: ~478 nm).
-
Measure the fluorescence intensity for Hoechst 33342 (Excitation: ~350 nm, Emission: ~461 nm).
-
-
Data Normalization: Normalize the this compound fluorescence signal to the Hoechst 33342 signal to account for variations in cell number.
Monochlorobimane-Based Assay for Intact Cells
This protocol describes the use of monochlorobimane to measure GSH in intact cells, which can be adapted for spectrofluorometry, microscopy, or flow cytometry.
Materials:
-
Monochlorobimane (MCB)
-
Cell culture medium or appropriate buffer
-
Fluorescence detector (spectrofluorometer, microscope, or flow cytometer)
Procedure:
-
Cell Preparation: Prepare cells in suspension or as an adherent monolayer.
-
MCB Addition: Add monochlorobimane to the cells at a final concentration of 40 µM.
-
Incubation: Incubate the cells for a defined period. A 10-minute incubation has been shown to be sufficient for evaluating cellular glutathione concentration.
-
Fluorescence Detection: Measure the fluorescence at an excitation wavelength of ~394 nm and an emission wavelength of ~490 nm.
-
Data Analysis: Calculate the glutathione levels based on the fluorescence intensity, often by comparing to a standard curve or by analyzing the rate of fluorescence change.
DTNB (Ellman's Reagent) Enzymatic Recycling Assay
This colorimetric assay is a widely used method for measuring total glutathione.
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Glutathione Reductase (GR)
-
NADPH
-
Assay Buffer (e.g., phosphate buffer with EDTA)
-
Sample (cell lysate, tissue homogenate, etc.) deproteinized with an acid (e.g., metaphosphoric acid or perchloric acid)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates and deproteinize them to remove interfering proteins.
-
Reagent Preparation: Prepare working solutions of DTNB, NADPH, and glutathione reductase in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the sample, DTNB solution, and glutathione reductase.
-
Initiate the reaction by adding the NADPH solution.
-
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).
-
Calculation: The rate of increase in absorbance is proportional to the glutathione concentration in the sample. Calculate the concentration by comparing the rate to that of a standard curve prepared with known concentrations of GSH.
Visualizing Key Processes
To better understand the underlying biochemistry and experimental procedures, the following diagrams have been generated using the DOT language.
Glutathione Biosynthesis and Recycling Pathway
The following diagram illustrates the key enzymatic steps in the synthesis of glutathione and its recycling from the oxidized state.
References
Safety Operating Guide
Proper Disposal of Dibromobimane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. Dibromobimane, a thiol-reactive fluorescent probe, requires careful handling and adherence to specific disposal protocols to mitigate potential environmental and health risks. This document provides essential safety and logistical information for the proper disposal of this compound waste.
Summary of Key Safety and Handling Data
All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS). The following table summarizes crucial information pertinent to its safe handling and disposal.
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 68654-25-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀Br₂N₂O₂ | [1] |
| Appearance | Solid | [3] |
| Primary Hazard | While not classified as hazardous under OSHA Hazard Communication Standard (29 CFR 1910.1200), it is a reactive chemical. | |
| Handling | Avoid inhalation of dust. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | |
| Storage | Store at 2-8°C, protected from light. | |
| In case of spill | Take up dry, avoid generation of dusts, and dispose of properly. Cover drains to prevent entry into the sewer system. |
Step-by-Step Disposal Protocol
Currently, there are no published and validated protocols for the in-lab chemical neutralization of this compound waste. Therefore, the standard and recommended procedure is to dispose of it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Experimental Workflow for this compound Waste Disposal
Caption: Workflow for the safe disposal of this compound waste.
Detailed Procedural Steps:
-
Segregate Waste: Collect all materials contaminated with this compound separately from other laboratory waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
-
Use Designated Waste Containers:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically resistant container. The label should include "this compound Waste," the date, and the primary hazard (e.g., "Chemical Waste for Disposal").
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container. Ensure the container is compatible with the solvents used. The container must be clearly labeled with the full chemical contents, including solvents and their approximate concentrations. Never mix incompatible waste streams.
-
-
Store Safely: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory. The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
Complete Documentation: Fill out all required hazardous waste disposal forms as per your institution's and local regulations. Accurate documentation is crucial for regulatory compliance.
Important Considerations:
-
Consult Your Safety Officer: Always consult your institution's Chemical Hygiene Plan and your designated safety officer for specific guidance on hazardous waste disposal.
-
Avoid In-Lab Treatment: In the absence of a validated and approved protocol, do not attempt to chemically treat or neutralize this compound waste. Uncontrolled reactions can produce unknown and potentially more hazardous byproducts.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safe laboratory environment and protecting the broader ecosystem.
References
- 1. Mechanistic investigations reveal that this compound extrudes sulfur from biological sulfhydryl sources other than hydrogen sulfide†Electronic supplementary information (ESI) available: Experimental details, pH stability data for BTE, NMR spectra. See DOI: 10.1039/c4sc01875cClick here for additional data file - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Bromamine decomposition kinetics in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dibromobimane
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Dibromobimane (dBB), a thiol-reactive fluorescent probe. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a valuable tool for fluorescently labeling and crosslinking proteins and peptides containing cysteine residues. However, its reactive nature necessitates careful handling to prevent potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must adhere to the following minimum PPE requirements. This is your primary defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of this compound solutions. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact.[1] |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handled in a well-ventilated area or a chemical fume hood. | This compound is a solid with low volatility. |
Emergency Eyewash and Safety Shower: Ensure that an ANSI-compliant eyewash station and safety shower are readily accessible in the immediate work area.
Operational Plan: From Receipt to Reaction
This section provides a step-by-step guide for the safe handling and use of this compound in a typical protein labeling experiment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly sealed container at -20°C, protected from light and moisture.[2]
Preparation of Stock Solution
This compound is typically dissolved in an anhydrous organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[2]
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Work within a certified chemical fume hood.
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-20 mM).
-
Cap the vial and vortex gently until the solid is completely dissolved.
-
The stock solution should be stored at -20°C, protected from light. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
| Parameter | Recommended Value |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Typical Stock Concentration | 10 - 20 mM |
| Storage Temperature | -20°C (in aliquots) |
Protein Labeling Reaction
The following is a general protocol for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.
-
This compound stock solution.
-
Quenching reagent (e.g., Dithiothreitol (DTT) or 2-Mercaptoethanol).
Procedure:
-
Ensure the protein solution is at the desired concentration in the appropriate reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-20 moles of the probe for each mole of protein.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To stop the reaction, add a quenching reagent to consume any unreacted this compound. A final concentration of 10-20 mM DTT is typically sufficient.[1]
-
Purify the labeled protein from the excess probe and quenching reagent using a suitable method, such as gel filtration chromatography or dialysis.
Disposal Plan: A Step-by-Step Guide to Decontamination and Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment. The primary method of disposal involves chemical inactivation with a sodium thiosulfate solution.
Inactivation of this compound Waste
A 5-10% (w/v) solution of sodium thiosulfate should be used to neutralize all this compound-containing waste. This solution will react with the brominated compound, rendering it non-hazardous.
Preparation of 10% Sodium Thiosulfate Solution:
-
Dissolve 100 g of sodium thiosulfate in 900 mL of water.
-
Stir until fully dissolved.
-
Store in a clearly labeled bottle at room temperature.
Waste Segregation and Disposal Procedure
Liquid Waste (Aqueous solutions containing this compound):
-
Collect all aqueous waste containing this compound in a designated, labeled waste container.
-
In a chemical fume hood, add the 10% sodium thiosulfate solution to the waste container to a final concentration of at least 5%.
-
Allow the mixture to react for at least one hour, occasionally swirling the container.
-
After neutralization, the solution can be disposed of as regular chemical waste according to your institution's guidelines.
Solid Waste (Contaminated gloves, pipette tips, tubes, etc.):
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled waste bag.
-
Before sealing the bag for disposal, add enough 10% sodium thiosulfate solution to saturate the waste.
-
Allow the bag to sit in a chemical fume hood for at least one hour to ensure neutralization.
-
After the inactivation period, the sealed bag can be disposed of in the appropriate chemical waste stream as per your institution's protocols.
Spill Decontamination:
-
In the event of a spill, first, absorb the liquid with an inert absorbent material (e.g., vermiculite or spill pads).
-
Cover the spill area with a 5-10% solution of sodium thiosulfate.
-
Allow a contact time of at least 30 minutes.
-
Wipe the area clean with paper towels, working from the outside of the spill inwards.
-
Dispose of all cleanup materials as solid this compound waste, following the neutralization procedure described above.
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
